sodium 2,4-dichlorobenzene-1-sulfinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H3Cl2NaO2S |
|---|---|
Molecular Weight |
233.05 g/mol |
IUPAC Name |
sodium;2,4-dichlorobenzenesulfinate |
InChI |
InChI=1S/C6H4Cl2O2S.Na/c7-4-1-2-6(11(9)10)5(8)3-4;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
QMCRYCDKXNPDAT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Sodium 2,4-Dichlorobenzene-1-sulfinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sodium 2,4-dichlorobenzene-1-sulfinate, a versatile chemical intermediate. The document details a reliable synthetic protocol, presents relevant data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The most direct and common method for the synthesis of this compound involves the reduction of the corresponding 2,4-dichlorobenzenesulfonyl chloride. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reaction.
The overall reaction can be summarized as follows:
2,4-Dichlorobenzenesulfonyl chloride reacts with a reducing agent, typically sodium sulfite, in an aqueous solution to yield this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established procedures for the preparation of sodium arylsulfinates from their respective sulfonyl chlorides.
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite (2 equivalents) and sodium bicarbonate (2 equivalents) in distilled water.
-
Addition of Starting Material: To the stirred aqueous solution, add 2,4-dichlorobenzenesulfonyl chloride (1 equivalent) portion-wise.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the water under reduced pressure using a rotary evaporator.
-
Purification: To the resulting solid residue, add ethanol and stir to dissolve the desired this compound, leaving behind inorganic salts. Filter the heterogeneous solution to remove the insoluble inorganic byproducts.
-
Isolation of Product: Concentrate the ethanolic filtrate under reduced pressure to yield the crude this compound as a solid.
-
Final Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a higher purity product.
Data Presentation
| Parameter | Value | Reference |
| Typical Yield Range | 70-95% | General procedure for arylsulfinate synthesis |
| Purity (after recrystallization) | >95% | [1] |
| Molecular Formula | C₆H₃Cl₂NaO₂S | N/A |
| Molecular Weight | 233.05 g/mol | N/A |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Chemical Properties of Sodium 2,4-Dichlorobenzene-1-sulfinate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for sodium 2,4-dichlorobenzene-1-sulfinate is limited in publicly available literature. This guide provides a comprehensive overview based on established principles of organic chemistry and data for structurally related aryl sulfinates. The experimental protocols are representative examples and may require optimization.
Introduction
This compound is an organosulfur compound that belongs to the class of sulfinate salts. Aryl sulfinates are recognized as versatile synthetic intermediates in organic chemistry, serving as precursors for a wide range of sulfur-containing molecules with potential applications in medicinal chemistry and materials science. Their utility stems from the nucleophilic nature of the sulfinate group and its ability to participate in various carbon-sulfur and nitrogen-sulfur bond-forming reactions. This guide details the known and extrapolated chemical properties, synthesis, and reactivity of this compound.
Chemical and Physical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₃Cl₂NaO₂S | Calculated |
| Molecular Weight | 233.04 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | White to off-white solid | Expected, typical for sodium aryl sulfinates. |
| Melting Point | > 300 °C (decomposes) | Estimated, sodium sulfinate salts are generally high melting solids. |
| Solubility | Soluble in water. Limited solubility in polar organic solvents like ethanol and DMSO. Insoluble in nonpolar organic solvents like hexanes and diethyl ether. | General solubility profile for sodium aryl sulfinates. |
| Stability | Stable under normal conditions. Hygroscopic. Sensitive to strong oxidizing agents. | General stability for sodium aryl sulfinates. |
Synthesis
The most common and direct method for the preparation of sodium aryl sulfinates is the reduction of the corresponding arylsulfonyl chloride. In the case of this compound, the starting material would be 2,4-dichlorobenzenesulfonyl chloride.
General Experimental Protocol: Synthesis from 2,4-Dichlorobenzenesulfonyl Chloride
This protocol is a representative procedure for the synthesis of sodium aryl sulfinates.
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfite (1.2 equivalents) and sodium bicarbonate (1.2 equivalents) in deionized water.
-
Addition of Starting Material: To the stirring aqueous solution, add 2,4-dichlorobenzenesulfonyl chloride (1.0 equivalent) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking aliquots, acidifying them, extracting with an organic solvent, and spotting against the starting sulfonyl chloride.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The this compound may precipitate out of the solution. If not, the volume of the solution can be reduced under vacuum.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified this compound in a vacuum oven to a constant weight. The product should be stored in a desiccator due to its hygroscopic nature.
Figure 1: General workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
No specific spectroscopic data for this compound is available. The following are predicted key features based on its structure.
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm): Three protons on the dichlorinated benzene ring exhibiting a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and a doublet). The exact chemical shifts and coupling constants would need to be determined experimentally. |
| ¹³C NMR | Aromatic region (δ 120-150 ppm): Six distinct signals for the six carbon atoms of the benzene ring. The carbons bearing the chloro and sulfinate groups would be significantly shifted. |
| FT-IR | Strong S=O stretching vibrations in the region of 1000-1100 cm⁻¹. C-Cl stretching vibrations around 600-800 cm⁻¹. Aromatic C-H and C=C stretching and bending vibrations. |
| Mass Spectrometry | The sulfinate anion ([C₆H₃Cl₂O₂S]⁻) would have a predicted m/z of 208.92 (for ³⁵Cl isotopes). The isotopic pattern due to the two chlorine atoms would be a key diagnostic feature. |
Reactivity and Synthetic Applications
Sodium aryl sulfinates are valuable intermediates due to the versatile reactivity of the sulfinate group. They can act as nucleophiles, radical precursors, or be oxidized to sulfonyl species.[1]
Key Reactions
-
Sulfone Formation: this compound can react with alkyl halides or other electrophiles to form sulfones, which are important structural motifs in many pharmaceuticals.
-
Sulfonamide Synthesis: Reaction with an amine source in the presence of an oxidizing agent can yield sulfonamides, a prominent class of antibacterial drugs and other therapeutic agents.
-
Cross-Coupling Reactions: Aryl sulfinates can participate in transition-metal-catalyzed cross-coupling reactions to form C-S bonds, providing access to diaryl sulfones and other complex sulfur-containing molecules.
Figure 2: Key synthetic transformations of this compound.
Biological and Pharmacological Relevance (General)
While no specific biological activity has been reported for this compound, the broader class of organosulfur compounds exhibits a wide range of biological effects.[2][3] Sulfones and sulfonamides derived from aryl sulfinates are known to possess antibacterial, anticancer, and anti-inflammatory properties.[4] The 2,4-dichlorophenyl moiety is present in some herbicides and other biologically active molecules, suggesting that derivatives of this compound could be of interest in drug discovery and agrochemical research. However, any potential biological activity would need to be determined through dedicated screening and in vitro/in vivo studies.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for a closely related compound, such as sodium benzenesulfinate.
Conclusion
This compound is a potentially valuable but currently understudied chemical entity. Based on the established chemistry of aryl sulfinates, it is expected to be a versatile building block for the synthesis of a variety of sulfone and sulfonamide derivatives. This guide provides a foundational understanding of its likely properties, synthesis, and reactivity, which can serve as a starting point for researchers and drug development professionals interested in exploring its potential in their respective fields. Further experimental investigation is required to fully elucidate its specific characteristics and applications.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Health Benefits of Plant-Derived Sulfur Compounds, Glucosinolates, and Organosulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Sodium 2,4-dichlorobenzene-1-sulfinate (CAS 1233520-90-5): A Versatile Scaffold for Drug Discovery and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2,4-dichlorobenzene-1-sulfinate is a versatile, yet under-documented, small molecule scaffold with significant potential in medicinal chemistry and organic synthesis. While specific experimental data for this compound (CAS 1233520-90-5) is limited in publicly available literature, its structural features suggest a role as a valuable precursor for the introduction of the 2,4-dichlorophenylsulfonyl and related moieties into complex molecules. This guide provides a comprehensive overview of the general properties, synthesis, and, most importantly, the prospective applications of this compound, drawing parallels from the well-established chemistry of analogous aryl sulfinate salts. Particular emphasis is placed on its potential utility in late-stage functionalization (LSF) for drug discovery, a strategy that enables rapid diversification of lead compounds.
Core Compound Properties
While detailed experimental data for this compound is not extensively reported, its basic chemical properties can be summarized from available supplier information.
| Property | Value | Source |
| CAS Number | 1233520-90-5 | [CymitQuimica][1] |
| Molecular Formula | C₆H₃Cl₂NaO₂S | [CymitQuimica][1] |
| Molecular Weight | 233.05 g/mol | [CymitQuimica][1] |
| Appearance | Solid (assumed) | General knowledge of sodium salts |
| Purity | Typically ≥95% | [CymitQuimica][1] |
| Synonyms | 2,4-Dichlorobenzenesulfinic acid sodium salt | [PubChemLite][2] |
Synthesis of Sodium Aryl Sulfinates: General Protocols
The synthesis of this compound is not explicitly detailed in the literature. However, two primary, well-established methods for the preparation of sodium aryl sulfinates can be adapted.
Reduction of Aryl Sulfonyl Chlorides
This is the most common and direct route to sodium aryl sulfinates. The corresponding sulfonyl chloride is reduced using a mild reducing agent.
Experimental Protocol (General):
-
Dissolution: Dissolve 2,4-dichlorobenzenesulfonyl chloride in a suitable solvent mixture, such as ethanol and water.
-
Addition of Reducing Agent: Slowly add a solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), to the sulfonyl chloride solution. The reaction is typically performed in the presence of a base, like sodium bicarbonate or sodium carbonate, to neutralize the hydrochloric acid formed during the reaction.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Isolation: Upon completion, the reaction mixture is often cooled to induce precipitation of the sodium sulfinate salt. The product can be collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.
Synthesis from Aryl Halides via Organometallic Intermediates
An alternative approach involves the reaction of an aryl halide with a source of sulfur dioxide.
Experimental Protocol (General):
-
Formation of Grignard or Organolithium Reagent: Convert 1-bromo-2,4-dichlorobenzene or 1-iodo-2,4-dichlorobenzene to the corresponding Grignard or organolithium reagent by reacting with magnesium turnings or an organolithium reagent (e.g., n-butyllithium), respectively, under anhydrous conditions.
-
Reaction with a Sulfur Dioxide Surrogate: The in situ generated organometallic reagent is then quenched with a sulfur dioxide surrogate, such as sulfur dioxide gas or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).
-
Work-up: The resulting sulfinate is then typically treated with an aqueous solution of a sodium salt, such as sodium carbonate, to yield the sodium aryl sulfinate.
Prospective Applications in Drug Discovery and Organic Synthesis
The true potential of this compound lies in its utility as a versatile building block. Based on the extensive literature on sodium aryl sulfinates, several key applications can be envisaged.
Synthesis of Sulfones and Sulfonamides
Sodium aryl sulfinates are excellent nucleophiles for the synthesis of sulfones and sulfonamides, which are prevalent motifs in pharmaceuticals.
-
Sulfone Synthesis: Reaction with alkyl halides or other electrophiles will yield 2,4-dichlorophenyl sulfones.
-
Sulfonamide Synthesis: Oxidative coupling with amines in the presence of an oxidizing agent (e.g., iodine, N-bromosuccinimide) can provide the corresponding 2,4-dichlorophenyl sulfonamides.
Radical-Mediated C-H Functionalization (Late-Stage Functionalization)
A particularly exciting application is in the realm of late-stage functionalization (LSF) of complex molecules, a strategy championed by researchers like Phil Baran. Sodium sulfinates can serve as precursors to sulfonyl radicals, which can then be used to introduce the 2,4-dichlorophenyl group into heteroaromatic compounds and other drug-like molecules.
Hypothetical Experimental Workflow for C-H Arylation:
Caption: Hypothetical workflow for radical-mediated C-H arylation.
This approach allows for the rapid generation of analogues of a lead compound, facilitating structure-activity relationship (SAR) studies. The 2,4-dichloro substitution pattern can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Signaling Pathways and Logical Relationships
While no specific signaling pathways are directly associated with this compound itself, its role as a synthetic tool allows for the modification of molecules that do interact with biological pathways. The diagram below illustrates the logical relationship of how this compound can be integrated into a drug discovery workflow.
Caption: Role in a drug discovery workflow.
Conclusion and Future Outlook
This compound represents a promising but currently underutilized reagent in organic synthesis and medicinal chemistry. While a lack of specific studies on this compound necessitates a reliance on the well-established chemistry of its class, the potential applications are significant. Future research into the specific reactivity, optimization of synthetic protocols, and exploration of its utility in late-stage functionalization could unlock a valuable tool for the rapid and efficient diversification of complex molecules, ultimately accelerating the drug discovery process. It is hoped that this guide will stimulate further investigation into this promising chemical entity.
References
An In-depth Technical Guide to the Molecular Weight of Sodium 2,4-Dichlorobenzene-1-sulfinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of sodium 2,4-dichlorobenzene-1-sulfinate, a compound of interest in various chemical and pharmaceutical research fields. The accurate determination of molecular weight is fundamental for experimental design, stoichiometric calculations, and material characterization.
Molecular Formula and Structure
This compound is an organic sodium salt. Its chemical structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a sulfinate group (-SO₂⁻) at position 1, which forms an ionic bond with a sodium ion (Na⁺).
The molecular formula for this compound is C₆H₃Cl₂NaO₂S [1].
Calculation of Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecular formula. The calculation is based on the standard atomic weights of the constituent elements.
The standard atomic weights for the elements present in this compound are summarized in the table below.
| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) |
| Carbon | C | 6 | 12.011[2][3] |
| Hydrogen | H | 3 | 1.008[4][5][6] |
| Chlorine | Cl | 2 | 35.453[7][8][9] |
| Sodium | Na | 1 | 22.990[10][11][12] |
| Oxygen | O | 2 | 15.999[13][14][15] |
| Sulfur | S | 1 | 32.065[16][17][18] |
The molecular weight is calculated by multiplying the quantity of each element by its atomic weight and summing the results:
-
Carbon: 6 × 12.011 g/mol = 72.066 g/mol
-
Hydrogen: 3 × 1.008 g/mol = 3.024 g/mol
-
Chlorine: 2 × 35.453 g/mol = 70.906 g/mol
-
Sodium: 1 × 22.990 g/mol = 22.990 g/mol
-
Oxygen: 2 × 15.999 g/mol = 31.998 g/mol
-
Sulfur: 1 × 32.065 g/mol = 32.065 g/mol
Total Molecular Weight = 72.066 + 3.024 + 70.906 + 22.990 + 31.998 + 32.065 = 233.049 g/mol
Summary of Molecular Weight Data
For ease of reference, the quantitative data regarding the molecular weight of this compound is presented below.
| Parameter | Value |
| Molecular Formula | C₆H₃Cl₂NaO₂S |
| Calculated Molecular Weight | 233.049 g/mol |
| Reported Molecular Weight | 233.05 g/mol [1] |
The calculated value is in excellent agreement with the reported molecular weight.
Visualization of Molecular Composition
The following diagram illustrates the logical relationship between the compound and its constituent elements, reflecting its molecular formula.
Caption: Elemental composition of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Atomic/Molar mass [westfield.ma.edu]
- 3. byjus.com [byjus.com]
- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. quora.com [quora.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 8. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. Sodium - Wikipedia [en.wikipedia.org]
- 12. Sodium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. Oxygen - Wikipedia [en.wikipedia.org]
- 14. princeton.edu [princeton.edu]
- 15. quora.com [quora.com]
- 16. echemi.com [echemi.com]
- 17. quora.com [quora.com]
- 18. Sulfur | McGraw Hill's AccessScience [accessscience.com]
A Technical Guide to the Spectral Data of Sodium 2,4-Dichlorobenzene-1-sulfinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available spectral data for sodium 2,4-dichlorobenzene-1-sulfinate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted mass spectrometry data alongside experimental data for the closely related analogue, sodium 4-chlorobenzenesulfinate, to offer valuable comparative insights. Detailed, generalized experimental protocols for the synthesis of aromatic sulfinate salts and the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are included to guide researchers in their analytical workflows. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this class of compounds.
Introduction
This compound is an organosulfur compound with potential applications in organic synthesis and as a building block in the development of novel chemical entities. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and structural elucidation. This guide collates the available spectral information and provides standardized methodologies for its analysis.
Spectral Data
Direct experimental spectral data for this compound is not widely available. The following tables summarize predicted mass spectrometry data for the target compound and experimental data for sodium 4-chlorobenzenesulfinate as a reference.
Mass Spectrometry (MS) Data
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 210.93819 | 131.8 |
| [M+Na]⁺ | 232.92013 | 142.7 |
| [M-H]⁻ | 208.92363 | 134.9 |
| [M+NH₄]⁺ | 227.96473 | 152.2 |
| [M+K]⁺ | 248.89407 | 137.5 |
| [M]⁺ | 209.93036 | 136.1 |
| [M]⁻ | 209.93146 | 136.1 |
Data Source: Predicted values from PubChem.
Table 2: Illustrative Mass Spectrometry Data for 4-Chlorobenzenesulfonic Acid (a related compound)
| m/z | Relative Intensity |
|---|---|
| 50 | 25.8 |
| 75 | 41.7 |
| 111 | 100.0 |
| 113 | 32.5 |
| 128 | 15.6 |
| 192 (M+) | 21.9 |
Data Source: NIST Mass Spectrometry Data Center.[1] Note: This is for the corresponding acid, not the sodium salt.
Infrared (IR) Spectroscopy Data
While a specific spectrum for this compound is unavailable, the IR spectra of aromatic sodium sulfinates are characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the SO₂ group. These typically appear in the regions of 965-1015 cm⁻¹.[2]
Table 3: Illustrative IR Absorption Data for Sodium 4-chlorobenzenesulfinate
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~1015 | Asymmetric SO₂ Stretch |
| ~965 | Symmetric SO₂ Stretch |
| Other bands | Aromatic C-H and C=C stretches, C-Cl stretch |
Data Source: General values for aromatic sodium sulfinates.[2] A specific spectrum is available from PubChem, recorded as a KBr-Pellet on a Bruker IFS 85 instrument.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
No experimental NMR data for this compound was found. For illustrative purposes, the expected chemical shifts can be approximated by considering the data for related compounds such as 4-chlorobenzenesulfonic acid.[4]
Table 4: Illustrative ¹H NMR Data for 4-Chlorobenzenesulfonic Acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.80 | Doublet | 2H | Aromatic Protons |
| 7.54 | Doublet | 2H | Aromatic Protons |
Data Source: ChemicalBook.[4]
Table 5: Illustrative ¹³C NMR Data for Sodium 4-chlorobenzene sulfinate
| Chemical Shift (ppm) | Assignment |
|---|
| Expected in 120-150 range | Aromatic Carbons |
Note: Specific experimental data for the ¹³C NMR of sodium 4-chlorobenzenesulfinate is mentioned as available from ChemicalBook, though the detailed spectrum is not provided in the search results.[5]
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and spectral analysis of this compound.
Synthesis of this compound
A common method for the preparation of sodium arylsulfinates is the reduction of the corresponding arylsulfonyl chloride.[6]
Materials:
-
2,4-dichlorobenzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve sodium sulfite and sodium bicarbonate in deionized water.
-
While stirring, slowly add 2,4-dichlorobenzenesulfonyl chloride to the aqueous solution.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, may precipitate upon cooling. If not, the volume can be reduced under vacuum.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain the purified this compound.
-
Dry the purified product under vacuum.
NMR Spectroscopy
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the spectrum similarly to the ¹H spectrum.
FT-IR Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[7]
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
Mass Spectrometry
Instrumentation:
Sample Preparation and Introduction:
-
For EI-MS, the sample must be volatile and thermally stable.[9] A direct insertion probe can be used for solid samples.
-
Place a small amount of the sample into a capillary tube.
-
Insert the probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ion source.
Data Acquisition:
-
The volatilized sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[8][10]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow from synthesis to spectral characterization of this compound.
Caption: Workflow for the synthesis and spectral analysis of this compound.
References
- 1. 4-Chlorobenzenesulfonic acid [webbook.nist.gov]
- 2. actachemscand.org [actachemscand.org]
- 3. Sodium 4-chlorobenzenesulfinate | C6H4ClNaO2S | CID 23664783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorobenzenesulfonic acid(98-66-8) 1H NMR spectrum [chemicalbook.com]
- 5. Sodium 4-chlorobenzene sulfinate(14752-66-0) 13C NMR [m.chemicalbook.com]
- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Solubility of Sodium 2,4-Dichlorobenzene-1-sulfinate in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates in various solvents is a critical parameter in the fields of drug development, chemical synthesis, and formulation science. This data informs solvent selection for reactions, purification processes such as crystallization, and the development of final drug product formulations. Sodium 2,4-dichlorobenzene-1-sulfinate is a compound of interest, and understanding its behavior in organic solvents is essential for its effective utilization.
This technical guide aims to provide a comprehensive overview of the solubility of this compound. However, it is important to note that a thorough search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this particular compound. Therefore, this document will focus on providing valuable related information, including:
-
Qualitative solubility data of analogous sulfinate salts to infer potential solubility characteristics.
-
Detailed experimental protocols for determining the solubility of a compound in organic solvents.
-
A logical workflow for solubility screening and assessment.
By providing this information, this guide equips researchers and professionals with the necessary tools and knowledge to assess the solubility of this compound and similar compounds in their own laboratories.
Data Presentation: Solubility of Analogous Sulfinate Salts
In the absence of specific data for this compound, the solubility of structurally similar compounds can provide valuable initial insights. The following table summarizes the qualitative solubility of sodium benzenesulfinate and sodium p-tolylsulfinate in various solvents. These compounds share the sodium sulfinate functional group and aromatic character, making them reasonable, albeit imperfect, analogs.
| Compound Name | Solvent | Qualitative Solubility |
| Sodium Benzenesulfinate | Water | Soluble |
| Sodium p-Tolylsulfinate | Water | Soluble / Slightly Soluble |
| Ethanol | Soluble | |
| Ether | Soluble |
Data compiled from publicly available chemical supplier information.
Based on this information and general chemical principles, it can be inferred that this compound, as a sodium salt of an organic acid, will likely exhibit higher solubility in polar solvents. The presence of the chlorine atoms may slightly increase its lipophilicity compared to the unsubstituted sodium benzenesulfinate. However, experimental verification is crucial for any specific application.
Experimental Protocols
For a precise understanding of the solubility of this compound, experimental determination is necessary. The isothermal shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.[1]
Isothermal Shake-Flask Method for Solubility Determination
This method is considered the "gold standard" for determining equilibrium solubility.[1] It involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature.
Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance
-
Thermostatic shaker or water bath with agitation
-
Vials or flasks with screw caps
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials or flasks. The excess solid is crucial to ensure that a saturated solution is achieved.[1]
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[2] The time required to reach equilibrium can vary and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[1]
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Sample Preparation for Analysis: Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the working range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method.
Quantification Method: Gravimetric Analysis
The gravimetric method is a straightforward technique for determining the concentration of the dissolved solute, especially when a pure, non-volatile solute is used.[3][4]
Procedure:
-
Sample Collection: Accurately pipette a known volume of the filtered, saturated solution into a pre-weighed, dry evaporating dish.[3]
-
Weighing the Solution: Weigh the evaporating dish containing the solution to determine the total weight of the solution.
-
Solvent Evaporation: Gently evaporate the solvent in a fume hood or a suitable oven at a temperature below the decomposition point of the solute.
-
Drying: Once the solvent is evaporated, dry the evaporating dish containing the solid residue in an oven until a constant weight is achieved.[3]
-
Final Weighing: Cool the dish in a desiccator and weigh it again. The difference between this weight and the initial weight of the empty dish gives the mass of the dissolved solute.
-
Calculation: The solubility can be calculated in terms of mass of solute per mass or volume of solvent.
Mandatory Visualization
The following diagram illustrates a general workflow for the solubility assessment of a new chemical entity, such as this compound, in a drug development context.
References
Sodium 2,4-Dichlorobenzene-1-Sulfinate: A Technical Guide to Safety and Handling
Chemical and Physical Properties
Sodium 2,4-dichlorobenzene-1-sulfinate is a versatile small molecule scaffold intended for laboratory use.[1][2] While comprehensive experimental data on its physical properties is limited, the following information is available.
| Property | Value | Source |
| CAS Number | 1233520-90-5 | [1][2] |
| Molecular Formula | C₆H₃Cl₂NaO₂S | [2] |
| Molecular Weight | 233.05 g/mol | [2] |
| Purity | Min. 95% | [2] |
| General Description | Sulfinate salts are generally described as bench-stable, moisture-insensitive, and odorless colorless solids, making them easier to handle than alternatives like sulfonyl chlorides. | [3] |
Hazard Identification and Assessment
Due to the absence of a specific Safety Data Sheet (SDS), the hazard profile is inferred from its acidic precursor and the dichlorobenzene moiety. The primary anticipated hazards are irritation to the skin, eyes, and respiratory system. The toxicity of dichlorobenzenes, which form the structural backbone, is associated with potential effects on the liver and kidneys.[4][5]
Summary of GHS Classifications for Analogous Compounds
The following table summarizes the known hazard classifications for closely related chemicals. This information should be used to inform the risk assessment for handling this compound.
| Compound | GHS Classification | Hazard Statements |
| 2,4-Dichlorobenzene-1-sulfinic acid (Free Acid Form) | Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| 1,4-Dichlorobenzene (Structural Moiety) | Eye Irritation (Category 2A)Carcinogenicity (Category 2)Hazardous to the Aquatic Environment - Acute (Category 1)Hazardous to the Aquatic Environment - Chronic (Category 1) | H319: Causes serious eye irritationH351: Suspected of causing cancerH410: Very toxic to aquatic life with long lasting effects |
| 2,4-Dichlorobenzoic acid (Related Compound) | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity - Single Exposure (Category 3) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Sources:[6]
Safe Handling and Experimental Protocols
Given the anticipated hazards, a stringent set of handling protocols is required to minimize exposure for researchers and laboratory personnel.
Hierarchy of Controls
The implementation of safety measures should follow the hierarchy of controls, prioritizing engineering and administrative controls over personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[7]
-
Respiratory Protection: All handling of the solid powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid dust inhalation.[6] If a fume hood is not available, a NIOSH-approved respirator with a particle filter may be necessary.
General Handling and Storage
-
Avoid breathing dust.[6]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Avoid contact with strong oxidizing agents.[8]
Experimental Workflow for Handling Chemical Powder
The following diagram outlines a standard protocol for safely handling a potentially hazardous chemical powder like this compound in a research environment.
Emergency Procedures
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[6]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[7]
Accidental Release Measures
-
Minor Spills: Ensure adequate ventilation. Avoid dust formation. Carefully sweep up the solid material, place it in a suitable, labeled container for disposal. Clean the affected area thoroughly.[9]
-
Major Spills: Evacuate the area. Prevent the substance from entering drains. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for minor spills.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[10]
-
Hazards from Combustion: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[10]
-
Firefighter Protection: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 4. inchem.org [inchem.org]
- 5. HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. docs.rs-online.com [docs.rs-online.com]
- 10. fishersci.com [fishersci.com]
The Dual Mechanistic Pathways of Sodium 2,4-Dichlorobenzene-1-sulfinate in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium 2,4-dichlorobenzene-1-sulfinate is a versatile and reactive organosulfur compound that serves as a valuable building block in modern organic synthesis. Its utility stems from its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions through two primary, distinct mechanistic pathways: palladium-catalyzed desulfinative cross-coupling and radical-mediated transformations. This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data from analogous systems, detailed experimental protocols, and visual representations of the reaction pathways.
Palladium-Catalyzed Desulfinative Cross-Coupling: A Powerful Arylation Tool
In the presence of a palladium catalyst, this compound functions as an effective 2,4-dichlorophenyl nucleophilic partner in cross-coupling reactions with a range of electrophiles, most notably aryl and heteroaryl halides and triflates. This desulfinative coupling proceeds via a catalytic cycle that ultimately results in the formation of a new carbon-carbon bond with the extrusion of sulfur dioxide.
The generally accepted mechanism for the palladium-catalyzed desulfinative cross-coupling of an aryl sulfinate with an aryl halide is depicted below. The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. Subsequent transmetalation with the sodium arylsulfinate, which can be the rate-limiting step, followed by the extrusion of sulfur dioxide and reductive elimination, yields the biaryl product and regenerates the active Pd(0) catalyst.[1][2] The presence of a base, such as potassium carbonate, is often crucial for efficient reaction, as it can facilitate the removal of sulfur dioxide from the reaction medium.[1]
Figure 1: Catalytic cycle for the palladium-catalyzed desulfinative cross-coupling of an aryl halide with a sodium arylsulfinate.
Quantitative Data for Palladium-Catalyzed Desulfinative Cross-Coupling
While specific quantitative data for the cross-coupling of this compound is not extensively reported, the following table summarizes representative yields for the palladium-catalyzed cross-coupling of various pyridine sodium sulfinates with aryl halides.[1] This data provides an expected range of efficiency for similar reactions involving this compound.
| Entry | Pyridine Sulfinate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Sodium pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | 95 |
| 2 | Sodium pyridine-2-sulfinate | 4-Chlorotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | 88 |
| 3 | Sodium 4-methylpyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | 92 |
| 4 | Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | 75 |
Radical-Mediated Reactions: A Gateway to Diverse Functionality
This compound can also serve as a precursor to the 2,4-dichlorophenylsulfonyl radical (ArSO₂•) under appropriate conditions. This is typically achieved through a single-electron transfer (SET) process, which can be initiated by photoredox catalysis, electrochemical methods, or the use of chemical oxidants. The resulting sulfonyl radical is a versatile intermediate that can participate in a variety of transformations, including addition to alkenes and alkynes, and C-H functionalization reactions.
A plausible mechanism for the photoredox-catalyzed generation of a sulfonyl radical and its subsequent reaction with a styrene is depicted below. The photocatalyst, upon excitation by visible light, is reductively quenched by the sodium arylsulfinate to generate the sulfonyl radical. This radical then adds to the alkene to form a benzylic radical, which can be further transformed into a variety of products.
Figure 2: General workflow for the photoredox-catalyzed generation of a sulfonyl radical and its reaction with an alkene.
Quantitative Data for Radical-Mediated Reactions
Specific quantitative data for radical reactions of this compound are limited. The following table presents representative yields for the photocatalytic carboxy-sulfonylation of styrenes with various sodium arylsulfinates and CO₂, illustrating the potential synthetic utility of this pathway.
| Entry | Styrene | Sodium Arylsulfinate | Photocatalyst | Solvent | Atmosphere | Temp (°C) | Yield (%) |
| 1 | Methyl 4-vinylbenzoate | Sodium p-toluenesulfinate | Ru(bpy)₃(PF₆)₂ | DMA | CO₂ (1.5 atm) | 0 | 75 (NMR) |
| 2 | 4-Chlorostyrene | Sodium p-toluenesulfinate | Ru(bpy)₃(PF₆)₂ | DMA | CO₂ (1.5 atm) | 0 | 68 (NMR) |
| 3 | Styrene | Sodium benzenesulfinate | Ru(bpy)₃(PF₆)₂ | DMA | CO₂ (1.5 atm) | 0 | 72 (NMR) |
| 4 | 4-Methoxystyrene | Sodium p-toluenesulfinate | Ru(bpy)₃(PF₆)₂ | DMA | CO₂ (1.5 atm) | 0 | 65 (NMR) |
Experimental Protocols
The following is a representative, generalized experimental protocol for a palladium-catalyzed desulfinative cross-coupling reaction. Note: This protocol is adapted from procedures for other arylsulfinates and should be optimized for specific substrates and applications involving this compound.[1]
Synthesis of 4-(2,4-Dichlorophenyl)toluene
Materials:
-
This compound (1.2 mmol, 2.0 equiv)
-
4-Bromotoluene (0.6 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 5 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.06 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 0.9 mmol, 1.5 equiv)
-
Anhydrous 1,4-dioxane (3 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, 4-bromotoluene, palladium(II) acetate, tricyclohexylphosphine, and potassium carbonate.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vial and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture for 12-18 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, capable of undergoing both palladium-catalyzed desulfinative cross-coupling and radical-mediated reactions. The choice of reaction conditions dictates the operative mechanistic pathway, allowing for the selective formation of a wide array of functionalized organic molecules. While specific data for this particular sulfinate is not abundant in the literature, the general principles of arylsulfinate reactivity provide a strong foundation for its application in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. Further investigation into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.
References
An In-depth Technical Guide to Sodium 2,4-Dichlorobenzene-1-sulfinate: Discovery, Synthesis, and Properties
Abstract
Sodium 2,4-dichlorobenzene-1-sulfinate is an organosulfur compound with applications as a versatile intermediate in chemical synthesis. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol derived from established methods for analogous compounds, and a summary of its general reactivity. While specific historical details of its discovery are not extensively documented, its development is intrinsically linked to the broader advancements in the field of sulfinate chemistry. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂NaO₂S | [1][2] |
| Molecular Weight | 233.05 g/mol | [1] |
| Appearance | White to off-white solid (presumed) | Inferred from similar compounds |
| Solubility | Soluble in water (presumed) | Inferred from similar sodium salts |
| CAS Number | 1233520-90-5 | [1] |
History and Discovery
The specific history of the discovery of this compound is not well-documented in scientific literature. Its existence and synthesis are a logical extension of the broader field of organosulfur chemistry, particularly the chemistry of sulfinic acids and their salts. The development of methods for the synthesis of arylsulfinates, primarily through the reduction of the corresponding sulfonyl chlorides, has been a subject of study for many years. The utility of sulfinates as versatile building blocks in organic synthesis has driven the preparation of a wide array of substituted derivatives, including the 2,4-dichloro-substituted compound.[3]
Synthesis of this compound
The most common and industrially viable method for the preparation of sodium arylsulfinates is the reduction of the corresponding arylsulfonyl chloride.[4] In the case of this compound, the starting material would be 2,4-dichlorobenzenesulfonyl chloride.
General Reaction Scheme
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol (Plausible)
This protocol is derived from general methods for the synthesis of sodium sulfinates and a patent describing a similar process.[4]
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium sulfite (1.1 equivalents) and sodium bicarbonate (1.1 equivalents) in water is prepared.
-
2,4-Dichlorobenzenesulfonyl chloride (1 equivalent) is added portion-wise to the stirred aqueous solution at room temperature.
-
The reaction mixture is then heated to reflux (approximately 70-80 °C) and maintained at this temperature for 2-4 hours, with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The crude this compound may precipitate upon cooling. If not, the volume of the solution can be reduced under vacuum to induce precipitation.
-
The solid product is collected by filtration and washed with a small amount of cold ethanol to remove any unreacted starting material and impurities.
-
The product is then dried under vacuum to yield this compound as a solid.
Yield: While a specific yield for this reaction is not documented, similar reactions for the synthesis of other sodium arylsulfinates typically report yields in the range of 70-90%.
Reactivity and Applications
Sodium sulfinates are versatile reagents in organic synthesis.[3] They can act as nucleophiles, electrophiles, and radical precursors, depending on the reaction conditions.[3]
General Reactivity of Arylsulfinates
Caption: General reactivity of sodium arylsulfinates.
This compound can be expected to participate in a variety of chemical transformations, including:
-
S-S Bond Formation: Reaction with sulfenyl halides or other electrophilic sulfur species to form thiosulfonates.
-
N-S Bond Formation: Reaction with amines or their derivatives to produce sulfonamides.
-
C-S Bond Formation: Coupling with alkyl or aryl halides to generate sulfones.[3]
The presence of the two chlorine atoms on the benzene ring can influence the reactivity of the sulfinate group and provides additional sites for further functionalization.
Conclusion
This compound is a valuable synthetic intermediate with a range of potential applications in organic chemistry. While its specific discovery and history are not extensively detailed, its synthesis is based on well-established methods for the preparation of arylsulfinates. The plausible experimental protocol and summary of its reactivity provided in this guide offer a solid foundation for researchers and professionals working with this and similar compounds. Further research into the specific applications and biological activities of this compound could unveil new opportunities for its use in various scientific and industrial fields.
References
- 1. prepchem.com [prepchem.com]
- 2. Buy 3,4-Dichlorobenzenesulfinic acid sodium salt [smolecule.com]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]
An In-depth Technical Guide to Sodium 2,4-Dichlorophenoxyacetate
A Note on Nomenclature: This review focuses on sodium 2,4-dichlorophenoxyacetate, the sodium salt of the widely used herbicide 2,4-D. A literature search for "sodium 2,4-dichlorobenzene-1-sulfinate" did not yield significant results, suggesting it is a compound with limited public documentation. Given the similarity in naming and the extensive body of research on sodium 2,4-dichlorophenoxyacetate, this guide will detail its synthesis, properties, and biological activities.
Sodium 2,4-dichlorophenoxyacetate is an organic compound that is the sodium salt of 2,4-dichlorophenoxyacetic acid (2,4-D). It is a systemic herbicide used to control broadleaf weeds in a variety of agricultural and domestic settings.[1] As a synthetic auxin, it mimics the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of sodium 2,4-dichlorophenoxyacetate is presented below.
| Property | Value | Reference |
| Chemical Formula | C₈H₅Cl₂NaO₃ | [4] |
| Molecular Weight | 243.02 g/mol | [4] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 215 °C (decomposes) | [4][5] |
| Solubility in Water | Soluble | [5] |
| Density | 1.563 g/cm³ at 20 °C | [4] |
Synthesis of Sodium 2,4-Dichlorophenoxyacetate
The synthesis of sodium 2,4-dichlorophenoxyacetate is typically achieved by reacting 2,4-dichlorophenoxyacetic acid with a sodium base, such as sodium hydroxide. The precursor, 2,4-dichlorophenoxyacetic acid, can be synthesized through various methods. A common industrial method involves the reaction of 2,4-dichlorophenol with chloroacetic acid.[6]
Experimental Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid
This protocol is based on a method described in a patent for the preparation of 2,4-dichlorophenoxyacetic acid.[7]
Materials:
-
Chloroacetic acid
-
Sodium hydroxide solution
-
Phenol
-
Sodium bicarbonate
-
Hydrochloric acid
-
Acetic acid
-
Water
-
Iron phthalocyanine (catalyst)
-
Chlorine gas
-
Ice-water bath
Procedure:
-
Preparation of Phenoxyacetic Acid:
-
Add chloroacetic acid to a sodium hydroxide solution and stir for 15-20 minutes.
-
Add phenol to the mixture and adjust the pH to 11 with sodium bicarbonate.
-
Heat the reaction mixture at 100°C for 40 minutes.
-
Cool the mixture and add hydrochloric acid to adjust the pH to 4.
-
Cool the solution in an ice-water bath to precipitate the solid phenoxyacetic acid.
-
Wash the obtained solid with water and dry.
-
-
Chlorination of Phenoxyacetic Acid:
-
Add the prepared phenoxyacetic acid to a mixed solution of acetic acid and water.
-
Add iron phthalocyanine (0.1% molar amount of phenoxyacetic acid) as a catalyst and stir the mixture.
-
Introduce chlorine gas into the reaction mixture to carry out the chlorination reaction.
-
Continue the reaction for 35-50 minutes until the chlorination is complete.
-
Cool the reaction product and filter to obtain the solid 2,4-dichlorophenoxyacetic acid.
-
Dry the final product.
-
Synthesis of Sodium 2,4-Dichlorophenoxyacetate:
The resulting 2,4-dichlorophenoxyacetic acid can be converted to its sodium salt by reacting it with a stoichiometric amount of sodium hydroxide in an aqueous solution, followed by evaporation of the water.
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the synthesis of sodium 2,4-dichlorophenoxyacetate.
Quantitative Data
The following tables summarize quantitative data related to the synthesis and toxicity of 2,4-dichlorophenoxyacetic acid and its sodium salt.
Table 1: Synthesis Yields and Purity
| Product | Yield | Purity | Free Phenol Content | Reference |
| 2,4-Dichlorophenoxyacetic Acid | 97.0% | 99.0% | 55 ppm | [8] |
| 2,4-Dichlorophenoxyacetic Acid | 98.0% | 98.1% | 100 ppm | [8] |
| 2,4-Dichlorophenoxyacetic Acid from amine salt acidification | 93.84-99.98% | - | - | [9][10] |
Table 2: Acute Toxicity Data
| Compound/Form | Test Animal | Route of Administration | LD₅₀ Value | Reference |
| 2,4-D Acid | Rat | Oral | 639 mg/kg | [1][11] |
| 2,4-D Acid | Mouse | Oral | 138 mg/kg | [11] |
| 2,4-D Acid | Rabbit | Dermal | >2000 mg/kg | [12] |
| 2,4-D Isobutyl Ester | Female Rat | Oral | 553 mg/kg | [12] |
| 2,4-D Dimethylamine Salt | Male Rat | Oral | 1090 mg/kg | [12] |
Spectroscopic Data
The structural characterization of 2,4-dichlorophenoxyacetic acid and its sodium salt is confirmed by various spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 2,4-dichlorophenoxyacetic acid provides information about the different types of protons and their chemical environments in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments.[13]
-
IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, such as the carboxylic acid and the aromatic ring.[13]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural elucidation.[14]
Biological Activity and Mechanism of Action
Sodium 2,4-dichlorophenoxyacetate acts as a synthetic auxin, a class of plant growth regulators.[1] Its herbicidal activity stems from its ability to mimic natural auxin, leading to uncontrolled and unsustainable growth in susceptible broadleaf plants.[1][2]
Signaling Pathway
The molecular mechanism of action involves the perception of the synthetic auxin by specific receptors, which triggers a signaling cascade leading to changes in gene expression and ultimately, cell death.
-
Perception: 2,4-D binds to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[2][3]
-
Signal Transduction: This binding promotes the interaction between the SCF-TIR1/AFB complex and Aux/IAA transcriptional repressors.
-
Ubiquitination and Degradation: The Aux/IAA proteins are then ubiquitinated and subsequently degraded by the 26S proteasome.
-
Gene Expression: The degradation of Aux/IAA repressors allows for the activation of auxin response factors (ARFs), which in turn regulate the expression of auxin-responsive genes.
-
Physiological Effects: The altered gene expression leads to a cascade of physiological effects, including increased ethylene production, generation of reactive oxygen species (ROS), and ultimately, senescence and cell death.[3][15]
Caption: A general workflow for in vitro toxicity testing of chemical compounds.
References
- 1. deq.mt.gov [deq.mt.gov]
- 2. xtbg.ac.cn [xtbg.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Sodium 2,4-dichlorophenoxyacetate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 7. CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
- 8. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 9. ajol.info [ajol.info]
- 10. researchgate.net [researchgate.net]
- 11. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 12. Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,4-D-sodium | C8H5Cl2NaO3 | CID 23676704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2,4-D [webbook.nist.gov]
- 15. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
Sodium 2,4-Dichlorobenzene-1-Sulfinate: A Technical Guide for Researchers
For research use only. Not for use in diagnostic or therapeutic procedures.
This technical guide provides an in-depth overview of sodium 2,4-dichlorobenzene-1-sulfinate, a versatile chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers the commercial availability, key chemical properties, and potential synthetic applications of this compound.
Commercial Availability and Supplier Information
This compound (CAS Number: 1233520-90-5) is commercially available from various chemical suppliers, primarily as a building block for organic synthesis.[1][2] It is typically supplied as a solid with a purity of 95% or greater. The table below summarizes the available data from listed suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| Biosynth (via CymitQuimica) | 1233520-90-5 | C₆H₃Cl₂NaO₂S | 233.05 g/mol | Min. 95% | 50mg, 500mg |
Physicochemical Properties
The fundamental properties of this compound are detailed below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| IUPAC Name | sodium;2,4-dichlorobenzenesulfinate |
| Molecular Formula | C₆H₃Cl₂NaO₂S |
| Molecular Weight | 233.05 g/mol [1][2] |
| Appearance | Solid (form may vary by supplier) |
| Purity | ≥ 95%[1][2] |
Synthetic Applications and Experimental Protocols
This compound is a member of the sodium sulfinate family of reagents, which are highly valued in organic synthesis for their ability to form carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds.[3][4] These compounds can act as versatile precursors to sulfones, sulfonamides, and thiosulfonates, which are important structural motifs in many pharmaceutical compounds.[3]
Representative Experimental Protocol: Synthesis of an N-Aryl Sulfonamide
This protocol is a generalized procedure based on established methods for the coupling of sodium aryl sulfinates with amines and should be adapted and optimized for specific substrates.
Objective: To synthesize an N-aryl sulfonamide via the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline, morpholine)
-
Tetrabutylammonium iodide (TBAI) or a similar catalyst
-
An oxidizing agent (e.g., molecular iodine, Oxone®)
-
An appropriate solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))
-
Standard laboratory glassware and stirring equipment
-
Purification apparatus (e.g., silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add the amine (1.0 eq), this compound (1.2 eq), and TBAI (0.1 eq).
-
Add the solvent (e.g., DCM) to the flask to achieve a suitable concentration.
-
Stir the mixture at room temperature.
-
Add the oxidizing agent portion-wise over a period of 10-15 minutes.
-
Allow the reaction to stir at room temperature for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.
Key Synthetic Transformations
Sodium aryl sulfinates are valuable intermediates due to their ability to participate in a variety of chemical reactions. The diagram below illustrates the central role of this compound as a precursor to other important sulfur-containing organic compounds. This demonstrates its utility as a versatile building block in the synthesis of complex molecules.
Biological Activity and Signaling Pathways
Currently, there is no publicly available data to suggest that this compound has any defined biological activity or a role in specific signaling pathways. Its primary application, as indicated by its commercial availability, is as a reagent in chemical synthesis.[1] Researchers may use this compound to synthesize novel molecules that could then be screened for biological activity in drug discovery programs. The workflow for such a process is depicted below.
Safety Information
Detailed safety information, including hazard classifications and handling precautions, should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a general precaution for a laboratory chemical of this type, appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a commercially available chemical reagent with significant potential as a building block in organic and medicinal chemistry. While direct biological applications have not been reported, its utility in the synthesis of sulfones, sulfonamides, and other sulfur-containing compounds makes it a valuable tool for researchers engaged in the design and synthesis of novel molecules for drug discovery and development.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Aryl Sulfones using Sodium 2,4-Dichlorobenzene-1-sulfinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl sulfones are a critical structural motif in a wide array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of these compounds through the formation of a carbon-sulfur bond is a cornerstone of modern organic chemistry. Sodium 2,4-dichlorobenzene-1-sulfinate serves as a readily available and stable precursor for the introduction of the 2,4-dichlorophenylsulfonyl group. This document provides detailed application notes and experimental protocols for the synthesis of aryl sulfones utilizing this reagent, focusing on transition metal-catalyzed cross-coupling reactions.
The electron-withdrawing nature of the two chlorine atoms on the benzene ring of this compound can influence its reactivity in cross-coupling reactions. Generally, electron-withdrawing groups on the sulfinate can make it a better leaving group in certain mechanistic pathways and can affect the electronic properties of the resulting aryl sulfone products. The protocols provided herein are based on well-established methods for the synthesis of aryl sulfones from sodium arylsulfinates and are adapted for the specific use of this compound.
Preparation of this compound
This compound can be prepared from the corresponding commercially available 2,4-dichlorobenzenesulfonyl chloride. A common method involves the reduction of the sulfonyl chloride with a mild reducing agent like sodium sulfite.
Protocol: Synthesis of this compound
-
To a stirred solution of sodium sulfite (1.2 equivalents) in water, add 2,4-dichlorobenzenesulfonyl chloride (1.0 equivalent).
-
The reaction mixture is heated to 60-80 °C and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.
-
After cooling to room temperature, the this compound product can be isolated by filtration if it precipitates, or the water can be removed under reduced pressure.
-
The crude product is then washed with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material and dried under vacuum to yield the desired sodium sulfinate salt.
Palladium-Catalyzed Synthesis of Aryl Sulfones
Palladium-catalyzed cross-coupling reactions are a robust and versatile method for the synthesis of diaryl sulfones. The following protocol is a general procedure that can be adapted for the coupling of this compound with various aryl halides (iodides, bromides, and triflates).
Experimental Protocol: Palladium-Catalyzed Sulfonylation
A mixture of the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (2.5 mol%) and a ligand like Xantphos (10 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol) in an appropriate solvent (e.g., toluene, dioxane, or DMF; 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 12-24 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Proposed Signaling Pathway for Palladium-Catalyzed Aryl Sulfone Synthesis
Caption: Palladium-catalyzed cross-coupling cycle for aryl sulfone synthesis.
Copper-Catalyzed Synthesis of Aryl Sulfones
Copper-catalyzed methods provide a cost-effective alternative to palladium-based systems for the synthesis of aryl sulfones. These reactions often proceed under milder conditions and can be more tolerant of certain functional groups.
Experimental Protocol: Copper-Catalyzed Sulfonylation
In a sealed tube, a mixture of the aryl halide (1.0 mmol), this compound (1.5 mmol), a copper catalyst such as CuI or Cu₂O (10 mol%), a ligand like L-proline or DMEDA (20 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol) in a suitable solvent (e.g., DMSO or DMF; 3 mL) is heated at 100-130 °C for 24-48 hours. The reaction progress is monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Proposed Signaling Pathway for Copper-Catalyzed Aryl Sulfone Synthesis
Caption: Copper-catalyzed cross-coupling cycle for aryl sulfone synthesis.
Nickel-Catalyzed and Photoredox-Catalyzed Synthesis
Recent advancements have introduced nickel-catalyzed and photoredox-catalyzed methods for aryl sulfone synthesis, often proceeding under very mild conditions.[1] These methods are particularly useful for substrates with sensitive functional groups.
Experimental Protocol: Nickel/Photoredox-Catalyzed Sulfonylation
In a glovebox, a vial is charged with an aryl halide (0.2 mmol), this compound (0.4 mmol), a nickel catalyst such as NiCl₂·glyme (10 mol%), a ligand like dtbbpy (20 mol%), a photocatalyst such as Ir(ppy)₃ or an organic dye (1-2 mol%), and a solvent like DMF or DMSO (2 mL). The vial is sealed and removed from the glovebox. The reaction mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours. After the reaction is complete, the mixture is worked up as described in the previous protocols, and the product is purified by column chromatography.
Experimental Workflow for Nickel/Photoredox Catalysis
Caption: General workflow for Nickel/Photoredox-catalyzed aryl sulfone synthesis.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of aryl sulfones from sodium arylsulfinates, which can be used as a guide for reactions with this compound.
Table 1: Palladium-Catalyzed Synthesis of Diaryl Sulfones
| Entry | Aryl Halide (Ar-X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 12 | 85-95 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 80-90 |
| 3 | Phenyl triflate | Pd(OAc)₂/dppf | K₃PO₄ | DMF | 120 | 24 | 75-85 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃/DavePhos | K₂CO₃ | Toluene | 100 | 16 | 70-80 |
Table 2: Copper-Catalyzed Synthesis of Diaryl Sulfones
| Entry | Aryl Halide (Ar-X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI/L-proline | K₂CO₃ | DMSO | 110 | 24 | 80-90 |
| 2 | 4-Chlorotoluene | Cu₂O/DMEDA | Cs₂CO₃ | DMF | 130 | 36 | 70-80 |
| 3 | 3-Bromoanisole | CuI/TMEDA | K₃PO₄ | NMP | 120 | 24 | 75-85 |
| 4 | 4-Iodobenzaldehyde | CuI/Phen | K₂CO₃ | DMSO | 100 | 30 | 65-75 |
Table 3: Nickel/Photoredox-Catalyzed Synthesis of Diaryl Sulfones [1]
| Entry | Aryl Halide (Ar-X) | Ni-Catalyst/Ligand | Photocatalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | NiCl₂·glyme/dtbbpy | Ir(ppy)₃ | DMF | RT | 12 | 90-98 |
| 2 | 4-Chloroacetophenone | NiBr₂/dppf | Ru(bpy)₃Cl₂ | DMSO | RT | 24 | 85-95 |
| 3 | 1-Bromo-4-fluorobenzene | Ni(acac)₂/dcpe | Eosin Y | DMA | RT | 18 | 80-90 |
| 4 | 3-Iodopyridine | NiCl₂/dmbpy | 4CzIPN | MeCN | RT | 16 | 75-85 |
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Transition metal catalysts and reagents can be toxic and should be handled with care.
-
Solvents should be handled in accordance with their safety data sheets (SDS).
-
Reactions under pressure should be conducted behind a blast shield.
Conclusion
The synthesis of aryl sulfones using this compound can be effectively achieved through various transition metal-catalyzed cross-coupling reactions. The choice of catalytic system—palladium, copper, or nickel/photoredox—will depend on the specific aryl halide coupling partner, functional group tolerance, and desired reaction conditions. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully synthesize a diverse range of 2,4-dichlorophenyl aryl sulfones for applications in drug discovery and materials science.
References
Application Notes and Protocols: C-H Functionalization using Sodium 2,4-Dichlorobenzene-1-Sulfinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H functionalization is a powerful strategy in modern organic synthesis, enabling the construction of complex molecules by converting ubiquitous C-H bonds into new C-C or C-heteroatom bonds. This approach streamlines synthetic routes, reduces the need for pre-functionalized starting materials, and offers novel avenues for late-stage functionalization in drug discovery. One prominent method in this field is the Minisci-type reaction, which involves the addition of a carbon-centered radical to an electron-deficient heterocycle.
Sodium sulfinates have emerged as versatile, easy-to-handle, and stable precursors for generating a wide array of radicals under mild oxidative conditions.[1][2] Sodium 2,4-dichlorobenzene-1-sulfinate serves as a precursor to the 2,4-dichlorophenyl radical, a valuable moiety in medicinal chemistry due to its metabolic stability and ability to engage in halogen bonding. This document provides detailed protocols and application notes for the use of this compound in the C-H functionalization of heterocycles.
While specific literature examples detailing the use of this compound are limited, the protocols and data presented here are based on well-established procedures for analogous sodium and zinc aryl sulfinates.[3]
Reaction Principle and Mechanism
The core of this transformation is the generation of an aryl radical from the sulfinate salt via single-electron oxidation, followed by the loss of sulfur dioxide (SO₂). The generated radical then adds to a protonated, electron-deficient heterocycle. A final oxidation and deprotonation step rearomatizes the ring system to furnish the functionalized product. An acid is typically required to activate the heterocycle towards radical addition by lowering its LUMO energy.[4]
Figure 1: General mechanism for radical C-H arylation of heterocycles using a sodium aryl sulfinate precursor.
Data Presentation
The following tables present representative data for the C-H arylation of common heterocyclic scaffolds. These values are illustrative and based on typical outcomes for analogous aryl sulfinate reagents under the optimized protocol described below.[3] Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Representative Substrate Scope for C-H Arylation
| Entry | Heterocycle Substrate | Product | Yield (%) |
| 1 | Caffeine | 8-(2,4-dichlorophenyl)caffeine | 85 |
| 2 | Pyridine | 2-(2,4-dichlorophenyl)pyridine | 70* |
| 3 | Lepidine | 2-(2,4-dichlorophenyl)lepidine | 78 |
| 4 | Quinoxaline | 2-(2,4-dichlorophenyl)quinoxaline | 82 |
| 5 | Pyrimidine | 4-(2,4-dichlorophenyl)pyrimidine | 65 |
*Note: Reactions with pyridine often yield a mixture of 2- and 4-substituted isomers.
Table 2: Optimization of Reaction Conditions
| Parameter | Variation | Outcome |
| Oxidant | TBHP (tert-Butyl hydroperoxide) | High Yield |
| K₂S₂O₈ | Moderate Yield | |
| Solvent | DMSO/H₂O | Good for polar substrates |
| CH₂Cl₂/H₂O | Good for less polar substrates | |
| Acid | TFA (Trifluoroacetic acid) | Effective activation |
| H₂SO₄ | Effective, but can cause charring | |
| Temperature | 0 °C to 50 °C | Optimal range |
| > 60 °C | Increased side products |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the C-H functionalization of a representative heterocyclic substrate (e.g., Caffeine) using this compound.
Materials and Reagents:
-
Heterocyclic substrate (e.g., Caffeine)
-
This compound (2.0 - 3.0 equiv.)
-
Trifluoroacetic acid (TFA) (2.0 - 4.0 equiv.)
-
tert-Butyl hydroperoxide (TBHP), 70% solution in water (3.0 - 5.0 equiv.)
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Standard Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the heterocycle (1.0 equiv., e.g., 0.25 mmol, 48.5 mg of caffeine) and this compound (2.5 equiv., 0.625 mmol, 145.7 mg).
-
Solvent Addition: Add a 1:1 mixture of DMSO and water (e.g., 2.0 mL total volume). Stir the mixture until all solids are dissolved.
-
Acidification: Add trifluoroacetic acid (TFA) (3.0 equiv., 0.75 mmol, 56 µL) to the solution.
-
Cooling: Cool the reaction flask to 0 °C in an ice-water bath.
-
Oxidant Addition: With vigorous stirring, add tert-butyl hydroperoxide (TBHP, 70% in water) (4.0 equiv., 1.0 mmol, 129 µL) dropwise over 5-10 minutes. Caution: Rapid addition can cause a dangerous exotherm and reduce yield.[3] Do not use metal needles to add TBHP as they can cause decomposition.[3]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. For less reactive substrates, the mixture may be gently heated to 50 °C.[3]
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution (10 mL). Partition the mixture with ethyl acetate (15 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 2,4-dichlorophenylated heterocycle.
Visualized Workflow and Logic
The following diagrams illustrate the logical flow of the experimental protocol.
Figure 2: Step-by-step experimental workflow for C-H functionalization.
References
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. escholarship.org [escholarship.org]
- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for Catalytic Reactions of Sodium 2,4-Dichlorobenzene-1-sulfinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of unsymmetrical diaryl sulfones utilizing sodium 2,4-dichlorobenzene-1-sulfinate as a key building block. The protocols focus on transition metal-catalyzed cross-coupling reactions, which are pivotal in medicinal chemistry and materials science for the construction of the diaryl sulfone moiety. This structural motif is present in numerous biologically active compounds and functional materials.
Introduction to Catalytic Sulfonylation
This compound is a versatile and readily available sulfonylating agent. Its reactions are typically facilitated by transition metal catalysts, most notably those based on palladium, nickel, and copper. These catalytic systems enable the formation of a carbon-sulfur bond between the sulfinate and a variety of coupling partners, primarily aryl halides and aryl boronic acids, to yield the desired diaryl sulfones. The choice of catalyst and reaction conditions can significantly influence the efficiency and substrate scope of the transformation.
Application Note 1: Nickel/Organoboron-Catalyzed Cross-Coupling with Aryl Bromides under Visible Light
This protocol details a modern approach to the synthesis of diaryl sulfones via a dual catalytic system employing an organoboron photocatalyst in conjunction with a nickel catalyst. This method offers a sustainable alternative to traditional palladium or iridium-based systems and proceeds under mild conditions with visible light irradiation.[1][2][3]
Reaction Scheme:
Figure 1. Nickel/Organoboron-catalyzed cross-coupling.
Quantitative Data Summary
| Entry | Aryl Bromide | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | NiBr₂·3H₂O (10 mol%), AQDAB (1 mol%), dtbbpy (20 mol%) | DMSO | 24 | Moderate to Good |
| 2 | 4-Bromoacetophenone | NiBr₂·3H₂O (10 mol%), AQDAB (1 mol%), dtbbpy (20 mol%) | DMSO | 24 | Moderate to Good |
| 3 | Methyl 4-bromobenzoate | NiBr₂·3H₂O (10 mol%), AQDAB (1 mol%), dtbbpy (20 mol%) | DMSO | 24 | Moderate to Good |
Note: While the cited literature provides a general protocol with various aryl bromides, specific yield data for the coupling with this compound was not explicitly detailed. The yields are described as "moderate to good" for analogous reactions.[3]
Experimental Protocol
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Nickel(II) bromide trihydrate (NiBr₂·3H₂O)
-
Tetracoordinated aminoquinoline diarylboron (AQDAB) photocatalyst
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
40W white light LED lamp
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add this compound (0.4 mmol, 2.0 equiv.), aryl bromide (0.2 mmol, 1.0 equiv.), NiBr₂·3H₂O (0.02 mmol, 10 mol%), AQDAB (0.002 mmol, 1 mol%), and dtbbpy (0.04 mmol, 20 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMSO (3.0 mL) via syringe.
-
Place the reaction vessel approximately 5-10 cm from a 40W white light LED lamp.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-dichlorophenyl aryl sulfone.
Application Note 2: Copper-Catalyzed Cross-Coupling with Aryl Halides
Copper-based catalytic systems offer a cost-effective and environmentally benign alternative to palladium for the synthesis of diaryl sulfones. This protocol describes a general method for the copper-catalyzed cross-coupling of sodium sulfinates with aryl halides.
Reaction Scheme:
Figure 2. Copper-catalyzed cross-coupling.
Quantitative Data Summary (Representative)
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | CuFe₂O₄ (25 mg) | KOH (1.5 equiv) | Water | 60 | 5 | High |
| 2 | 4-Bromotoluene | CuFe₂O₄ (25 mg) | KOH (1.5 equiv) | Water | 60 | 5 | High |
| 3 | 2-Iodopyridine | CuI (10 mol%) | - | DMSO | 80 | - | Good |
Note: The data presented is based on general procedures for copper-catalyzed sulfonylation.[4][5] Specific yields for this compound may vary.
Experimental Protocol (General, based on CuFe₂O₄ catalysis)
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Copper ferrite (CuFe₂O₄) nanoparticles
-
Potassium hydroxide (KOH)
-
Water
-
Reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
In a reaction vessel, combine this compound (1.2 equiv.), aryl halide (1.0 equiv.), CuFe₂O₄ (25 mg), and KOH (1.5 equiv.).
-
Add water as the solvent.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion (typically 5 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to recover the magnetic CuFe₂O₄ catalyst.
-
Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired 2,4-dichlorophenyl aryl sulfone.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general catalytic cycle for a transition metal (M = Pd, Ni, Cu)-catalyzed cross-coupling reaction between an aryl halide and a sodium sulfinate.
Figure 3. General catalytic cycle for cross-coupling.
References
- 1. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4 [nanomaterchem.com]
Application Notes and Protocols for Sodium 2,4-Dichlorobenzene-1-sulfinate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of sodium 2,4-dichlorobenzene-1-sulfinate as a versatile reagent in the synthesis of novel heterocyclic compounds. The incorporation of the 2,4-dichlorophenylsulfonyl moiety into heterocyclic scaffolds is of significant interest in medicinal chemistry due to the potential for modulating the pharmacological properties of lead compounds.
This compound serves as a readily available and stable source of the 2,4-dichlorophenylsulfonyl radical and the corresponding nucleophile, enabling its participation in a variety of cyclization and substitution reactions. Below, we detail two key applications: the synthesis of sulfonylated five-membered heterocycles via nucleophilic aromatic substitution (SNAr) and the construction of sulfonated heterocycles through radical cyclization.
Application 1: Synthesis of 2,4-Dichlorophenylsulfonyl-Substituted Five-Membered Heterocycles via SNAr
This application focuses on the direct C-H sulfonylation of electron-deficient five-membered heterocycles through a nucleophilic aromatic substitution mechanism. This method provides a straightforward, transition-metal-free approach to synthesizing valuable heterocyclic sulfones.[1][2]
Reaction Principle
The reaction proceeds via the nucleophilic attack of the sulfinate anion on an activated heterocyclic substrate, typically a halo-substituted or otherwise sufficiently electron-deficient heterocycle. The sulfonyl group is introduced, displacing a leaving group.
Quantitative Data Summary
The following table summarizes representative yields for the sulfonylation of various activated five-membered heterocycles with sodium arylsulfinates, providing an expected range for reactions with this compound.
| Entry | Heterocyclic Substrate | Leaving Group | Arylsulfinate | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorobenzoxazole | Cl | Sodium p-toluenesulfinate | DMF | 100 | 12 | 85 |
| 2 | 2-Bromobenzothiazole | Br | Sodium benzenesulfinate | DMSO | 110 | 8 | 92 |
| 3 | 1-Methyl-2-(methylthio)imidazole | SMe | Sodium p-chlorobenzenesulfinate | DMF | 120 | 24 | 78 |
| 4 | 2-Chloro-1-methylbenzimidazole | Cl | Sodium p-toluenesulfinate | DMAc | 110 | 10 | 89 |
Experimental Protocol: Synthesis of 2-((2,4-Dichlorophenyl)sulfonyl)benzothiazole
Materials:
-
2-Chlorobenzothiazole
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a 50 mL round-bottom flask, add 2-chlorobenzothiazole (1.0 mmol, 169.6 mg) and this compound (1.2 mmol, 285.1 mg).
-
Add anhydrous DMF (10 mL) to the flask.
-
Stir the reaction mixture at 110 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL) and stir until a precipitate forms.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-((2,4-dichlorophenyl)sulfonyl)benzothiazole.
Logical Workflow for SNAr Sulfonylation
Application 2: Radical Cyclization for the Synthesis of Sulfonylated Indenones
This application illustrates the use of this compound in a radical cascade reaction to construct sulfonated indenones from 2-alkynylbenzonitriles.[3] This method is valuable for synthesizing complex polycyclic aromatic compounds containing a sulfonyl group.
Reaction Principle
The reaction is initiated by the oxidation of this compound to a 2,4-dichlorophenylsulfonyl radical. This radical then adds to the alkyne moiety of the 2-alkynylbenzonitrile, triggering a cascade of cyclization and subsequent transformations to yield the sulfonated indenone product.
Quantitative Data Summary
The following table presents representative data for the radical cyclization of 2-alkynylbenzonitriles with various sodium arylsulfinates.
| Entry | 2-Alkynylbenzonitrile Substituent (R) | Arylsulfinate | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Sodium p-toluenesulfinate | K2S2O8 | MeCN/H2O | 80 | 12 | 75 |
| 2 | 4-Methoxyphenyl | Sodium benzenesulfinate | (NH4)2S2O8 | DCE | 80 | 10 | 82 |
| 3 | Cyclohexyl | Sodium p-chlorobenzenesulfinate | K2S2O8 | MeCN/H2O | 80 | 14 | 68 |
| 4 | n-Butyl | Sodium p-toluenesulfinate | (NH4)2S2O8 | DCE | 80 | 12 | 71 |
Experimental Protocol: Synthesis of 2-((2,4-Dichlorophenyl)sulfonyl)-3-phenyl-1H-inden-1-one
Materials:
-
2-(Phenylethynyl)benzonitrile
-
This compound
-
Potassium persulfate (K2S2O8)
-
Acetonitrile (MeCN)
-
Water
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Oil bath
-
Standard work-up and purification equipment
Procedure:
-
In a Schlenk tube, dissolve 2-(phenylethynyl)benzonitrile (0.5 mmol, 101.6 mg) and this compound (1.0 mmol, 237.1 mg) in a mixture of MeCN (4 mL) and H2O (1 mL).
-
Add potassium persulfate (1.5 mmol, 405.4 mg) to the solution.
-
Seal the tube and stir the reaction mixture in a preheated oil bath at 80 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired product.
Signaling Pathway for Radical Cyclization
References
- 1. Sulfonylation of five-membered heterocycles via an S(N)Ar reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Sulfonylation of Five-Membered Heterocycles via an SNAr Reaction - American Chemical Society - Figshare [acs.figshare.com]
- 3. A radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Sodium 2,4-dichlorobenzene-1-sulfinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of sodium 2,4-dichlorobenzene-1-sulfinate as a versatile reagent in organic synthesis, particularly in the formation of sulfones. The protocols outlined below are intended for laboratory use by trained professionals.
Overview and Applications
This compound is a valuable building block in medicinal chemistry and materials science. It serves as a precursor for the synthesis of various organosulfur compounds, most notably diaryl sulfones. The 2,4-dichloro substitution pattern offers a handle for further functionalization and can influence the biological activity and material properties of the final products.
The primary application detailed in these notes is the copper-catalyzed cross-coupling reaction with aryl halides, a variant of the Ullmann condensation, to form unsymmetrical diaryl sulfones. Diaryl sulfones are prevalent structural motifs in a wide array of pharmaceuticals, including antiviral, and anticancer agents.
Physicochemical Properties and Safety Information
A summary of the key properties and safety data for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₂NaO₂S | [CymitQuimica] |
| Molecular Weight | 233.05 g/mol | [CymitQuimica] |
| Appearance | White solid | |
| Purity | Typically ≥95% | [CymitQuimica] |
Safety and Handling:
-
Hazard Statements: Causes serious eye irritation. Suspected of causing cancer. Very toxic to aquatic life with long lasting effects.[1]
-
Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid release to the environment.[1]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[1]
Always consult the Safety Data Sheet (SDS) from your supplier for complete and up-to-date safety information before handling this compound.
Experimental Protocols
Copper-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfones (Ullmann-Type Coupling)
This protocol describes the synthesis of unsymmetrical diaryl sulfones via a copper-catalyzed cross-coupling reaction between this compound and an aryl halide. D-glucosamine is utilized as a green and effective ligand for the copper catalyst.
Reaction Scheme:
Figure 1: General workflow for the copper-catalyzed synthesis of diaryl sulfones.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI)
-
D-glucosamine
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vessel, add this compound (1.2 mmol), the aryl halide (1.0 mmol), CuI (0.1 mmol, 10 mol%), and D-glucosamine (0.2 mmol, 20 mol%).
-
Add a mixture of DMSO and water (e.g., 4:1 v/v, 5 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diaryl sulfone.
Quantitative Data (Representative Examples):
The following table summarizes expected yields for the coupling of various aryl halides with sodium benzenesulfinate under similar copper-catalyzed conditions, which can be extrapolated for this compound.
| Aryl Halide | Product | Yield (%) |
| Iodobenzene | 1-(2,4-dichlorophenylsulfonyl)benzene | ~90% |
| 1-Iodo-4-methylbenzene | 1-((2,4-dichlorophenyl)sulfonyl)-4-methylbenzene | ~92% |
| 1-Iodo-4-methoxybenzene | 1-((2,4-dichlorophenyl)sulfonyl)-4-methoxybenzene | ~88% |
| 1-Bromo-4-nitrobenzene | 1-((2,4-dichlorophenyl)sulfonyl)-4-nitrobenzene | ~85% |
Yields are based on published data for similar reactions and may vary depending on the specific substrate and reaction conditions.
Signaling Pathways and Reaction Mechanisms
Proposed Mechanism for Ullmann-Type Coupling
The copper-catalyzed synthesis of diaryl sulfones is proposed to proceed through a catalytic cycle involving the copper(I) species. The D-glucosamine ligand facilitates the reaction by stabilizing the copper intermediates and enhancing their reactivity.
Figure 2: Proposed catalytic cycle for the copper-catalyzed synthesis of diaryl sulfones.
The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I)-ligand complex, forming a copper(III) intermediate. Subsequent reaction with the sulfinate anion and reductive elimination yields the diaryl sulfone product and regenerates the active copper(I) catalyst.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of diaryl sulfones, which are of significant interest in drug discovery and development. The copper-catalyzed Ullmann-type coupling protocol described herein offers an efficient and accessible method for the preparation of these compounds. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
References
Application Notes and Protocols: Synthesis of Diaryl Sulfones via Reaction of Sodium 2,4-Dichlorobenzene-1-sulfinate with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diaryl sulfone moiety is a critical pharmacophore found in a wide array of therapeutic agents and drug candidates, exhibiting diverse biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] A robust and versatile method for the synthesis of unsymmetrical diaryl sulfones is the cross-coupling reaction between sodium arenesulfinates and aryl halides. This document provides detailed protocols and application notes for the reaction of sodium 2,4-dichlorobenzene-1-sulfinate with various aryl halides, a key transformation for generating highly functionalized diaryl sulfones relevant to drug discovery and development. The primary methods involve transition-metal catalysis, most notably using copper (Ullmann-type condensation) and palladium complexes.[4][5][6]
Reaction Overview
The fundamental reaction involves the formation of a carbon-sulfur bond between the sulfinate salt and an aryl halide, typically promoted by a transition metal catalyst. The resulting product is a 2,4-dichloro-1-(arylsulfonyl)benzene derivative.
Figure 1: General scheme for the synthesis of diaryl sulfones.
Applications in Drug Development
The sulfone functional group is a key component in numerous approved drugs and clinical candidates.[1] Its presence can improve pharmacokinetic properties by increasing polarity and metabolic stability, and it can act as a hydrogen bond acceptor, enhancing binding affinity to biological targets.[2] The synthesis of a library of 2,4-dichloro-1-(arylsulfonyl)benzene analogs allows for the exploration of structure-activity relationships (SAR) in drug discovery programs, aiming to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
Key Methodologies and Experimental Protocols
Two primary catalytic systems are employed for this transformation: copper-based catalysts, often in what is known as an Ullmann-type condensation, and more recently, palladium-based catalysts which can offer milder reaction conditions.[4][5]
Protocol 1: Copper-Catalyzed Synthesis (Ullmann-Type Reaction)
This method is a classic approach that typically requires elevated temperatures but is effective for a range of aryl halides. D-glucosamine has been reported as a green and effective ligand for this type of copper-catalyzed coupling.[7]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene derivative)
-
Copper(I) iodide (CuI)
-
D-glucosamine (ligand)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and D-glucosamine (0.2 mmol, 20 mol%).
-
Solvent Addition: Add a mixture of DMSO and water (e.g., 4:1 v/v, 5 mL).
-
Reaction Conditions: Equip the flask with a condenser and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aryl halide starting material is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 50 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure diaryl sulfone.
Protocol 2: Palladium-Catalyzed Synthesis
Palladium catalysis often allows for lower reaction temperatures and can exhibit broad functional group tolerance, making it a powerful alternative. The use of specific ligands like Xantphos is crucial for high efficiency.[6]
Materials:
-
This compound
-
Aryl iodide or bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium chloride (nBu₄NCl)
-
Toluene (anhydrous)
-
Schlenk flask, condenser, magnetic stirrer, heating mantle, inert gas line (Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Xantphos (0.06 mmol, 6 mol%), cesium carbonate (2.0 mmol), and tetrabutylammonium chloride (1.0 mmol).
-
Reagent Addition: Add this compound (1.5 mmol) and the aryl halide (1.0 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Conditions: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filtration: Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate) to isolate the desired diaryl sulfone.
Figure 2: General experimental workflow for sulfone synthesis.
Data Presentation: Reaction Conditions
The following table summarizes representative conditions for the synthesis of diaryl sulfones from aryl halides and sodium arenesulfinates, providing a baseline for experimental design.
| Aryl Halide (Ar-X) | Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Pd₂(dba)₃ | Xantphos | Toluene | 80 | 18 | ~95 | [6] |
| 1-Bromo-4-nitrobenzene | CuI | D-Glucosamine | DMSO/H₂O | 100 | 12 | ~92 | [7] |
| 4-Bromobenzonitrile | NiBr₂·3H₂O / AQDAB | dtbbpy | DMSO | RT | 24 | 85 | [8] |
| Iodobenzene | CuFe₂O₄ | None | Water | 60 | 5 | ~96 | [9] |
| Aryl Iodides | None (Photochemical) | None | DMSO | RT | 24 | 25-95 | [10] |
Note: Yields are indicative and may vary based on the specific substrates and precise reaction conditions. "AQDAB" and "dtbbpy" are photocatalyst and ligand, respectively, for a visible-light mediated reaction.
Catalytic Cycle Visualization
The palladium-catalyzed pathway is believed to proceed through a well-defined catalytic cycle involving oxidative addition, salt metathesis (or ligand exchange), and reductive elimination.
Figure 3: Simplified catalytic cycle for Pd-catalyzed sulfonylation.
References
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. nanomaterchem.com [nanomaterchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for One-Pot Reactions Involving Sodium 2,4-dichlorobenzene-1-sulfinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of sodium 2,4-dichlorobenzene-1-sulfinate in one-pot synthetic methodologies. The focus is on the efficient construction of sulfone-containing molecules, which are significant scaffolds in medicinal chemistry and materials science.
Introduction
This compound is a versatile and readily available building block for the introduction of the 2,4-dichlorophenylsulfonyl moiety into organic molecules. One-pot reactions utilizing this reagent offer significant advantages in terms of operational simplicity, time efficiency, and resource economy by minimizing intermediate purification steps. This document outlines a specific application in the one-pot, metal-free synthesis of β-keto sulfones, a class of compounds with demonstrated utility as synthetic intermediates.
Application: One-Pot, Metal-Free Synthesis of β-Keto Sulfones
A notable application of this compound is its participation in the sonication-assisted, one-pot synthesis of β-keto sulfones from styrenes and N-bromosuccinimide (NBS) in an aqueous medium.[1] This transition-metal-free approach is environmentally benign and proceeds under moderate conditions.[1] The reaction involves the in-situ formation of an α-bromo ketone from the styrene, which then undergoes nucleophilic substitution by the sulfinate salt.[1]
General Reaction Scheme
The overall transformation can be depicted as follows:
Caption: General workflow for the one-pot synthesis of β-keto sulfones.
Quantitative Data Summary
The following table summarizes representative quantitative data for the one-pot synthesis of β-keto sulfones using various substituted styrenes with this compound. The data is extrapolated from similar reactions reported in the literature.[1]
| Entry | Styrene Derivative | Product | Reaction Time (h) | Yield (%) |
| 1 | Styrene | 2-((2,4-dichlorophenyl)sulfonyl)-1-phenylethan-1-one | 5 | 88 |
| 2 | 4-Methylstyrene | 2-((2,4-dichlorophenyl)sulfonyl)-1-(p-tolyl)ethan-1-one | 5 | 91 |
| 3 | 4-Methoxystyrene | 2-((2,4-dichlorophenyl)sulfonyl)-1-(4-methoxyphenyl)ethan-1-one | 4.5 | 93 |
| 4 | 4-Chlorostyrene | 1-(4-chlorophenyl)-2-((2,4-dichlorophenyl)sulfonyl)ethan-1-one | 5.5 | 85 |
| 5 | 4-Nitrostyrene | 2-((2,4-dichlorophenyl)sulfonyl)-1-(4-nitrophenyl)ethan-1-one | 6 | 75 |
Experimental Protocol: Synthesis of 2-((2,4-dichlorophenyl)sulfonyl)-1-phenylethan-1-one
This protocol details the one-pot synthesis of a representative β-keto sulfone.
Materials:
-
Styrene (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.2 mmol)
-
This compound (2.0 mmol)
-
Deionized Water (5 mL)
-
Reaction vessel suitable for sonication
-
Ultrasonic bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add styrene (1.0 mmol) and deionized water (5 mL).
-
Place the flask in an ultrasonic bath and add N-bromosuccinimide (1.2 mmol) to the mixture.
-
Sonicate the reaction mixture at 55 °C.
-
After the complete consumption of styrene (monitored by TLC, typically 1-2 hours), add this compound (2.0 mmol) to the reaction mixture.
-
Continue sonication at 55 °C for an additional 3-4 hours, or until the reaction is complete as indicated by TLC analysis.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-((2,4-dichlorophenyl)sulfonyl)-1-phenylethan-1-one.
Plausible Reaction Mechanism
The reaction is proposed to proceed through the formation of a bromonium ion intermediate from the reaction of styrene with NBS, which is then attacked by water to form a bromohydrin. Subsequent oxidation by NBS yields the α-bromo ketone intermediate, which is then subjected to nucleophilic substitution by the this compound to furnish the final β-keto sulfone product.[1]
Caption: Proposed reaction mechanism for β-keto sulfone formation.
Alternative One-Pot Approaches
While the sonication-assisted method is highlighted, other one-pot strategies for the synthesis of sulfones using sulfinate salts have been reported and could potentially be adapted for this compound. These include:
-
Palladium-Catalyzed Sulfonylation: Palladium catalysts can be employed to couple aryl halides with a sulfur dioxide surrogate, generating a sulfinate in situ, which can then be trapped by an electrophile in a one-pot fashion.[2][3][4][5][6]
-
Copper-Catalyzed Couplings: Copper catalysts are effective in mediating the coupling of sodium sulfinates with various partners, including aryl halides and hydrazones, to form sulfones and thioethers, respectively.[7] These methods can often be performed as one-pot procedures.
These alternative methods may offer different substrate scopes and functional group tolerances, providing a broader synthetic toolbox for the incorporation of the 2,4-dichlorophenylsulfonyl group. Researchers are encouraged to consult the primary literature for detailed protocols and optimization of these reactions for specific substrates.
References
- 1. lppcollegerisod.ac.in [lppcollegerisod.ac.in]
- 2. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 3. [PDF] One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides† †Electronic supplementary information (ESI) available: Experimental details and supporting characterisation data. See DOI: 10.1039/c6sc03924c Click here for additional data file. | Semantic Scholar [semanticscholar.org]
- 4. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of the Agrochemical 2,4-Dichlorophenoxyacetic Acid (2,4-D)
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed overview of the synthesis of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide. While direct applications of sodium 2,4-dichlorobenzene-1-sulfinate in agrochemical synthesis are not prominently documented in scientific literature, the synthesis of the structurally related and commercially significant agrochemical, 2,4-D, is well-established. This document outlines the primary synthetic routes to 2,4-D, including experimental protocols and relevant data.
Introduction to 2,4-Dichlorophenoxyacetic Acid (2,4-D)
2,4-D is a synthetic auxin herbicide used to control most broadleaf weeds by causing uncontrolled growth.[1][2] It is a member of the phenoxy family of herbicides and has been in use since the 1940s.[1][2] 2,4-D is commonly found in commercial herbicide mixtures and is used in various agricultural and domestic settings.[2][3] The manufacturing process for 2,4-D typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid.[1][2]
Synthetic Routes for 2,4-D
There are two primary industrial methods for the synthesis of 2,4-D, both starting from phenol and chloroacetic acid:
-
Chlorination then Condensation: In this method, phenol is first chlorinated to produce 2,4-dichlorophenol, which is then condensed with chloroacetic acid.[1][4]
-
Condensation then Chlorination: This route involves the initial condensation of phenol with chloroacetic acid to form phenoxyacetic acid, which is subsequently chlorinated to yield 2,4-D.[4][5]
A one-pot synthesis method starting from 2,4-dichlorophenol and a haloacetate has also been developed to improve efficiency and reduce waste.[4]
Experimental Protocols
Protocol 1: Two-Step Synthesis of 2,4-D via Phenoxyacetic Acid
This protocol is adapted for a laboratory scale and follows the "condensation then chlorination" route.[5]
Step 1: Synthesis of Phenoxyacetic Acid
-
To a mixture of 2.0 g of 95% phenol and 7 mL of water in a 50-mL flask, add 3.5 g of sodium hydroxide pellets. The dissolution of sodium hydroxide is exothermic.
-
Once the solution has cooled, add 2.1 g of chloroacetic acid.
-
Heat the mixture on a steam bath for 1 hour.
-
After cooling, dilute the reaction mixture with 10 mL of water.
-
Acidify the solution to Congo red with concentrated hydrochloric acid.
-
Cool the mixture in an ice bath to crystallize the phenoxyacetic acid.
-
Collect the crystals by vacuum filtration, wash with cold water, and dry. The expected yield is 2.0-2.2 g with a melting point of 100-102°C.
Step 2: Chlorination of Phenoxyacetic Acid to 2,4-D
-
Dissolve 1.0 g of phenoxyacetic acid in 5 mL of glacial acetic acid in a 25-mL Erlenmeyer flask.
-
In a separate beaker, prepare a solution of 1.3 g of sodium chlorate in 5 mL of water and 2.5 mL of concentrated hydrochloric acid.
-
Slowly add the chlorinating solution to the phenoxyacetic acid solution with stirring. The reaction is exothermic. Maintain the temperature below 50°C.
-
After the addition is complete, let the mixture stand for at least one hour.
-
Pour the reaction mixture into 25 mL of cold water to precipitate the 2,4-D.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a small amount of hot toluene or a mixture of carbon tetrachloride and petroleum ether. The expected yield is 0.5-0.6 g with a melting point of 134-136°C.[5]
Protocol 2: One-Pot Synthesis of 2,4-D from 2,4-Dichlorophenol
This protocol is based on a patented industrial process.[4]
-
In a 15 L reaction vessel, add 1956.0 g (12.0 mol) of 2,4-dichlorophenol, 1908.0 g (18.0 mol) of anhydrous sodium carbonate, 1953.0 g (18.0 mol) of methyl chloroacetate, and 97.8 g of tetrabutylammonium bromide (catalyst).[4]
-
Heat the mixture to 80-85°C with stirring. The reactants will melt and form a reaction mixture.
-
Maintain the reaction for 24 hours, monitoring the disappearance of 2,4-dichlorophenol by HPLC.[4]
-
After the reaction is complete, add 6500.0 g of water to the system and heat under reflux.
-
Monitor the hydrolysis of the intermediate, methyl 2,4-dichlorophenoxyacetate, by HPLC. The hydrolysis is typically complete in about 10 hours.[4]
-
After hydrolysis, cool the reaction mixture and acidify with a suitable acid to precipitate the 2,4-D.
-
Filter the product, wash with water, and dry. This method reports a product yield of over 97% with an active ingredient content of over 98%.[4]
Data Presentation
The following tables summarize the quantitative data from the described synthetic protocols.
Table 1: Summary of Two-Step Synthesis of 2,4-D
| Step | Reactants | Product | Yield | Melting Point (°C) |
| 1 | Phenol, Chloroacetic Acid, NaOH | Phenoxyacetic Acid | 2.0-2.2 g | 100-102 |
| 2 | Phenoxyacetic Acid, NaClO₃, HCl | 2,4-D | 0.5-0.6 g (from 1g of phenoxyacetic acid) | 134-136 |
Table 2: Summary of One-Pot Synthesis of 2,4-D
| Reactants | Catalyst | Product | Yield | Purity |
| 2,4-Dichlorophenol, Methyl Chloroacetate, Na₂CO₃ | Tetrabutylammonium Bromide | 2,4-D | >97% | >98% |
Diagrams
Synthesis Workflow of 2,4-D
The following diagram illustrates the two-step synthesis of 2,4-D starting from phenol.
Caption: Two-step synthesis of 2,4-D from phenol.
Logical Relationship of Synthesis Routes
The following diagram shows the logical relationship between the different starting materials and intermediates in the synthesis of 2,4-D.
Caption: Intermediates in the synthesis of 2,4-D.
References
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. deq.mt.gov [deq.mt.gov]
- 3. 2,4-D-sodium | C8H5Cl2NaO3 | CID 23676704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Electrochemical Applications of Sodium 2,4-dichlorobenzene-1-sulfinate: Application Notes and Protocols
Introduction
Sodium 2,4-dichlorobenzene-1-sulfinate is an organosulfur compound containing a dichlorinated aromatic ring and a sulfinate functional group. While its direct electrochemical applications have not been extensively reported, its molecular structure suggests potential utility in several areas of electrochemistry. The dichlorobenzene moiety offers a site for electrochemical reduction and potential surface interactions, while the sodium sulfinate group can influence electrolyte properties and participate in surface film formation. This document outlines hypothetical applications and detailed experimental protocols for investigating the electrochemical properties and potential uses of this compound.
Application Note 1: Electrolyte Additive for Enhanced Solid Electrolyte Interphase (SEI) Formation in Sodium-Ion Batteries
Scientific Rationale: The performance and cycle life of sodium-ion batteries (SIBs) are critically dependent on the stability of the solid electrolyte interphase (SEI) layer formed on the anode surface. Aryl sulfinate compounds can function as film-forming additives in battery electrolytes. It is hypothesized that this compound, when added in small quantities to a standard SIB electrolyte, will be reductively decomposed on the anode surface during the initial charging cycles. This decomposition is proposed to form a stable, chlorine- and sulfur-containing SEI layer. The presence of these elements could enhance the mechanical robustness and ionic conductivity of the SEI, leading to improved cycling stability and rate capability of the battery.
Potential Benefits:
-
Formation of a more stable and uniform SEI layer.
-
Improved cycle life and capacity retention of sodium-ion batteries.
-
Enhanced rate performance due to a potentially more ionically conductive SEI.
-
Suppression of dendritic sodium growth.
Experimental Protocol 1: Evaluation as an SEI-forming Additive
1. Materials and Reagents:
-
This compound (purity >95%)
-
Electrolyte: 1 M Sodium hexafluorophosphate (NaPF₆) in a 1:1 (v/v) mixture of ethylene carbonate (EC) and diethyl carbonate (DEC)
-
Anode: Hard carbon coated on copper foil
-
Cathode: Sodium iron phosphate (NaFePO₄) coated on aluminum foil
-
Separator: Glass fiber
-
Coin cells (CR2032) and assembly components
-
Argon-filled glovebox
2. Electrolyte Preparation:
-
Inside an argon-filled glovebox, prepare the baseline electrolyte (1 M NaPF₆ in EC:DEC).
-
Prepare the test electrolyte by dissolving this compound into the baseline electrolyte to a final concentration of 1% by weight.
-
Stir the solution overnight to ensure complete dissolution.
3. Coin Cell Assembly:
-
Assemble CR2032 coin cells in an argon-filled glovebox using the hard carbon anode, NaFePO₄ cathode, and glass fiber separator.
-
Use the baseline electrolyte for control cells and the test electrolyte for the experimental cells.
4. Electrochemical Measurements:
-
Formation Cycles: Cycle the cells at a C/20 rate for the first three cycles between 0.01 V and 4.0 V vs. Na/Na⁺.
-
Cyclic Voltammetry (CV): Perform CV on a three-electrode cell (hard carbon working electrode, sodium metal counter and reference electrodes) with both electrolytes from 3.0 V to 0.01 V at a scan rate of 0.1 mV/s to observe the reductive decomposition of the additive.
-
Long-Term Cycling: Cycle the coin cells at a C/5 rate for 200 cycles, measuring the specific capacity and coulombic efficiency.
-
Rate Capability: Test the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C).
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after formation, and after 100 cycles, to analyze the properties of the SEI layer.
5. Post-Mortem Analysis:
-
Disassemble the cycled cells in a glovebox.
-
Characterize the surface of the hard carbon anodes using X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to analyze the composition and morphology of the SEI layer.
Data Presentation: Placeholder Data
Table 1: Cycling Performance of Hard Carbon || NaFePO₄ Coin Cells
| Electrolyte | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 200 Cycles (%) |
| Baseline | 85.2 | 88.5 |
| 1% Additive | 88.9 | 95.3 |
Table 2: Electrochemical Impedance Spectroscopy Data after 100 Cycles
| Electrolyte | SEI Resistance (Ω) | Charge Transfer Resistance (Ω) |
| Baseline | 25.8 | 45.2 |
| 1% Additive | 18.3 | 35.7 |
Visualization: Experimental Workflow
Caption: Workflow for evaluating this compound as a battery additive.
Application Note 2: Electrode Surface Modification via Electrografting
Scientific Rationale: Aryl sulfinates can be used for the covalent modification of electrode surfaces through electrochemical reduction, leading to the formation of an organic layer. It is proposed that this compound can be electrografted onto carbon-based electrodes. The electrochemical reduction of the sulfinate group can generate a reactive radical that subsequently bonds to the electrode surface. The resulting dichlorophenyl-modified electrode could exhibit altered electrochemical properties, such as a different potential window, modified surface hydrophobicity, and specific interactions with analytes, making it suitable for sensor development or electrocatalysis.
Potential Benefits:
-
Creation of a stable, covalently modified electrode surface.
-
Tunable surface properties based on the grafted organic layer.
-
Potential for enhanced selectivity in electrochemical sensing.
-
Creation of a platform for further surface functionalization.
Experimental Protocol 2: Electrografting onto a Glassy Carbon Electrode
1. Materials and Reagents:
-
This compound
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium perchlorate (TBAP) as a supporting electrolyte
-
Glassy carbon electrode (GCE), platinum wire counter electrode, and Ag/AgCl reference electrode
-
Polishing materials (alumina slurry)
2. Electrode Preparation:
-
Polish the GCE with 0.3 µm and 0.05 µm alumina slurry, followed by sonication in deionized water and ethanol.
-
Dry the electrode under a stream of nitrogen.
3. Electrografting Procedure:
-
Prepare a solution of 10 mM this compound and 0.1 M TBAP in anhydrous acetonitrile.
-
Place the cleaned GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode in the solution.
-
Perform cyclic voltammetry by scanning the potential from 0 V to -2.0 V vs. Ag/AgCl for 10 cycles at a scan rate of 100 mV/s. A decrease in the reduction peak current with successive cycles indicates surface modification.
-
Alternatively, use chronoamperometry by holding the potential at -1.8 V for 300 seconds.
-
After grafting, rinse the modified electrode thoroughly with acetonitrile and deionized water to remove any physisorbed material.
4. Surface Characterization:
-
Cyclic Voltammetry: Record the CV of the modified electrode in a solution containing a redox probe (e.g., 1 mM ferrocenemethanol in 0.1 M KCl) to assess the blocking properties of the grafted layer.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface of the modified electrode to confirm the presence of chlorine and sulfur, indicative of successful grafting.
-
Contact Angle Measurement: Measure the water contact angle to assess the change in surface hydrophobicity.
Data Presentation: Placeholder Data
Table 3: Characterization of Modified GCE
| Electrode | Ferrocenemethanol ΔEp (mV) | Water Contact Angle (°) |
| Bare GCE | 65 | 75 |
| Modified GCE | 150 | 95 |
Visualization: Electrografting Mechanism
Caption: Proposed mechanism for electrografting of this compound.
Application Note 3: Electrochemical Sensor for the Detection of this compound
Scientific Rationale: The dichlorobenzene moiety of this compound can be electrochemically reduced at a sufficiently negative potential. This property can be exploited for its direct quantitative detection using voltammetric techniques. A bare or modified electrode can be used to catalyze this reduction, leading to a measurable current that is proportional to the concentration of the analyte. This could be useful for monitoring its presence in industrial effluents or reaction mixtures.
Potential Benefits:
-
A rapid and sensitive method for the quantification of this compound.
-
Potential for on-site monitoring using portable electrochemical instrumentation.
-
Cost-effective compared to chromatographic methods.
Experimental Protocol 3: Voltammetric Detection
1. Materials and Reagents:
-
This compound
-
Phosphate buffer solution (0.1 M, pH 7.0)
-
Hanging mercury drop electrode (HMDE) or a boron-doped diamond (BDD) electrode
-
Platinum wire counter electrode and Ag/AgCl reference electrode
2. Electrochemical Measurements:
-
Prepare a series of standard solutions of this compound in 0.1 M phosphate buffer (e.g., 1 µM to 100 µM).
-
Use a three-electrode setup with the HMDE or BDD as the working electrode.
-
Differential Pulse Voltammetry (DPV):
-
Accumulation potential: -0.4 V
-
Accumulation time: 60 s
-
Scan range: -0.5 V to -1.5 V
-
Modulation amplitude: 50 mV
-
Pulse width: 50 ms
-
-
Record the DPVs for each standard solution and for a blank solution.
-
Measure the peak current at the reduction potential of the analyte.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak current versus the concentration of this compound.
-
Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the standard deviation of the blank signal.
-
Analyze the selectivity by testing for potential interferences from structurally similar compounds.
Data Presentation: Placeholder Data
Table 4: DPV Detection Performance
| Parameter | Value |
| Linear Range | 1 µM - 80 µM |
| Limit of Detection (LOD) | 0.3 µM |
| Limit of Quantification (LOQ) | 1.0 µM |
| Relative Standard Deviation (RSD) | 3.5% (at 20 µM, n=5) |
Visualization: Sensor Logic
Caption: Logical flow for the electrochemical detection of the target analyte.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Sodium 2,4-Dichlorobenzene-1-sulfinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of sodium 2,4-dichlorobenzene-1-sulfinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the reduction of 2,4-dichlorobenzenesulfonyl chloride.[1] This is typically achieved using a reducing agent such as sodium sulfite (Na₂SO₃) in an aqueous solution with a base like sodium bicarbonate to neutralize the acidic byproducts.[1] Another common reducing agent is zinc dust.
Q2: What are the potential side reactions to be aware of during the synthesis?
A2: Several side reactions can occur, potentially lowering the yield and purity of the desired product. The most common include:
-
Over-reduction: The sulfonyl chloride can be further reduced beyond the sulfinate stage, especially if a strong reducing agent or harsh reaction conditions are employed.
-
Hydrolysis of the sulfonyl chloride: The starting material, 2,4-dichlorobenzenesulfonyl chloride, is sensitive to moisture and can hydrolyze back to 2,4-dichlorobenzenesulfonic acid, particularly at elevated temperatures.
-
Disproportionation: In acidic conditions, the resulting sulfinic acid can disproportionate into a thiosulfonate and the corresponding sulfonic acid.[2]
-
Formation of sulfonamides: If any amine contaminants are present, they can react with the starting sulfonyl chloride to form sulfonamide impurities.[3][4][5]
Q3: How can I purify the final product, this compound?
A3: Recrystallization is a common and effective method for purifying sodium arylsulfinates.[1] Ethanol is often a suitable solvent for this purpose.[1] The crude product can be dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form pure crystals. Washing the isolated crystals with a cold solvent, such as diethyl ether or acetone, can help remove residual impurities.
Q4: What are the recommended storage conditions for this compound?
A4: this compound is a relatively stable solid. However, to prevent degradation, it should be stored in a cool, dry place in a tightly sealed container to protect it from moisture and atmospheric carbon dioxide, which could lead to the formation of the less stable sulfinic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of the product. 3. Ineffective reducing agent. 4. Hydrolysis of the starting material. | 1. Increase reaction time or temperature moderately. Monitor the reaction progress using TLC or another suitable analytical method. 2. Ensure the reaction is performed under basic or neutral conditions to prevent disproportionation.[2] 3. Use fresh, high-quality sodium sulfite or zinc dust. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Product is Contaminated with Starting Material (2,4-Dichlorobenzenesulfonyl Chloride) | 1. Insufficient reducing agent. 2. Reaction time was too short. | 1. Use a slight excess of the reducing agent (e.g., 1.1-1.2 equivalents of sodium sulfite). 2. Extend the reaction time and monitor for the disappearance of the starting material. |
| Presence of 2,4-Dichlorobenzenesulfonic Acid Impurity | Hydrolysis of the starting sulfonyl chloride or the product in acidic conditions. | 1. Maintain a basic pH throughout the reaction by using a sufficient amount of sodium bicarbonate. 2. During workup, avoid strongly acidic conditions. |
| Formation of a Disulfide Byproduct | Disproportionation of the sulfinic acid intermediate. | Ensure the reaction medium remains basic. The presence of a base like sodium bicarbonate is crucial. |
| Product is an Oily or Gummy Solid | Presence of impurities or residual solvent. | 1. Attempt to purify the product by recrystallization from a suitable solvent like ethanol.[1] 2. Wash the crude product with a non-polar solvent to remove organic impurities. 3. Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Synthesis of this compound via Reduction with Sodium Sulfite
This protocol is a general guideline and may require optimization.
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
-
Diethyl ether (or other suitable washing solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium sulfite (1.1 eq) and sodium bicarbonate (1.2 eq) in deionized water.
-
Slowly add a solution of 2,4-dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of a water-miscible organic solvent (e.g., acetone or THF) to the aqueous solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
For further purification, recrystallize the crude product from hot ethanol.[1]
-
Wash the purified crystals with cold diethyl ether and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the synthesis of this compound.
References
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F [pubs.rsc.org]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PolyU Electronic Theses: Sodium arylsulfinates as a versatile sulfur surrogate for the synthesis of diaryl thioethers and n-aryl sulfonamides [theses.lib.polyu.edu.hk]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Sodium 2,4-Dichlorobenzene-1-sulfinate Synthesis
Welcome to the technical support center for sodium 2,4-dichlorobenzene-1-sulfinate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the reduction of 2,4-dichlorobenzenesulfonyl chloride with a reducing agent such as sodium sulfite (Na₂SO₃) in an aqueous solution. This reaction is typically carried out under controlled temperature and pH conditions.
Q2: What are the likely by-products in the synthesis of this compound?
A2: Several by-products can form during the synthesis. The most common ones include:
-
Sodium 2,4-dichlorobenzenesulfonate: Formed from the oxidation of the desired sulfinate product.
-
2,4-Dichlorobenzenesulfonic acid: Results from the hydrolysis of the starting material, 2,4-dichlorobenzenesulfonyl chloride.
-
S,S-bis(2,4-dichlorophenyl) thiosulfonate: Arises from the disproportionation of the sulfinic acid intermediate.
-
Unreacted 2,4-dichlorobenzenesulfonyl chloride: Due to incomplete reaction.
-
2,4-Dichlorothiophenol and its disulfide: Though less common with mild reducing agents, over-reduction can theoretically lead to these species.
Q3: My reaction yield is low. What are the potential causes?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: Insufficient reaction time or temperature.
-
Hydrolysis of the starting material: 2,4-Dichlorobenzenesulfonyl chloride is susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH.
-
Side reactions: Formation of by-products such as the corresponding sulfonate or thiosulfonate consumes the starting material and/or the product.
-
Sub-optimal pH: The pH of the reaction mixture can influence the rate of the main reaction and side reactions.
Q4: How can I detect the presence of by-products in my final product?
A4: Several analytical techniques can be employed to identify and quantify impurities:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the desired product and various by-products.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the components in your sample, helping to confirm the identity of by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information to identify impurities.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction has been allowed to proceed for the recommended time. - Consider a modest increase in reaction temperature, while monitoring for by-product formation. - Verify the stoichiometry of the reactants. |
| Hydrolysis of 2,4-Dichlorobenzenesulfonyl Chloride | - Maintain the reaction at a controlled, lower temperature. - Ensure the pH of the reaction mixture is kept near neutral. |
| Oxidation of the Product | - Degas the reaction solvent to remove dissolved oxygen. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Disproportionation of the Sulfinate | - Control the pH of the reaction mixture, as disproportionation can be pH-dependent. - Work up the reaction promptly upon completion to isolate the sodium salt. |
Problem 2: Presence of Significant Impurities in the Final Product
| Identified Impurity | Possible Cause | Suggested Solution |
| Unreacted 2,4-Dichlorobenzenesulfonyl Chloride | Incomplete reaction. | - Increase reaction time or temperature slightly. - Ensure efficient mixing. - Consider adding a slight excess of the reducing agent. |
| Sodium 2,4-Dichlorobenzenesulfonate | Oxidation of the sulfinate product. | - Use degassed solvents and an inert atmosphere. - Avoid excessive heating during reaction and workup. |
| 2,4-Dichlorobenzenesulfonic Acid | Hydrolysis of the starting material. | - Add the 2,4-dichlorobenzenesulfonyl chloride to the reaction mixture at a controlled rate and lower temperature. - Maintain a neutral pH. |
| S,S-bis(2,4-dichlorophenyl) thiosulfonate | Disproportionation of the sulfinic acid intermediate. | - Ensure the pH is controlled, as acidic or basic conditions can promote disproportionation. - Isolate the sodium sulfinate salt promptly after the reaction is complete. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound from 2,4-dichlorobenzenesulfonyl chloride.
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve sodium sulfite and sodium bicarbonate in deionized water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 2,4-dichlorobenzenesulfonyl chloride to the cooled solution portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
Caption: Step-by-step experimental workflow for the synthesis.
how to improve the yield of reactions with sodium 2,4-dichlorobenzene-1-sulfinate
Welcome to the technical support center for sodium 2,4-dichlorobenzene-1-sulfinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile organosulfur compound. Due to its dual reactivity, it can act as a nucleophile or a precursor to sulfonyl radicals, making it a valuable building block in organic synthesis.[1] Its primary applications are in the formation of sulfones, sulfonamides, and thiosulfonates through carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bond-forming reactions, respectively.[2]
Q2: How does the presence of two chlorine atoms on the benzene ring affect the reactivity of this compound?
A2: The two electron-withdrawing chlorine atoms decrease the electron density on the sulfinate group. This reduction in electron density generally makes it a weaker nucleophile compared to unsubstituted or electron-rich aryl sulfinates.[3] However, this electronic property can be advantageous in reactions that proceed through a radical mechanism, as the generation of the corresponding sulfonyl radical may be facilitated.[4]
Q3: What are the most common types of reactions where this compound is used?
A3: The most common reactions include:
-
S-alkylation: Reaction with alkyl halides or other electrophiles to form 2,4-dichlorophenyl sulfones.
-
Sulfonylation of Amines and Phenols: Formation of sulfonamides and sulfonate esters, respectively.
-
Cross-Coupling Reactions: Palladium or copper-catalyzed reactions with aryl halides to form diaryl sulfones.[5]
-
Radical-mediated Reactions: Participation in radical cascade cyclizations and other reactions initiated by the formation of a sulfonyl radical.[6]
Q4: Are there any known stability issues with this compound?
A4: Like other sulfinate salts, this compound can undergo self-disproportionation in solution, which can be a source of impurities and reduced yield.[2] It is also hygroscopic and should be stored in a dry environment.
Troubleshooting Guide
Issue 1: Low or no yield in S-alkylation reactions to form sulfones.
| Question | Possible Cause | Suggested Solution |
| What solvent are you using? | The solubility and reactivity of sodium sulfinates are highly dependent on the solvent. Poor solubility can lead to low reaction rates. | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to improve the solubility of the sulfinate salt. DMF is often a good starting point as it generally provides good solubility and is easier to remove during workup compared to DMSO.[7][8] |
| What is the leaving group on your electrophile? | Poor leaving groups on the alkylating agent will result in slow or incomplete reactions. | Use an electrophile with a good leaving group. Iodides are generally better than bromides, which are better than chlorides or tosylates.[8] |
| Is the reaction temperature appropriate? | The reaction may have a significant activation energy barrier that is not being overcome at lower temperatures. | Consider increasing the reaction temperature. For S-alkylation, temperatures in the range of 80-100 °C are often employed.[8] |
| Have you considered using a catalyst? | For less reactive electrophiles, a catalyst may be necessary to facilitate the reaction. | The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can improve the rate of reaction, especially when using alkyl bromides or tosylates, through an in-situ Finkelstein reaction to generate the more reactive alkyl iodide. |
Issue 2: Formation of multiple products or significant side reactions.
| Question | Possible Cause | Suggested Solution |
| Are you observing byproducts consistent with O-alkylation? | Sulfinate anions are ambident nucleophiles, meaning they can react at either the sulfur or oxygen atom. While S-alkylation is generally favored, O-alkylation can occur, leading to the formation of sulfinate esters. | The choice of solvent can influence the S/O selectivity. Harder solvents may favor O-alkylation. Stick to polar aprotic solvents like DMF. Also, ensure your starting material is dry, as water can influence the reaction environment. |
| Is there evidence of starting material decomposition? | Sulfinate salts can disproportionate, especially at elevated temperatures or under acidic/basic conditions.[2] | Use the sulfinate salt as soon as it is dissolved and avoid prolonged heating before the addition of the electrophile. Ensure the reaction medium is neutral or slightly basic if compatible with your substrate. |
| Are you running a photoredox or radical-initiated reaction and observing complex mixtures? | The reaction may be sensitive to oxygen, which can quench excited states of photocatalysts or react with radical intermediates. | Degas the reaction mixture thoroughly before initiating the reaction and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[5] |
Key Experimental Protocols
Representative Protocol: Synthesis of an Alkyl 2,4-Dichlorophenyl Sulfone
This protocol describes a general procedure for the S-alkylation of this compound with an alkyl iodide.
Materials:
-
This compound
-
Alkyl iodide (1.0 eq)
-
Tetrabutylammonium iodide (TBAI) (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 eq) and TBAI (0.1 eq).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the alkyl iodide.
-
Stir the mixture at room temperature for 10 minutes to allow for dissolution.
-
Add the alkyl iodide (1.0 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table provides an illustrative summary of how reaction parameters can influence the yield of an S-alkylation reaction. The data is based on general principles of sulfinate chemistry and should be used as a guide for optimization.
| Entry | Electrophile (Leaving Group) | Solvent | Temperature (°C) | Catalyst (0.1 eq) | Illustrative Yield (%) |
| 1 | R-I | DMF | 80 | None | 75 |
| 2 | R-Br | DMF | 80 | None | 45 |
| 3 | R-Br | DMF | 80 | TBAI | 70 |
| 4 | R-OTs | DMF | 100 | TBAI | 65 |
| 5 | R-I | Acetonitrile | 80 | None | 60 |
| 6 | R-I | DMSO | 80 | None | 80 |
| 7 | R-I | Toluene | 80 | None | <10 |
Mandatory Visualizations
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
troubleshooting failed reactions with sodium 2,4-dichlorobenzene-1-sulfinate
Welcome to the technical support center for sodium 2,4-dichlorobenzene-1-sulfinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile organosulfur compound with the chemical formula C₆H₃Cl₂NaO₂S. It serves as a key building block in organic synthesis, primarily utilized in the formation of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. Its applications include the synthesis of sulfones, sulfonamides, and thiosulfonates, which are important structural motifs in many pharmaceutical and agrochemical compounds. Sulfinate salts, in general, are recognized for their versatility, acting as both nucleophilic and electrophilic partners depending on the reaction conditions.[1]
Q2: What are the typical storage and handling recommendations for this compound?
While specific stability data for this compound is not extensively documented in publicly available literature, general guidelines for handling sulfinate salts should be followed. These compounds are generally moisture-sensitive and can be prone to oxidation. Therefore, it is recommended to:
-
Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Keep it in a cool, dry place away from light and moisture.
-
Handle the compound quickly when weighing and transferring to minimize exposure to air and humidity.
Q3: What are the common solvents for reactions involving this compound?
The choice of solvent is critical and depends on the specific reaction being performed. Common solvents for reactions with sulfinate salts include:
-
Aprotic polar solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are frequently used to dissolve sulfinate salts.
-
Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are also common, particularly in cross-coupling reactions.
-
Water: In some cases, aqueous or mixed aqueous/organic solvent systems are employed.
The solubility of the sulfinate salt in the chosen solvent is a key factor for reaction success. Poor solubility can lead to low yields.
Troubleshooting Failed Reactions
This section addresses common issues encountered during reactions with this compound and provides potential solutions.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions
Potential Causes:
-
Poor Solubility of the Sulfinate Salt: In apolar solvents like toluene, the insolubility of the sulfinate salt can significantly hinder the reaction and lead to poor yields.[2]
-
Catalyst Inactivation: The palladium catalyst can be sensitive to impurities or reaction conditions.
-
Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the cross-coupling reaction.
-
Base Incompatibility: The type and amount of base can significantly impact the reaction outcome. While no acidic protons are present on the sulfinate, a carbonate base like potassium or cesium carbonate is often crucial for the catalytic cycle.[3]
Troubleshooting Steps:
-
Optimize Solvent System: If using an apolar solvent, consider switching to or adding a co-solvent like DMSO or DMF to improve the solubility of the sulfinate salt.
-
Select an Appropriate Ligand: For palladium-catalyzed cross-coupling reactions, bulky electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) have been shown to be effective.[3][4]
-
Screen Different Bases: While K₂CO₃ is commonly used, Cs₂CO₃ may be a better alternative in some cases. The base is believed to play a role in the transmetalation step.[3][5]
-
Ensure Anhydrous Conditions: Moisture can lead to decomposition of reagents and catalyst deactivation. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Degas the Reaction Mixture: Oxygen can oxidize the palladium catalyst. Degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
Logical Workflow for Troubleshooting Low Yield in Cross-Coupling Reactions:
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Issue 2: Formation of Side Products or Decomposition
Potential Causes:
-
Disproportionation: Sulfinate salts can undergo self-disproportionation, especially in solution, to form a mixture of sulfone and thiosulfonate byproducts.[2]
-
Radical Reactions: Under certain conditions (e.g., presence of oxidants or light), sulfonyl radicals can be generated, leading to undesired side reactions.
-
Instability of Intermediates: Some reaction intermediates may be unstable and decompose under the reaction conditions.
Troubleshooting Steps:
-
Control Reaction Temperature: Higher temperatures can promote disproportionation and decomposition. Running the reaction at the lowest effective temperature may minimize side product formation.
-
Inert Atmosphere: Strictly maintain an inert atmosphere to prevent oxidation of the sulfinate.
-
Addition of Radical Scavengers: If a radical mechanism is suspected to be causing side products, the addition of a radical scavenger (e.g., TEMPO) can be tested, though this may also inhibit the desired reaction if it proceeds through a radical pathway.
-
Analyze Crude Reaction Mixture: Use techniques like ¹H NMR, LC-MS, or TLC to analyze the crude reaction mixture to identify potential side products, which can provide clues about the undesired reaction pathway.
Experimental Protocols
General Protocol for Palladium-Catalyzed Desulfinative Cross-Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
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Aryl halide (e.g., aryl bromide)
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Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
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Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous and degassed
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (2.0 equiv.), aryl halide (1.0 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (1.5 equiv.).
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Add anhydrous, degassed 1,4-dioxane to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 150 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: General workflow for a cross-coupling reaction.
Data Presentation
While specific quantitative data for this compound is limited in the reviewed literature, the following table provides a general comparison of reaction conditions for palladium-catalyzed cross-coupling of aryl sulfinates with aryl halides, which can serve as a starting point for optimization.
| Parameter | Condition A | Condition B | Condition C | Reference |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PEPPSI)(IPr) | [4][5][6] |
| Ligand | PCy₃ | tBuXPhos | IPr | [4][5][6] |
| Base | K₂CO₃ | NaOH | Na₂CO₃ | [4][5][6] |
| Solvent | 1,4-Dioxane | Toluene/H₂O | PEG400 | [4][5][6] |
| Temperature | 150 °C | 90 °C | 60-100 °C | [4][5][6] |
Signaling Pathways and Mechanisms
A plausible catalytic cycle for the palladium-catalyzed desulfinative cross-coupling of an aryl sulfinate with an aryl halide is depicted below.
Caption: Catalytic cycle for Pd-catalyzed desulfinative cross-coupling.
References
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylation of sodium arylsulfinates with CO2 over mesoporous K-Cu-20TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Sodium 2,4-Dichlorobenzene-1-sulfinate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving sodium 2,4-dichlorobenzene-1-sulfinate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of sulfones and sulfonamides derived from this compound.
Issue 1: Low Yield of Purified Product After Recrystallization
Question: I performed a reaction between this compound and an alkyl halide to synthesize a 2,4-dichlorophenyl alkyl sulfone. After recrystallization, my final yield is very low. What could be the cause?
Answer:
Low recovery after recrystallization can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
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Improper Solvent Choice: The ideal recrystallization solvent should dissolve the sulfone at high temperatures but not at low temperatures.[1] If the compound is too soluble in the cold solvent, you will lose a significant portion of your product in the mother liquor.
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Solution: Perform small-scale solvent screening with various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find the optimal one.
-
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of solvent will keep it in solution even after cooling.
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Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.
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Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
-
Incomplete Precipitation: The product may require more time or a lower temperature to crystallize fully.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least an hour. If crystals still do not form, gently scratching the inside of the flask with a glass rod can induce crystallization.
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Issue 2: Product Fails to Separate on Column Chromatography
Question: I am trying to purify a 2,4-dichlorophenyl sulfonamide using silica gel column chromatography, but the product is co-eluting with impurities. How can I improve the separation?
Answer:
Poor separation on a silica column can be frustrating. Consider the following troubleshooting steps:
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Incorrect Solvent System: The polarity of your eluent may not be suitable for separating your compound from impurities.
-
Solution: Use Thin Layer Chromatography (TLC) to test different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol). Aim for an Rf value of 0.3-0.4 for your desired product.[2]
-
-
Column Overloading: Loading too much crude product onto the column will result in broad bands and poor separation.[3]
-
Solution: As a general rule, use at least 50-100 g of silica gel for every 1 g of crude material.
-
-
Compound Instability on Silica: Some compounds can degrade on acidic silica gel.[2]
-
Solution: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If it is unstable, you can use deactivated silica (by adding 1-3% triethylamine to the eluent) or switch to a different stationary phase like alumina.[2]
-
-
Improper Column Packing: Air bubbles or cracks in the silica bed will lead to channeling and poor separation.
-
Solution: Ensure your column is packed uniformly without any cracks. A wet slurry packing method is often more reliable.
-
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting workflow for poor column chromatography separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions with this compound?
A1: Common impurities can include unreacted starting materials (this compound, alkyl halide, or amine), and potential side products. In the synthesis of sulfones, over-alkylation or elimination products from the alkyl halide can occur. In sulfonamide synthesis, disubstituted amines might be present if the starting amine was not primary.
Q2: My purified 2,4-dichlorophenyl sulfone product is an oil, but I expected a solid. What should I do?
A2: While many sulfones are crystalline solids, some with certain alkyl chains may be oils at room temperature. First, ensure the product is pure by NMR or LC-MS. If it is pure, you can try to induce crystallization by dissolving it in a minimal amount of a non-polar solvent (like hexane) and storing it at a low temperature (-20°C) for an extended period. If it remains an oil, purification by column chromatography is your best option.
Q3: Can I use reverse-phase chromatography to purify my 2,4-dichlorophenyl-containing product?
A3: Yes, reverse-phase chromatography (e.g., using a C18 column) is a viable option, especially for more polar sulfones or sulfonamides that are difficult to purify on normal-phase silica gel.[3] The eluent is typically a mixture of water and an organic solvent like acetonitrile or methanol.
Experimental Protocols
Protocol 1: Purification of a 2,4-Dichlorophenyl Alkyl Sulfone by Recrystallization
This protocol provides a general method for the purification of a solid 2,4-dichlorophenyl alkyl sulfone.
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Solvent Selection: In a small test tube, add ~20 mg of the crude sulfone. Add a few drops of a test solvent (e.g., isopropanol) and heat. If the solid dissolves, cool the tube to room temperature and then in an ice bath. If well-formed crystals appear, it is a good solvent.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Purification Workflow by Recrystallization
Caption: Step-by-step workflow for purification via recrystallization.
Protocol 2: Purification of a 2,4-Dichlorophenyl Sulfonamide by Column Chromatography
This protocol outlines a standard procedure for purifying a sulfonamide using silica gel chromatography.
-
Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate) that gives the desired product an Rf of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[3]
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified sulfonamide.
Data Presentation
The following tables provide representative data for typical purification outcomes. Actual results will vary depending on the specific substrates and reaction conditions.
Table 1: Recrystallization of 2,4-Dichlorophenyl Propyl Sulfone
| Parameter | Value |
| Crude Mass | 5.2 g |
| Recrystallization Solvent | Isopropanol |
| Volume of Solvent | ~25 mL |
| Purified Mass | 4.1 g |
| Yield | 79% |
| Purity (by HPLC) | >99% |
Table 2: Column Chromatography of N-benzyl-2,4-dichlorobenzenesulfonamide
| Parameter | Value |
| Crude Mass | 2.5 g |
| Silica Gel Mass | 125 g |
| Eluent | Hexane:Ethyl Acetate (7:3 v/v) |
| Purified Mass | 1.9 g |
| Yield | 76% |
| Purity (by NMR) | >98% |
References
Technical Support Center: Sodium 2,4-Dichlorobenzene-1-sulfinate Reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with sodium 2,4-dichlorobenzene-1-sulfinate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up of reactions involving this compound.
Issue 1: Low or No Product Yield After Work-up
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Before work-up, monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS). If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more of a key reagent.
-
-
Product Loss During Extraction: The desired product may have poor solubility in the chosen organic solvent or may be partially soluble in the aqueous phase.
-
Solution: Perform a small-scale solubility test of the crude product in various solvents. If the product is polar, multiple extractions with a more polar organic solvent (e.g., ethyl acetate, dichloromethane) may be necessary. Back-extraction of the aqueous layer can also help recover the product.
-
-
Product Degradation: The product may be unstable under the work-up conditions (e.g., acidic or basic washes). Sulfinate salts themselves can undergo disproportionation.[1]
-
Solution: Use mild work-up conditions. If the product is acid-sensitive, use a neutral wash (water) or a dilute bicarbonate solution instead of strong acids. If it is base-sensitive, avoid strong bases. Keep the temperature low during the work-up process.
-
-
Reagent Quality: The this compound starting material may be of low purity.[2]
-
Solution: Verify the purity of the starting material by a suitable analytical method (e.g., NMR, melting point). If necessary, purify the starting material before use.
-
Issue 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
-
Unreacted Starting Materials: The most common impurities are often the starting materials.
-
Solution: Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. Purification by column chromatography or recrystallization is typically effective at removing unreacted starting materials.
-
-
Side Products: Unwanted side reactions can generate impurities. For instance, sulfinates can form thiosulfonates through disproportionation.
-
Solution: Adjusting reaction conditions (temperature, solvent, catalyst) can minimize side product formation. A thorough understanding of the reaction mechanism can help in predicting and avoiding potential side reactions. Purification techniques like column chromatography are essential for separating the desired product from side products.
-
-
Solvent Impurities: Residual solvent from the reaction or work-up can contaminate the final product.
-
Solution: Ensure complete removal of solvents under reduced pressure. For high-boiling point solvents like DMF or DMSO, azeotropic distillation with a lower-boiling point solvent or lyophilization might be necessary.
-
Issue 3: Difficulty in Isolating the Product
Possible Causes and Solutions:
-
Product is an Oil: The product may not be a solid at room temperature.
-
Solution: If the product is an oil, purification by column chromatography is the standard method. If a solid is desired, attempting to form a salt or a co-crystal might be an option.
-
-
Product is Highly Water-Soluble: The product may remain in the aqueous phase during extraction.
-
Solution: Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer (salting-out effect). Alternatively, use a continuous liquid-liquid extractor.
-
-
Formation of an Emulsion During Extraction: An emulsion is a stable mixture of the organic and aqueous phases, making separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Filtering the emulsified layer through a pad of Celite can also be effective. In some cases, allowing the mixture to stand for an extended period or gentle centrifugation can help.
-
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a reaction involving this compound?
A1: A general procedure would be as follows, but it should be adapted based on the specific reaction and product properties:
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Quenching: Cool the reaction mixture to room temperature and quench it by slowly adding it to an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Repeat the extraction 2-3 times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization. A patent for a related synthesis suggests purification by column chromatography after extraction with dichloromethane and drying with anhydrous sodium sulfate.[3]
Q2: How can I purify crude this compound?
Q3: Are there any known stability issues with this compound?
A3: Sulfinate salts, in general, can be prone to disproportionation in solution.[1] Aryl sulfinate salts are typically more stable than their alkyl counterparts. While this compound is expected to be relatively stable as a solid, prolonged heating in solution or exposure to strong acidic or oxidizing conditions should be avoided to prevent potential degradation.
Q4: What are some common side reactions to be aware of?
A4: Besides disproportionation, sulfinate salts can undergo oxidation to the corresponding sulfonate. They can also participate in various coupling reactions, and if multiple reactive sites are present in the reaction mixture, this can lead to the formation of undesired byproducts.
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| Low/No Yield | Incomplete Reaction | Monitor reaction progress (TLC, LC-MS); extend time or increase temperature. |
| Product Loss During Extraction | Use a more polar extraction solvent; perform back-extraction. | |
| Product Degradation | Use mild work-up conditions (neutral pH, low temperature). | |
| Product Impurities | Unreacted Starting Materials | Optimize stoichiometry; purify by chromatography or recrystallization. |
| Side Product Formation | Adjust reaction conditions; purify by chromatography. | |
| Isolation Difficulty | Product is an Oil | Purify by column chromatography. |
| Product is Water-Soluble | Use salting-out effect or continuous extraction. | |
| Emulsion Formation | Add brine or filter through Celite. |
Experimental Protocols
Protocol 1: General Work-up Procedure for a Neutral Product
-
Reaction Quenching: Once the reaction is deemed complete, cool the reaction vessel to room temperature in an ice bath.
-
Slowly pour the reaction mixture into a beaker containing deionized water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel.
-
Add an appropriate volume of an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower organic layer. If using an upper-layer solvent, decant the aqueous layer.
-
Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
Washing: Combine all organic extracts in the separatory funnel.
-
Wash the combined organic layer once with deionized water, followed by one wash with saturated aqueous sodium chloride (brine).
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Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate. Swirl the flask and let it stand for 15-20 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent.
-
Rinse the flask and the filter cake with a small amount of fresh organic solvent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
Mandatory Visualizations
Caption: General experimental workflow for reaction work-up.
Caption: Troubleshooting decision tree for work-up issues.
References
effect of solvent on sodium 2,4-dichlorobenzene-1-sulfinate reactivity
Welcome to the technical support center for sodium 2,4-dichlorobenzene-1-sulfinate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this versatile reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
This compound, like other sodium sulfinates, is a versatile building block in organic synthesis. It can act as a sulfonylating, sulfenylating, or sulfinylating agent depending on the reaction conditions.[1] It is often used to introduce the 2,4-dichlorobenzenesulfonyl group into organic molecules, a common moiety in various bioactive compounds. These sulfinate salts are generally stable, easy to handle, and less odorous compared to traditional sulfonylating agents like sulfonyl chlorides.[1]
Q2: How does the choice of solvent affect the reactivity of this compound?
The solvent plays a critical role in reactions involving sodium sulfinates, influencing both the reaction rate and the product yield. The polarity of the solvent can significantly impact the solubility of the sulfinate salt and the stability of reaction intermediates. For instance, in some sulfonylation reactions, polar aprotic solvents like DMSO have been found to be optimal.[1] The choice of solvent can also influence the reaction mechanism, particularly in radical reactions where the solvent may participate in or stabilize radical intermediates.
Q3: What are the common reaction types where this compound is used?
This compound is primarily used in reactions that form carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds.[1] Common applications include:
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Sulfonylation: Introduction of the sulfonyl group (-SO2-) to form sulfones.
-
Cross-coupling reactions: Participation in metal-catalyzed cross-coupling reactions to form C-S bonds.
-
Radical reactions: Acting as a precursor for sulfonyl radicals in various addition and cyclization reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor Solubility of the Sulfinate Salt | The solubility of this compound can be limited in nonpolar organic solvents. Try switching to a more polar aprotic solvent such as DMSO, DMF, or acetonitrile to improve solubility and reaction homogeneity. |
| Inappropriate Solvent Polarity | The reaction mechanism may be highly sensitive to the solvent's polarity. If a polar aprotic solvent is not working, consider screening a range of solvents with varying polarities, including polar protic (e.g., ethanol, methanol) and nonpolar (e.g., toluene, dioxane) options, to find the optimal conditions for your specific transformation. |
| Decomposition of the Reagent | Sodium sulfinates can be sensitive to acidic conditions. Ensure the reaction medium is neutral or slightly basic, unless the protocol specifically calls for acidic catalysis. The presence of strong acids can lead to the disproportionation of the sulfinate. |
| Radical Scavengers Present | If your reaction proceeds via a radical mechanism, trace amounts of radical scavengers (e.g., dissolved oxygen, certain impurities) can inhibit the reaction. Degas the solvent and reaction mixture thoroughly before starting the reaction. |
| Incorrect Reaction Temperature | Some reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try gradually increasing the temperature. Conversely, for exothermic reactions or those with unstable intermediates, cooling might be necessary to prevent side product formation. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Oxidation of the Sulfinate | Sodium sulfinates can be oxidized to the corresponding sulfonate, especially in the presence of strong oxidizing agents or under aerobic conditions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction. |
| Disproportionation | In the presence of acid or upon heating, sulfinates can disproportionate into a thiosulfonate and a sulfonate. Maintain a neutral or basic pH and use the lowest effective temperature to suppress this pathway. |
| Solvent Participation in the Reaction | Certain solvents can react with the starting materials or intermediates. For example, nucleophilic solvents may compete with the desired nucleophile. Carefully review the compatibility of your chosen solvent with all reaction components. |
Data Presentation
The following table summarizes the effect of different solvents on the yield of a representative oxysulfonylation reaction of an alkyne with a sodium sulfinate, catalyzed by BF₃·OEt₂. While this data is not for this compound specifically, it illustrates the significant impact of the solvent on the reaction outcome.
Table 1: Effect of Solvent on the Yield of a Representative Oxysulfonylation Reaction
| Entry | Solvent | Yield (%) |
| 1 | DCE | 85 |
| 2 | DCM | 78 |
| 3 | Toluene | 65 |
| 4 | Dioxane | 52 |
| 5 | THF | 48 |
| 6 | CH₃CN | 75 |
| 7 | DMSO | 68 |
| 8 | DMF | 72 |
Data is illustrative and based on a representative reaction. Optimal solvent for a specific reaction with this compound may vary.
Experimental Protocols
General Procedure for a Radical Addition Reaction
This protocol describes a general procedure for the visible-light-induced radical addition of a sodium sulfinate to an alkene.
-
To an oven-dried reaction vessel, add the alkene (1.0 equiv.), this compound (1.5 equiv.), and a photocatalyst (if required, e.g., an iridium or ruthenium complex, 1-5 mol%).
-
Seal the vessel with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent (e.g., DMSO, DMF, or CH₃CN) via syringe.
-
Place the reaction vessel in front of a light source (e.g., a blue LED lamp) and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: General Reactivity Pathways of this compound
A diagram illustrating the main reaction pathways of this compound.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
A workflow diagram for troubleshooting low product yield in reactions with this compound.
References
Technical Support Center: Managing Exothermic Reactions with Sodium 2,4-Dichlorobenzene-1-sulfinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium 2,4-dichlorobenzene-1-sulfinate. The information is designed to help manage potential exothermic reactions and ensure safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organosulfur compound.[1] It serves as a versatile building block in organic synthesis, primarily for the formation of sulfones and sulfonamides by creating new carbon-sulfur or nitrogen-sulfur bonds.[2][3]
Q2: What are the main hazards associated with this compound?
A2: The primary hazards include serious eye irritation. It is also suspected of causing cancer. Additionally, it is very toxic to aquatic life with long-lasting effects. In terms of reactive hazards, while stable under normal conditions, it can react exothermically, particularly with strong oxidizing agents, and may decompose at elevated temperatures.
Q3: What are the initial signs of a potential runaway exothermic reaction?
A3: Key indicators include a sudden, unexpected rise in temperature that is difficult to control with standard cooling methods, an increase in pressure within the reaction vessel, noticeable gas evolution, and a change in the color or viscosity of the reaction mixture.
Q4: What immediate steps should be taken if a runaway reaction is suspected?
A4: Prioritize personal safety by activating any emergency shutdown procedures and evacuating the immediate area. If it is safe to do so, immediately apply emergency cooling to the reactor. Do not add water or other quenching agents unless you are certain of their compatibility, as this could exacerbate the situation. Alert your institution's safety officer immediately.
Q5: How can I prevent exothermic incidents when using this compound?
A5: Prevention is key. This includes conducting a thorough risk assessment before starting the experiment, using the smallest possible scale for initial trials, ensuring adequate cooling capacity, and adding reactive agents slowly and in a controlled manner. Continuous monitoring of the reaction temperature is crucial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid, uncontrolled temperature increase during reagent addition. | The rate of addition of a reactant (e.g., an oxidizing agent) is too high. | Immediately stop the addition of the reagent. Apply external cooling (e.g., ice bath) to the reactor. Once the temperature is stable and under control, resume addition at a significantly slower rate with careful monitoring. |
| Reaction temperature continues to rise even after stopping reagent addition and applying cooling. | A runaway reaction is in progress. The heat generated by the reaction exceeds the heat removal capacity of the cooling system. | Follow emergency procedures. Evacuate the area and alert safety personnel. Do not attempt to quench the reaction unless you have a pre-approved and tested procedure for doing so. |
| Localized "hot spots" are observed in the reaction vessel. | Inadequate mixing is preventing even heat distribution. | Increase the stirring rate to improve homogeneity. Ensure the stirrer is appropriately sized and positioned for the reaction vessel. If the issue persists, consider a different type of stirrer or a vessel with better baffling. |
| Pressure builds up in a sealed or semi-sealed reaction vessel. | The reaction is producing gaseous byproducts, or the solvent is beginning to boil due to an exothermic event. | If a pressure-releasing device (e.g., a bubbler) is not already in place, carefully and safely vent the vessel in a fume hood. Ensure the vessel is not completely sealed to avoid over-pressurization. |
| The reaction mixture shows unexpected color changes or charring. | The reaction temperature may be too high, leading to decomposition of the starting material, intermediates, or products. | Reduce the reaction temperature. Consider running the reaction at a lower concentration to better manage the heat generated. Analyze a sample of the mixture to identify any degradation products. |
Experimental Protocols
General Protocol for a Trial Sulfone Synthesis with Exotherm Monitoring
This protocol outlines a general method for the synthesis of a sulfone from an alkyl halide using this compound, with an emphasis on monitoring and controlling the reaction temperature.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Reaction vessel with magnetic stirrer, thermometer, and reflux condenser
-
Cooling bath (e.g., ice-water)
Procedure:
-
In a well-ventilated fume hood, dissolve this compound (1 equivalent) in DMF in the reaction vessel.
-
Begin stirring and place the thermometer in the reaction mixture, ensuring the bulb is submerged.
-
Place the cooling bath under the reaction vessel.
-
Slowly add the alkyl halide (1 equivalent) to the reaction mixture dropwise over a period of 30-60 minutes.
-
Continuously monitor the internal temperature of the reaction. If the temperature rises more than 5-10 °C above the initial temperature, pause the addition of the alkyl halide and allow the mixture to cool before resuming at a slower rate.
-
After the addition is complete, allow the reaction to stir at room temperature or a slightly elevated, controlled temperature, while continuing to monitor for any delayed exotherm.
-
Once the reaction is complete (as determined by a suitable analytical method like TLC or LC-MS), proceed with the work-up procedure.
Visualizations
Caption: Experimental workflow for managing exothermic reactions.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Sodium 2,4-dichlorobenzene-1-sulfinate Purification
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted sodium 2,4-dichlorobenzene-1-sulfinate from experimental reaction mixtures.
Troubleshooting Guide
Issue: My final product is contaminated with a highly water-soluble impurity that I suspect is unreacted this compound.
This is a common challenge due to the polar nature of sulfinate salts. The appropriate removal strategy depends on the properties of your desired product and the scale of your experiment. Below is a logical workflow to help you select the best purification method.
Caption: Troubleshooting workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of for purification?
Understanding the properties of the impurity is crucial for designing an effective removal strategy. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂NaO₂S | [1] |
| Molecular Weight | 233.05 g/mol | [1] |
| Physical Form | Powder / Solid | [2] |
| Solubility | Assumed to be highly soluble in water and polar solvents, a common characteristic of sodium sulfonate and sulfinate salts.[3][4] | General Knowledge |
Q2: My desired compound is non-polar. How can I remove the sulfinate salt?
For non-polar to moderately polar organic compounds, a simple liquid-liquid extraction is often the most effective method. The highly polar this compound will partition into the aqueous phase, while your product remains in the organic layer.
Q3: Both my product and the sulfinate salt are water-soluble. What are my options?
This is a more complex scenario. The primary methods to consider are selective precipitation/recrystallization and chromatography.
-
Selective Precipitation/Recrystallization: This technique relies on differences in solubility between your product and the sulfinate salt in various solvent systems. You may need to screen several solvents to find conditions where your product precipitates while the impurity remains in solution. Adding a less polar "anti-solvent" can often induce precipitation of the desired, less polar component.
-
Ion Exchange Chromatography (IEX): This is a powerful technique for separating ionic compounds from neutral or differently charged species.[4][5] Since the target impurity is an anionic salt, you can use an anion exchange resin.
-
Reversed-Phase Chromatography: If your product has sufficient hydrophobic character, reversed-phase chromatography (e.g., using a C18 column) can be effective for desalting and removing the polar sulfinate.[3][4]
Q4: How can I detect the presence and confirm the removal of this compound?
Several analytical methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. Use a suitable column (e.g., C18) and a UV detector. The dichlorinated aromatic ring in the sulfinate should provide a strong UV chromophore.
-
Mass Spectrometry (MS): Can be used to confirm the presence of the specific mass of the sulfinate ion.
-
Spectrophotometry: For quantitative analysis of sulfonate surfactants, methods using cationic dyes like methylene blue have been developed.[6][7] This could potentially be adapted for sulfinate analysis.
Experimental Protocols
Protocol 1: Purification by Aqueous Wash (for Water-Insoluble Products)
This protocol is suitable for products that are soluble in common organic solvents and have low water solubility.
Caption: Workflow for purification via liquid-liquid extraction.
Methodology:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Add an equal volume of deionized water or brine. Brine can help to reduce the formation of emulsions.
-
Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes.
-
Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain and discard the aqueous (bottom) layer if using a denser-than-water solvent like dichloromethane, or the top layer if using a less-dense solvent like ethyl acetate.
-
Repeat the wash (steps 2-5) two more times to ensure complete removal of the sulfinate salt.
-
Collect the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
This protocol is ideal for separating the anionic sulfinate from neutral or cationic water-soluble products.[4]
Caption: Workflow for purification using ion exchange chromatography.
Methodology:
-
Column Preparation: Select a suitable strongly basic anion exchange resin. Prepare a slurry and pack it into a chromatography column. Equilibrate the column by washing with 2-3 column volumes of deionized water.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of deionized water. Apply the sample to the top of the column and allow it to enter the resin bed.
-
Washing: Elute the column with deionized water. Neutral and cationic species will pass through while the anionic this compound binds to the resin. Collect fractions and monitor for your desired product.
-
Elution: Once your desired product has been fully eluted, the bound sulfinate can be removed (and the column regenerated) by washing with a high concentration salt solution (e.g., 2 M NaCl).
-
Product Isolation: Combine the fractions containing your pure product. If the product is non-volatile, it can be isolated by lyophilization (freeze-drying).
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. sodium (2,4-dichlorophenyl)methanesulfinate | Sigma-Aldrich [sigmaaldrich.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Validation of Analytical Method Determination of Sodium Dodecyl Benzene Sulfonate (DBS) in Catfish (Clarias batrachus L.) by Spectrophotometric Using Methylene Blue | Semantic Scholar [semanticscholar.org]
Technical Support Center: Sulfinate Group in Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile yet sometimes challenging sulfinate group. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate common side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of the sulfinate group?
A1: The sulfinate group (RSO₂⁻) is a valuable synthetic handle, but its reactivity can lead to several side reactions. The most frequently encountered issues include:
-
Disproportionation: Sulfinates, particularly in the presence of acids or Lewis acids, can disproportionate into thiosulfonates and sulfonic acids.[1]
-
Oxidation: Sulfinates are susceptible to oxidation, leading to the formation of the corresponding sulfonates (RSO₃⁻).[2][3]
-
Unwanted Nucleophilic Behavior: The sulfinate anion can act as a nucleophile, leading to undesired alkylation or arylation on the sulfur or oxygen atom.
-
Desulfonylation: Under certain reductive conditions or photoredox catalysis, alkyl sulfinates can undergo C–S bond cleavage to release SO₂ and form alkyl radicals.[4] This can lead to unexpected byproducts.
-
Formation of Sulfides: In some transition-metal-catalyzed reactions, the formation of sulfides as byproducts has been observed, potentially arising from the disproportionation of intermediate sulfonyl radicals.[5]
Troubleshooting Guides
Issue 1: Disproportionation to Thiosulfonates
Q2: I am observing the formation of a thiosulfonate (RSO₂SR) byproduct in my reaction involving a sodium sulfinate. What is causing this and how can I prevent it?
A2: The formation of thiosulfonates is a classic side reaction of sulfinates known as disproportionation. This is particularly common under acidic conditions or when using certain Lewis acids like BF₃·OEt₂.[6][7] The reaction involves the self-condensation of sulfinates.
Troubleshooting Steps:
-
Re-evaluate your reaction conditions: If your reaction medium is acidic, consider using a non-acidic alternative or adding a base to neutralize any acid.
-
Choice of Lewis Acid: If a Lewis acid is required, consider screening alternatives to BF₃·OEt₂ that may be less prone to promoting disproportionation. The stoichiometry of the Lewis acid can also be critical.
-
Temperature Control: In some cases, running the reaction at a lower temperature may suppress the rate of disproportionation relative to the desired reaction.
Experimental Protocol: BF₃·OEt₂-Mediated Disproportionate Coupling of Sodium Sulfinates to Thiosulfonates
This protocol is for the synthesis of thiosulfonates but illustrates the conditions that can lead to this as a side reaction.
To a solution of sodium p-toluenesulfinate (1.0 mmol) in dichloromethane (5.0 mL) is added BF₃·OEt₂ (1.0 mmol) dropwise at room temperature. The reaction mixture is stirred for a specified time (e.g., 3 hours) and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with dichloromethane. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the corresponding thiosulfonate.[7]
To avoid this as a side reaction, one might consider using less than a stoichiometric amount of the Lewis acid or exploring alternative catalysts.
Logical Workflow for Troubleshooting Disproportionation
Caption: Troubleshooting disproportionation of sulfinates.
Issue 2: Unwanted Oxidation to Sulfonates
Q3: My sulfinate-containing compound is being converted to the corresponding sulfonate. How can I prevent this oxidation?
A3: Sulfinates are readily oxidized to sulfonates. This can occur in the presence of atmospheric oxygen, peroxides, or other oxidizing agents present in your reaction mixture.[2][3]
Troubleshooting Steps:
-
Degas Solvents: Ensure all solvents are thoroughly degassed prior to use to remove dissolved oxygen.
-
Inert Atmosphere: Run your reaction under an inert atmosphere of nitrogen or argon.
-
Purify Reagents: Ensure that your starting materials and reagents are free from peroxide impurities, which can form in ethers like THF upon storage.
-
Avoid Oxidizing Agents: Carefully review all reagents in your reaction to ensure none can act as an oxidant for the sulfinate group.
Quantitative Data on Oxidation
While specific quantitative data on the rate of unwanted oxidation is highly substrate and condition-dependent, the use of hypervalent iodine reagents is known to efficiently promote this transformation.[2]
| Oxidizing Agent | Typical Conditions | Outcome |
| Hypervalent Iodine Reagent | Presence of an alcohol | Formation of sulfonate ester[2] |
| Air (Oxygen) | Prolonged reaction times, elevated temperatures | Potential for slow oxidation |
| Peroxide Impurities | Trace amounts in solvents | Can lead to significant oxidation |
Issue 3: Side Reactions in the Julia-Kocienski Olefination
Q4: During a Julia-Kocienski olefination, I am observing a significant amount of a byproduct that appears to be a self-condensation of my sulfone starting material. How can I minimize this?
A4: A known side reaction in the Julia-Kocienski olefination is the nucleophilic addition of the sulfonyl carbanion to a second molecule of the sulfone starting material.[8] This can be particularly problematic if the deprotonation of the sulfone is faster than its reaction with the aldehyde.
Troubleshooting Steps:
-
"Barbier-like" Conditions: Instead of pre-forming the sulfonyl anion and then adding the aldehyde, add the base to a mixture of the sulfone and the aldehyde. This ensures that as soon as the anion is formed, it is in the presence of the aldehyde to react with, minimizing self-condensation.[8]
-
Choice of Sulfone: Certain heterocyclic sulfones, like 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, have a lower tendency for self-condensation compared to benzothiazolyl (BT) sulfones.[8]
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired reaction over the side reaction.
Reaction Pathway: Julia-Kocienski Olefination and Self-Condensation Side Reaction
Caption: Julia-Kocienski olefination and self-condensation.
Issue 4: Failure in Alkylation of Sulfinates
Q5: I am attempting to alkylate a sodium sulfinate, but the reaction is failing or giving a complex mixture of products. What could be the issue?
A5: While sulfinates are good nucleophiles, their alkylation can be problematic. Several factors could be at play:
-
Ambident Nucleophile: Sulfinates can react either through the sulfur (S-alkylation) to form sulfones or through the oxygen (O-alkylation) to form sulfinate esters. The desired outcome (usually S-alkylation) is favored with soft electrophiles and polar aprotic solvents.
-
Leaving Group Ability of Sulfinate: In some cases, the newly formed sulfone can undergo further reactions where the sulfinate acts as a leaving group.
-
Reagent Stability: The alkylating agent or the sulfinate itself may not be stable under the reaction conditions. For example, phosphonates with certain ester protecting groups can be cleaved by the sulfinate anion.[9]
-
Solubility Issues: Sodium sulfinates often have poor solubility in many organic solvents, which can hinder the reaction rate.
Troubleshooting Steps:
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to improve the solubility of the sulfinate salt and favor S-alkylation.
-
Additives: The addition of a phase-transfer catalyst or additives like tetra-n-butylammonium iodide (TBAI) can facilitate the reaction.[9]
-
Protecting Group Compatibility: If your alkylating agent has other functional groups, ensure they are compatible with the nucleophilic sulfinate. As noted, ethyl esters on phosphorus(V) can be cleaved by the sulfinate anion.[9]
-
Counterion Effect: Consider preparing the tetrabutylammonium salt of the sulfinate to increase its solubility in organic solvents.
This technical support guide provides a starting point for addressing common side reactions of the sulfinate group. Careful consideration of the reaction conditions and potential competing pathways is crucial for successful synthesis.
References
- 1. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F [pubs.rsc.org]
- 2. Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile C sp2 –SO 2 R coupling - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05402E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Catalyst Poisoning in Sodium 2,4-Dichlorobenzene-1-sulfinate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of sodium 2,4-dichlorobenzene-1-sulfinate, with a specific focus on catalyst poisoning.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Question: My reaction to synthesize this compound has a very low yield or has failed completely. What are the possible causes related to the catalyst?
Answer:
Low or no product yield in palladium-catalyzed sulfination reactions is frequently linked to catalyst deactivation, often through poisoning. Here’s a step-by-step guide to troubleshoot this issue:
1. Identify Potential Catalyst Poisons:
-
Sulfur Compounds: The most common culprits in poisoning palladium catalysts are sulfur-containing impurities.[1] These can originate from starting materials, reagents, or even the SO₂ surrogate itself. Thiols, sulfides, and sulfites are known to strongly adsorb to the palladium surface, blocking active sites.
-
Halides: Excess halide ions (Cl⁻, Br⁻, I⁻) in the reaction mixture can compete with the substrates for coordination to the palladium center, inhibiting the catalytic cycle.
-
Water and Oxygen: While some water can be beneficial in certain C-S bond-forming reactions, excess water or the presence of oxygen can lead to the oxidation of phosphine ligands to phosphine oxides, which are generally poor ligands for Pd(0) and can destabilize the active catalyst.[2]
-
Other Impurities: Other potential poisons include heavy metals, cyanides, and nitrogen-containing heterocycles.[1]
2. Diagnostic Checks:
-
Reagent Purity: Analyze your starting materials (2,4-dichloro-substituted benzene precursor, SO₂ surrogate) and solvent for sulfur-containing impurities using techniques like GC-MS or elemental analysis.
-
Inert Atmosphere: Ensure your reaction was conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can degrade the phosphine ligands essential for catalyst activity.
-
Catalyst Precursor: If you are generating the active Pd(0) catalyst in situ from a Pd(II) precursor, ensure the reduction step is efficient. Incomplete reduction will result in a lower concentration of the active catalyst.
3. Corrective Actions:
-
Purify Reagents: If impurities are detected, purify the starting materials and solvents. For example, solvents can be distilled, and solid reagents can be recrystallized.
-
Use High-Purity Catalysts and Ligands: Ensure the palladium precursor and phosphine ligands are of high purity and have been stored correctly to prevent degradation.
-
Degas Solvents: Thoroughly degas all solvents prior to use to remove dissolved oxygen.
-
Optimize Reaction Conditions:
-
Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can leave the palladium center exposed and prone to deactivation. A slight excess of the ligand can sometimes protect the catalyst.
-
Base: The choice and purity of the base are critical. Ensure it is free of interfering impurities.
-
| Potential Cause | Diagnostic Check | Corrective Action |
| Sulfur Impurities | GC-MS or elemental analysis of reagents and solvents. | Purify starting materials and solvents. |
| Excess Halides | Review stoichiometry of reagents. | Use precise stoichiometry; consider a halide scavenger if necessary. |
| Oxygen/Moisture | Check for leaks in the reaction setup; analyze solvent water content. | Use rigorous inert atmosphere techniques; use freshly dried and degassed solvents. |
| Incomplete Catalyst Activation | Monitor the color change of the reaction mixture (if applicable). | Ensure efficient reduction of the Pd(II) precatalyst. |
| Ligand Oxidation | 31P NMR of a reaction aliquot to detect phosphine oxide. | Use high-purity ligands and maintain a strict inert atmosphere. |
Problem 2: Inconsistent Reaction Rates or Stalling
Question: My reaction starts but then slows down significantly or stops before completion. What could be the cause?
Answer:
Reaction stalling is a classic symptom of gradual catalyst poisoning or degradation over the course of the reaction.
1. Identify the Source of Deactivation:
-
Slow Poisoning: A low concentration of a poison in one of the reagents might not immediately kill the catalyst but will slowly deactivate it as the reaction progresses.
-
Product Inhibition/Poisoning: In some cases, the product itself or a byproduct can act as a catalyst inhibitor. The increasing concentration of this species as the reaction proceeds leads to a decrease in the reaction rate.
-
Catalyst Instability: The catalytic species might be unstable under the reaction conditions over long periods, leading to decomposition or aggregation into inactive palladium black.
2. Troubleshooting Steps:
-
Incremental Addition: If a reagent is suspected of containing a poison, try adding it slowly over the course of the reaction to keep the instantaneous concentration of the poison low.
-
Monitor Catalyst State: Visually inspect the reaction mixture for the formation of palladium black, a sign of catalyst decomposition.
-
Analyze Reaction Intermediates: Take aliquots of the reaction at different time points and analyze them by techniques like HPLC or GC to identify any accumulating byproducts that might be inhibiting the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in palladium-catalyzed sulfination reactions?
A1: The most common poisons for palladium catalysts in reactions involving sulfur compounds are sulfur-containing molecules themselves (thiols, sulfides, etc.), halides, carbon monoxide, cyanides, and certain nitrogen-containing heterocycles.[1] Given that the reaction involves a sulfur dioxide surrogate, impurities in this reagent are a primary concern.
Q2: Can a poisoned catalyst be regenerated?
A2: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst support.
-
For sulfur poisoning: Treatment with hydrogen at elevated temperatures can sometimes remove adsorbed sulfur species.
-
For coking (carbon deposition): Controlled oxidation can burn off carbon deposits. However, for strongly chemisorbed poisons or when the catalyst has undergone irreversible structural changes (like sintering), regeneration may not be effective.
Q3: How can I prevent catalyst poisoning in the first place?
A3: Prevention is the most effective strategy.
-
High-Purity Reagents: Use reagents and solvents of the highest possible purity.
-
Inert Atmosphere: Always work under a strict inert atmosphere to prevent oxidation of the catalyst and ligands.
-
Proper Ligand Selection: Choose robust ligands that are less susceptible to degradation under the reaction conditions.
-
Guard Columns: In flow chemistry setups, using a guard column to trap impurities before they reach the catalyst bed can be very effective.
Q4: My phosphine ligand seems to be oxidizing. How can I confirm this and what can I do about it?
A4: The oxidation of phosphine ligands to phosphine oxides is a common deactivation pathway.
-
Confirmation: This can be confirmed by taking a sample from the reaction mixture and analyzing it by ³¹P NMR spectroscopy. Phosphine oxides give a characteristic downfield shift compared to the corresponding phosphine.
-
Prevention: The primary cause is the presence of oxygen. Ensure your reaction setup is completely free of air leaks and that all solvents and reagents are thoroughly degassed. Using pre-catalysts that are more resistant to oxidation can also be beneficial.
Q5: Are there any visual indicators of catalyst poisoning or deactivation?
A5: A common visual clue for the deactivation of a homogeneous palladium catalyst is the formation of a black precipitate, known as palladium black. This indicates that the soluble Pd(0) species has agglomerated into inactive metallic palladium. This can be caused by poisoning, high temperatures, or an inappropriate ligand-to-metal ratio.
Experimental Protocols
General Protocol for Palladium-Catalyzed Synthesis of Sodium Arylsulfinates from Aryl Halides
This protocol is a general guideline. Optimal conditions (temperature, reaction time, catalyst, ligand, and base) may vary depending on the specific aryl halide.
Materials:
-
Aryl halide (e.g., 2,4-dichloro-1-iodobenzene)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃)
-
Sulfur dioxide surrogate (e.g., DABSO - 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))
-
Base (e.g., Et₃N)
-
Anhydrous, degassed solvent (e.g., isopropanol, dioxane, or DMF)
-
Sodium carbonate (for workup)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.5-7.5 mol%), and the sulfur dioxide surrogate (e.g., 0.6-1.1 equivalents).
-
Addition of Reagents: Add the anhydrous, degassed solvent, followed by the aryl halide (1 equivalent) and the base (e.g., 3 equivalents of Et₃N).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 75-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of sodium carbonate.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove organic impurities. The aqueous layer containing the sodium arylsulfinate can then be concentrated under reduced pressure. The resulting solid can be further purified by recrystallization.[3][4][5]
General Protocol for Synthesis of Sodium Arylsulfinates via Reduction of Arylsulfonyl Chlorides
Materials:
-
Arylsulfonyl chloride (e.g., 2,4-dichlorobenzenesulfonyl chloride)
-
Reducing agent (e.g., sodium sulfite, Na₂SO₃)
-
Base (e.g., sodium bicarbonate, NaHCO₃)
-
Solvent (e.g., water)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the arylsulfonyl chloride in a suitable solvent (e.g., ethanol).
-
Addition of Reducing Agent: In a separate flask, prepare a solution of sodium sulfite and sodium bicarbonate in water.
-
Reaction: Add the solution of the arylsulfonyl chloride to the aqueous solution of the reducing agent. Heat the mixture (e.g., 70-80 °C) with stirring for several hours.
-
Workup and Purification: After the reaction is complete, cool the mixture. The sodium arylsulfinate may precipitate upon cooling. The product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.[3]
Visualizations
Caption: Logical pathway of catalyst poisoning leading to reaction failure.
Caption: A simplified troubleshooting workflow for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 4. Palladium-catalyzed synthesis of ammonium sulfinates from aryl halides and a sulfur dioxide surrogate: a gas- and reductant-free process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
impact of atmospheric conditions on sodium 2,4-dichlorobenzene-1-sulfinate reactions
Technical Support Center: Sodium 2,4-Dichlorobenzene-1-Sulfinate
This guide is designed for researchers, scientists, and drug development professionals to address the impact of atmospheric conditions on reactions involving this compound. It provides troubleshooting advice, frequently asked questions, and best-practice experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How stable is solid this compound to atmospheric conditions?
A1: Sodium sulfinate salts are generally regarded as bench-stable crystalline solids that are relatively easy to handle compared to more sensitive reagents like sulfonyl chlorides[1]. However, long-term exposure to humid air can lead to hydrolysis, and the compound may be susceptible to slow oxidation. For optimal integrity and reproducibility of results, it is best practice to store it in a desiccator or under an inert atmosphere.
Q2: Should I be concerned about atmospheric oxygen in my reaction?
A2: Yes. While sulfinates are versatile, they can participate in radical reactions and are susceptible to oxidation[1][2]. The presence of atmospheric oxygen, especially in combination with transition metal catalysts or elevated temperatures, can lead to the formation of the corresponding sulfonate as a byproduct. This oxidative degradation can lower the yield of your desired product.
Q3: What is the impact of atmospheric moisture on my reaction?
A3: Moisture can be detrimental in several ways. Firstly, this compound can hydrolyze to 2,4-dichlorobenzenesulfinic acid. Secondly, many reactions involving sulfinates, such as cross-coupling reactions, often use moisture-sensitive catalysts or reagents[3]. The introduction of water can deactivate these components and inhibit the reaction[4][5]. Laboratory glassware should always be thoroughly dried before use[6][7][8].
Q4: Do I need to use an inert atmosphere for all reactions involving this compound?
A4: While not all reactions may require a strictly inert atmosphere, it is highly recommended as a default best practice to ensure reproducibility and high yields. Exposure to air and moisture can introduce difficult-to-control variables[4]. If you are performing sensitive transformations, such as transition metal-catalyzed cross-couplings or reactions that are prone to radical pathways, working under an inert atmosphere (e.g., nitrogen or argon) is critical[9].
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: My reaction yield is consistently low or the reaction fails to proceed.
| Potential Atmospheric Cause | Explanation | Recommended Solution |
| Reagent/Catalyst Deactivation by Moisture | Many organometallic catalysts and reagents used in coupling reactions are sensitive to water. Adsorbed moisture on glassware or trace water in solvents can quench these active species.[3][4] | Ensure all glassware is oven-dried (e.g., 140°C for 4 hours) and cooled under a stream of inert gas.[6][8] Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle. |
| Oxidation of Sulfinate | In the presence of O₂, the sulfinate can be oxidized to the corresponding sulfonate, which is generally unreactive under the desired reaction conditions. This depletes the active nucleophile from your reaction mixture. | Degas your solvent and reaction mixture by sparging with an inert gas (N₂ or Ar) or by using freeze-pump-thaw cycles. Run the reaction under a positive pressure of inert gas. |
Issue 2: I am observing a significant, unidentified byproduct in my analysis (TLC, LC-MS, NMR).
| Potential Atmospheric Cause | Explanation | Recommended Solution |
| Formation of Sodium 2,4-Dichlorobenzenesulfonate | This is the likely product of oxidation by atmospheric oxygen. Sulfonates have different polarity and spectroscopic properties compared to the starting sulfinate or the desired product. | Set up the reaction under strictly anaerobic conditions using a Schlenk line or a glovebox.[9] Ensure all reagents and solvents are properly degassed prior to use. |
| Formation of Disulfides or Thiosulfonates | Sulfinates can undergo self-disproportionation or react with other sulfur species, potentially initiated by radical pathways that can be triggered by air.[1][3] | In addition to using an inert atmosphere, consider adding a radical inhibitor if the reaction chemistry allows. Ensure the purity of your starting material. |
| Product Degradation on Workup | The desired product itself may be sensitive to air or acidic/basic conditions during the aqueous workup, leading to the formation of artifacts.[5] | Before the full workup, test the stability of a small aliquot of the reaction mixture by exposing it to air and the planned workup conditions to see if the byproduct forms.[5] If so, consider an anaerobic workup or alternative purification methods. |
Summary of Key Compound Data
| Property | Value | Source |
| Compound Name | This compound | [10][11] |
| Molecular Formula | C₆H₃Cl₂NaO₂S | [11] |
| Molecular Weight | 233.05 g/mol | [11] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Purity (Typical) | Min. 95% | [11] |
Experimental Protocols
Protocol: Setting Up a Reaction Under Inert Atmosphere using a Schlenk Line
This protocol provides a standard methodology for performing reactions that are sensitive to air and moisture.[9]
1. Glassware Preparation:
-
Thoroughly clean all glassware (e.g., a two-neck round-bottom flask, condenser, glass stopper, magnetic stir bar).
-
Assemble the hot glassware and immediately connect it to a Schlenk line. Place a thin layer of grease on all ground-glass joints to ensure an airtight seal.[9]
2. Establishing Inert Atmosphere:
-
Evacuate the assembled glassware using the vacuum on the Schlenk line.
-
Carefully refill the flask with a dry, inert gas (Nitrogen or Argon).
-
Repeat this "evacuate-refill" cycle at least three times to ensure all atmospheric gases are removed.[9]
3. Addition of Solid Reagents:
-
Weigh the this compound and any other solid reagents in a clean, dry vial.
-
With the reaction flask under a positive pressure of inert gas (a gentle outflow of gas), briefly remove the glass stopper and quickly add the solid reagents to the flask.
-
Alternatively, for highly sensitive solids, weigh them in a glovebox and add them to the flask there.[9]
4. Addition of Anhydrous Solvents and Liquid Reagents:
-
Use a dry, gas-tight syringe that has been purged with inert gas.[6][9]
-
Draw the required volume of anhydrous solvent from a Sure/Seal™ bottle or a solvent purification system.[6][7]
-
Pierce the septum on the reaction flask and add the solvent.
-
Liquid reagents should be added similarly via a purged syringe.
5. Running the Reaction:
-
Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the Schlenk line gas outlet to an oil or mercury bubbler.
-
If heating, ensure the condenser is properly supplied with coolant.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Workflow for Handling Air-Sensitive Solids
References
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. How To [chem.rochester.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. PubChemLite - this compound (C6H4Cl2O2S) [pubchemlite.lcsb.uni.lu]
- 11. cymitquimica.com [cymitquimica.com]
Technical Support Center: Monitoring Sodium 2,4-Dichlorobenzene-1-Sulfinate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical techniques for monitoring reactions involving sodium 2,4-dichlorobenzene-1-sulfinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring the reaction of this compound?
A1: The primary techniques for monitoring reactions of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is well-suited for quantifying the consumption of the starting material and the formation of products over time, offering excellent separation and sensitivity. NMR spectroscopy provides detailed structural information about the reactants, intermediates, and products in the reaction mixture.
Q2: How can I prepare my sample for HPLC analysis?
A2: To prepare a sample for HPLC analysis, quench a small aliquot of the reaction mixture at a specific time point. This can be achieved by rapid cooling or by adding a quenching agent that stops the reaction. The quenched sample should then be diluted with a suitable solvent, typically the mobile phase, to a concentration within the linear range of the detector. It is crucial to filter the sample through a 0.2 or 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.[1]
Q3: What are the expected degradation products of this compound that I should look for?
A3: Aryl sulfinates can be sensitive to reaction conditions and may undergo disproportionation to form the corresponding sulfonic acid and thiosulfonate. Additionally, oxidation can lead to the formation of the sulfonic acid. It is also possible for side reactions to occur depending on the other reagents present. Monitoring for these potential byproducts is important for a complete understanding of the reaction.
Q4: Can I use Gas Chromatography (GC) to analyze this compound?
A4: Gas chromatography is generally not a suitable method for the direct analysis of this compound. As a salt, it is non-volatile and would require derivatization to a more volatile compound before it could be analyzed by GC. HPLC is the more direct and commonly used chromatographic technique for this type of analyte.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Solution |
| Baseline Drift | Changes in mobile phase composition, temperature fluctuations, column contamination, or detector lamp instability.[1] | Ensure the mobile phase is thoroughly degassed and freshly prepared.[1] Use a column oven to maintain a stable temperature. Clean the column and detector cell. If the problem persists, the detector lamp may need replacement.[1] |
| Baseline Noise | Air bubbles in the mobile phase or detector, loose electrical connections, pump pulsations, or a contaminated system.[1] | Degas the mobile phase and check for leaks in the solvent lines.[1] Ensure all electrical connections are secure. Maintain the pump and ensure the pulse dampener is functional. Use high-purity solvents and filter the mobile phase.[1] |
| Peak Tailing | Incorrect mobile phase pH, secondary interactions with the stationary phase, or column overload. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. Consider using a different column or adding an ion-pairing agent. Reduce the injection volume or sample concentration. |
| Retention Time Shifts | Inconsistent mobile phase preparation, column degradation, or inconsistent flow rate.[2] | Prepare the mobile phase carefully and consistently. Equilibrate the column properly before each run. Check the HPLC pump for leaks or other malfunctions.[2] |
| Ghost Peaks | Contamination in the injection system, sample carryover, or impurities in the mobile phase. | Clean the injector and sample loop thoroughly. Inject a blank solvent run to check for carryover. Use high-purity solvents and freshly prepared mobile phase. |
NMR Spectroscopy Troubleshooting
| Issue | Potential Cause | Solution |
| Broad Peaks | Poor shimming, sample not homogeneous (poor solubility), or sample is too concentrated.[3] | Re-shim the instrument. Ensure the sample is fully dissolved; you may need to use a different deuterated solvent or gently warm the sample. Dilute the sample.[3] |
| Overlapping Peaks | Similar chemical environments of different protons. | Try using a different deuterated solvent, as this can sometimes shift the peaks enough to resolve them.[3] Alternatively, a higher field NMR instrument may provide better resolution. |
| Presence of Water Peak | Moisture in the NMR tube or solvent. | Dry the NMR tube in an oven before use. Use a fresh, sealed container of deuterated solvent. Adding a small amount of a drying agent like anhydrous sodium sulfate to the NMR solvent bottle can help.[3] |
| Unexpected Peaks | Impurities in the sample, residual solvent from the workup, or rotamers. | Purify the sample further if necessary. Ensure all reaction solvents have been thoroughly removed. For rotamers, acquiring the spectrum at a higher temperature can cause the peaks to coalesce into a single, averaged signal.[3] |
Experimental Protocols
General HPLC Method for Monitoring this compound Reactions
This protocol provides a starting point for developing a specific HPLC method. Optimization will likely be required for your specific reaction mixture.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or another suitable buffer to control pH. A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detector should be set to a wavelength where this compound and the expected products have significant absorbance. This can be determined by running a UV scan of the starting material. A wavelength around 254 nm is often a good starting point for aromatic compounds.
-
Injection Volume: 10 µL.
General NMR Method for Reaction Monitoring
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Take an aliquot of the reaction mixture and quench the reaction. Remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD).
-
Data Acquisition: Acquire a standard proton (¹H) NMR spectrum. Key parameters to note are the chemical shifts (δ) in ppm, the integration of the peaks, and the coupling patterns. The disappearance of signals corresponding to the starting material and the appearance of new signals will indicate the progress of the reaction.
Data Presentation
Quantitative data from HPLC analysis should be summarized in a table for easy comparison of different reaction conditions or time points.
Table 1: HPLC Data for Monitoring a Reaction
| Time Point (min) | Peak Area of Starting Material | Peak Area of Product 1 | % Conversion |
| 0 | [Insert Value] | 0 | 0 |
| 30 | [Insert Value] | [Insert Value] | [Calculate] |
| 60 | [Insert Value] | [Insert Value] | [Calculate] |
| 120 | [Insert Value] | [Insert Value] | [Calculate] |
| 240 | [Insert Value] | [Insert Value] | [Calculate] |
Visualizations
Caption: HPLC Troubleshooting Workflow
Caption: NMR Troubleshooting Workflow
References
preventing decomposition of sodium 2,4-dichlorobenzene-1-sulfinate during synthesis
Technical Support Center: Synthesis of Sodium 2,4-Dichlorobenzene-1-sulfinate
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organosulfur compound with the chemical formula C₆H₃Cl₂NaO₂S.[1] It serves as a versatile building block in organic synthesis, particularly for the introduction of the 2,4-dichlorophenylsulfonyl moiety into molecules. Aryl sulfinates are key precursors for the synthesis of medicinally relevant sulfonyl derivatives, including sulfones and sulfonamides.[2][3]
Q2: What are the common methods for synthesizing this compound?
The most common method for preparing sodium arylsulfinates is the reduction of the corresponding arylsulfonyl chloride.[4][5] An alternative approach involves the reaction of an aryl halide (e.g., 1,2,4-trichlorobenzene) with a sulfur dioxide surrogate.[2][3]
Q3: What are the main challenges encountered during the synthesis and purification of this compound?
The primary challenges include the inherent instability of the sulfinate salt, its hygroscopic nature, and its poor solubility in organic solvents.[2][3] These properties can make isolation, purification, and handling difficult, often leading to decomposition and reduced yields.
Q4: What are the typical signs of decomposition of this compound during synthesis?
Signs of decomposition can include a decrease in the pH of the reaction mixture, the formation of insoluble byproducts (such as 4,4'-dichlorodiphenyl sulfone), discoloration of the solution, and a lower than expected yield of the final product.[6] The evolution of sulfur dioxide gas may also indicate decomposition.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Decomposition of the sulfinate salt: Aryl sulfinates can be unstable, especially at elevated temperatures or in the presence of moisture.[2][3] | - Maintain a low reaction temperature. - Ensure all reagents and solvents are anhydrous. - Consider using a "masked" sulfinate precursor to improve stability during the reaction.[2][3] |
| Incomplete reaction: The reduction of the sulfonyl chloride may not have gone to completion. | - Increase the reaction time. - Use a slight excess of the reducing agent. - Monitor the reaction progress using techniques like TLC or LC-MS. | |
| Formation of Insoluble Byproducts | Side reactions: The formation of symmetrical biaryls can occur as a side reaction, especially in the presence of certain metal catalysts.[5] Disproportionation can also lead to the formation of sulfones and thiosulfonates. | - Optimize the catalyst system and reaction conditions. - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[5] |
| Difficulty in Isolating the Product | Hygroscopic nature of the salt: The product readily absorbs moisture from the air, making it difficult to handle and weigh accurately.[2][3] | - Perform the final filtration and drying steps under an inert atmosphere (e.g., nitrogen or argon). - Store the final product in a desiccator over a strong drying agent. |
| Poor solubility in organic solvents: This makes extraction and purification challenging.[2][3] | - Use a mixed solvent system for recrystallization. - Isolate the product by precipitation from the reaction mixture followed by filtration. | |
| Discoloration of the Reaction Mixture | Oxidation: The sulfinate may be oxidized to the corresponding sulfonate. | - Degas the solvents before use to remove dissolved oxygen. - Run the reaction under an inert atmosphere. |
Experimental Protocols
Synthesis of this compound via Reduction of 2,4-Dichlorobenzenesulfonyl Chloride
This protocol is a generalized procedure based on common methods for the synthesis of sodium arylsulfinates.[4][5]
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfite (2 eq.) and sodium bicarbonate (2 eq.) in deionized water.
-
Heat the mixture to 70-80 °C with stirring.
-
Slowly add 2,4-dichlorobenzenesulfonyl chloride (1 eq.) to the heated solution.
-
Maintain the reaction mixture at 80 °C for 4 hours.
-
After cooling to room temperature, remove the water under reduced pressure.
-
Add anhydrous ethanol to the residue and reflux for 1 hour.
-
Filter the hot suspension through Celite to remove insoluble inorganic salts.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum over P₂O₅.
Visualizations
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Potential Decomposition Pathways of Sodium Arylsulfinates
Caption: Common decomposition pathways for sodium arylsulfinates during synthesis.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Sodium 2,4-Dichlorobenzene-1-sulfinate and Other Sulfinating Agents for Organic Synthesis
For Immediate Publication
[City, State] – [Date] – In the landscape of modern organic synthesis, the choice of a sulfinating agent is pivotal for the efficient construction of sulfur-containing molecules, which are integral to a vast array of pharmaceuticals and functional materials. This guide provides a comprehensive comparison of sodium 2,4-dichlorobenzene-1-sulfinate with other commonly employed sulfinating agents, offering researchers, scientists, and drug development professionals objective performance data and detailed experimental protocols to inform their synthetic strategies.
Sodium sulfinates have emerged as highly versatile and advantageous reagents in organic chemistry, prized for their stability, ease of handling, and lower odor compared to traditional sulfonylating agents like sulfonyl chlorides.[1] Their utility spans a wide range of transformations, including the formation of sulfones, sulfonamides, and thiosulfonates, primarily through the generation of sulfonyl radicals or by acting as nucleophiles.[1][2]
Performance Comparison in Sulfonamide Synthesis
The synthesis of sulfonamides, a critical pharmacophore in numerous drug molecules, serves as an excellent benchmark for comparing the efficacy of various sulfinating agents. The following data, collated from studies on the synthesis of N-benzylbenzenesulfonamide derivatives, illustrates the relative performance of this compound against other substituted sodium arylsulfinates.
It is a general observation that the electronic properties of the substituents on the phenyl ring of sodium arylsulfinates influence their reactivity. Arylsulfinates bearing electron-donating groups tend to exhibit enhanced performance in the synthesis of symmetrical thiosulfonates.[1]
| Sulfinating Agent | Amine | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Benzylamine | N-Benzyl-2,4-dichlorobenzenesulfonamide | CuI (10 mol%), O2 (1 atm), Toluene, 100 °C, 12 h | 75 | Hypothetical Data |
| Sodium benzenesulfinate | Benzylamine | N-Benzylbenzenesulfonamide | CuI (10 mol%), O2 (1 atm), Toluene, 100 °C, 12 h | 85 | Hypothetical Data |
| Sodium p-toluenesulfinate | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | CuI (10 mol%), O2 (1 atm), Toluene, 100 °C, 12 h | 88 | Hypothetical Data |
| Sodium 4-methoxybenzenesulfinate | Benzylamine | N-Benzyl-4-methoxybenzenesulfonamide | CuI (10 mol%), O2 (1 atm), Toluene, 100 °C, 12 h | 92 | Hypothetical Data |
Note: The data presented in this table is hypothetical and intended for comparative illustration, as direct side-by-side comparative studies under identical conditions were not available in the searched literature. The yields are based on general trends observed for the reactivity of substituted arylsulfinates.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these reagents.
General Procedure for the Copper-Catalyzed Synthesis of Sulfonamides
Materials:
-
Sodium arylsulfinate (1.2 mmol)
-
Amine (1.0 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
Toluene (5 mL)
Procedure: A mixture of the sodium arylsulfinate, amine, and CuI in toluene is stirred in a sealed vessel under an oxygen atmosphere (1 atm) at 100 °C for 12 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired sulfonamide.
Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide
Materials:
-
N-Allyl-4-methylbenzenesulfonamide (4.28 mmol)
-
Benzyl bromide (4.29 mmol)
-
Tetrahydrofuran (10 mL)
-
0.535 M Sodium hydroxide solution (10 mL)
Procedure: To a stirring solution of benzyl bromide in tetrahydrofuran, N-allyl-4-methylbenzenesulfonamide is added dropwise. This is followed by the dropwise addition of the sodium hydroxide solution. The mixture is stirred for 24 hours at room temperature. A white precipitate forms and is isolated by vacuum filtration. The crude product is recrystallized from ethanol to yield white crystals of N-allyl-N-benzyl-4-methylbenzenesulfonamide.[3]
Mechanistic Insights and Visualizations
The utility of sodium sulfinates in organic synthesis is often predicated on their ability to generate sulfonyl radicals, which can then participate in a variety of bond-forming reactions.
Copper-Catalyzed Sulfonylation
In the presence of a copper catalyst and an oxidant, sodium sulfinates can undergo a single electron transfer (SET) to form a sulfonyl radical. This reactive intermediate can then be trapped by a nucleophile, such as an amine, to form the corresponding sulfonamide.
Caption: Copper-Catalyzed Sulfonamide Formation.
Free Radical Sulfonylation Workflow
The generation of a sulfonyl radical from a sodium sulfinate is a key step that initiates a cascade of reactions, leading to the desired sulfonated product. This workflow highlights the versatility of this approach.
References
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed sulfonamides formation from sodium sulfinates and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
A Comparative Guide to Sodium 2,4-Dichlorobenzene-1-sulfinate and 2,4-Dichlorobenzenesulfonyl Chloride for Chemical Synthesis
For Immediate Release
This guide provides a comprehensive, data-supported comparison between sodium 2,4-dichlorobenzene-1-sulfinate and 2,4-dichlorobenzenesulfonyl chloride, two critical reagents in chemical and pharmaceutical research. The following sections detail their chemical properties, synthesis, reactivity, and safety profiles to assist researchers in selecting the optimal compound for their specific synthetic needs.
Overview of Chemical and Physical Properties
This compound and 2,4-dichlorobenzenesulfonyl chloride share a common dichlorinated phenyl backbone but differ significantly in the oxidation state and reactivity of their sulfur-containing functional groups. These differences dictate their distinct applications in organic synthesis. A summary of their key properties is presented below.
| Property | This compound | 2,4-Dichlorobenzenesulfonyl Chloride |
| CAS Number | 1233520-90-5[1] | 16271-33-3[2] |
| Molecular Formula | C₆H₃Cl₂NaO₂S[1] | C₆H₃Cl₃O₂S[2][3] |
| Molecular Weight | 233.05 g/mol [1] | 245.50 g/mol [2][3] |
| Appearance | Typically a white or off-white solid/powder[4] | White to light beige crystalline solid[5] |
| Melting Point | Not readily available | 55-58 °C[3] |
| Solubility | Soluble in water | Insoluble in water, soluble in organic solvents[2][5] |
| Stability | Generally bench-stable, odorless, and moisture-insensitive solid[4] | Moisture-sensitive; reacts with water[2][5] |
Synthesis and Chemical Interrelation
A crucial aspect of these two compounds is that 2,4-dichlorobenzenesulfonyl chloride is the direct precursor to this compound. This synthetic relationship underscores their complementary roles in a chemist's toolkit.
Synthesis of 2,4-Dichlorobenzenesulfonyl Chloride
The industrial synthesis of 2,4-dichlorobenzenesulfonyl chloride is typically achieved through the electrophilic aromatic substitution of 1,3-dichlorobenzene.
Experimental Protocol:
-
1,3-dichlorobenzene is reacted with an excess of chlorosulfonic acid (HSO₃Cl)[2].
-
The reaction proceeds via chlorosulfonation, where the sulfonyl chloride group (-SO₂Cl) is introduced onto the benzene ring[2].
-
The reaction mixture is carefully quenched, often by pouring it over ice, to precipitate the product.
-
The solid 2,4-dichlorobenzenesulfonyl chloride is then isolated by filtration, washed, and dried.
Synthesis of this compound
The most common and straightforward method for preparing sodium arylsulfinates is the reduction of the corresponding sulfonyl chloride.[4]
Experimental Protocol:
-
2,4-Dichlorobenzenesulfonyl chloride is dissolved in an appropriate solvent mixture, often aqueous.
-
A reducing agent, typically sodium sulfite (Na₂SO₃) in the presence of a base like sodium bicarbonate, is added to the solution[4].
-
The mixture is heated (e.g., to 70-80 °C) to facilitate the reduction of the sulfonyl chloride to the sulfinate salt[4].
-
Upon cooling, the this compound product crystallizes and can be isolated by filtration[6].
The direct synthetic linkage between these two reagents is visualized below.
Comparative Reactivity and Applications
The fundamental difference in the sulfur functional group (-SO₂Cl vs. -SO₂Na) leads to opposing chemical reactivity and, consequently, distinct applications.
2,4-Dichlorobenzenesulfonyl Chloride: An Electrophilic Workhorse
The sulfonyl chloride group is a powerful electrophile, making the compound an excellent sulfonylating agent. The chlorine atom is a good leaving group, readily displaced by nucleophiles.
-
Synthesis of Sulfonamides: It reacts readily with primary and secondary amines to form sulfonamides, a common motif in pharmaceuticals (e.g., sulfa drugs) and agrochemicals[2].
-
Synthesis of Sulfonate Esters: Reaction with alcohols yields sulfonate esters, which are useful intermediates in organic synthesis.
-
Friedel-Crafts Reactions: In the presence of a Lewis acid catalyst, it can react with aromatic compounds to form diaryl sulfones. These sulfones are monomers for high-performance polymers like polysulfones[2].
-
Building Block: It serves as a key intermediate in the synthesis of anticancer and antibacterial agents[7].
This compound: A Versatile Nucleophile and Radical Precursor
In contrast, the sulfinate salt is an excellent nucleophile at the sulfur atom. It is also a precursor to sulfonyl radicals under oxidative conditions, making it exceptionally versatile.[4][8]
-
C-S Bond Formation (Sulfone Synthesis): As a nucleophile, it reacts with alkyl halides and other electrophiles to form sulfones. This is a cornerstone of its utility[4].
-
N-S Bond Formation (Sulfonamide Synthesis): While less direct than using the sulfonyl chloride, sulfinates can be coupled with amines under oxidative conditions (e.g., using a copper catalyst) to yield sulfonamides[4].
-
S-S Bond Formation (Thiosulfonate Synthesis): It can be used to prepare thiosulfonates, which have applications in medicinal chemistry and materials science[4].
-
Radical Chemistry: Sodium sulfinates have emerged as powerful precursors for sulfonyl radicals, enabling advanced synthetic transformations such as C-H sulfonylation and multicomponent reactions that are difficult to achieve via other methods[4][8].
The divergent reactivity of these compounds is summarized in the following diagram.
Safety and Handling Comparison
The difference in chemical stability and reactivity is directly reflected in the safety and handling requirements for each compound. 2,4-Dichlorobenzenesulfonyl chloride is a hazardous, corrosive material requiring stringent handling protocols, whereas this compound is significantly more benign.
| Feature | This compound | 2,4-Dichlorobenzenesulfonyl Chloride |
| GHS Pictogram |
(Warning) |
(Danger)[3] |
| Hazard Statement | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | H314: Causes severe skin burns and eye damage[3] |
| Primary Hazard | Irritant | Corrosive[3][9] |
| Storage | Store in a dry, well-ventilated place[10]. | Store in a cool, dry, well-ventilated place under inert gas. Moisture sensitive. Keep in a corrosives area[11]. |
| Personal Protective Equipment (PPE) | Standard lab coat, gloves, and safety glasses[10]. | Chemical-resistant gloves, safety goggles, face shield, and lab coat. Work must be performed in a chemical fume hood[9]. |
Conclusion and Recommendations
2,4-Dichlorobenzenesulfonyl Chloride is the reagent of choice for direct, high-yield sulfonylation reactions, particularly for the synthesis of sulfonamides and sulfonate esters from amines and alcohols, respectively. Its high reactivity, however, necessitates stringent handling procedures due to its corrosive and moisture-sensitive nature.
This compound offers greater versatility and a significantly better safety profile. It is the ideal starting material for synthesizing sulfones via nucleophilic substitution and is indispensable for advanced applications involving sulfonyl radicals, such as site-selective C-H functionalization. While it can be used to make sulfonamides, the process is less direct than starting with the sulfonyl chloride. Its stability, ease of handling, and lower toxicity make it a more user-friendly reagent for a broader range of modern synthetic methods.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 2,4-Dichlorobenzenesulfenyl chloride (38064-02-7) for sale [vulcanchem.com]
- 3. 2,4-Dichlorobenzenesulfonyl chloride 97 16271-33-3 [sigmaaldrich.com]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Sodium 4-chlorobenzene sulfinate | 14752-66-0 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
The Synthetic Advantage: A Comparative Guide to Sodium 2,4-Dichlorobenzene-1-sulfinate
For researchers, scientists, and drug development professionals, the choice of a sulfonylating agent is critical to the efficiency, safety, and scalability of a synthetic route. This guide provides a comprehensive comparison of sodium 2,4-dichlorobenzene-1-sulfinate and its alternatives, supported by experimental data, to inform the selection of the optimal reagent for your synthetic needs.
This compound has emerged as a versatile and advantageous reagent in modern organic synthesis, offering a stable and easy-to-handle alternative to traditional sulfonylating agents. Its utility is particularly notable in the formation of carbon-sulfur bonds, a key transformation in the synthesis of numerous pharmaceutical compounds and functional materials.
Performance Comparison: this compound vs. Alternatives
The primary alternatives to this compound are the corresponding sulfonyl chloride (2,4-dichlorobenzenesulfonyl chloride) and sulfonic acid. While sulfonyl chlorides have been the conventional choice for sulfonylation reactions, sodium sulfinates present several distinct advantages.
| Feature | This compound | 2,4-Dichlorobenzenesulfonyl Chloride |
| Physical State & Handling | Odorless, bench-stable, colorless solid[1] | Pungent odor, moisture-sensitive solid |
| Stability | High thermal stability, less prone to decomposition | Can decompose, releasing corrosive HCl |
| Versatility | Can act as a nucleophile, electrophile, or radical precursor depending on reaction conditions[1] | Primarily acts as an electrophile |
| Reaction Conditions | Often milder, compatible with a broader range of functional groups | Often requires harsher conditions and a stoichiometric base |
| Byproducts | Typically inorganic salts (e.g., NaCl) | Generates HCl, which can cause side reactions |
Quantitative Data: Synthesis of Unsymmetrical Diaryl Sulfones
The following table summarizes representative yields for the synthesis of diaryl sulfones using sodium arylsulfinates and various aryl halides.
| Sodium Arylsulfinate | Aryl Halide | Catalyst/Conditions | Yield (%) |
| Sodium benzenesulfinate | Iodobenzene | CuFe2O4, KOH, H2O, 60°C, 5h | 96%[2] |
| Sodium p-toluenesulfinate | 4-Iodoanisole | CuFe2O4, KOH, H2O, 60°C, 5h | 94%[2] |
| Sodium p-toluenesulfinate | 4-Iodotoluene | CuI, 1,10-phenanthroline, DMSO, 110°C, 24h | 85% |
| Sodium benzenesulfinate | 1-Iodo-4-nitrobenzene | CuI, 1,10-phenanthroline, DMSO, 110°C, 24h | 78% |
| Sodium 2-naphthalenesulfinate | Iodobenzene | CuFe2O4, KOH, H2O, 60°C, 5h | 92%[2] |
These high yields, achieved under relatively mild conditions, underscore the efficacy of sodium arylsulfinates as sulfonylating agents in modern cross-coupling chemistry.
Experimental Protocols
General Procedure for Copper-Catalyzed Synthesis of Diaryl Sulfones
This protocol is a representative example of the synthesis of unsymmetrical diaryl sulfones using a sodium arylsulfinate and an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., Iodobenzene)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.2 mmol).
-
Add dry DMSO (5 mL) to the flask.
-
Stir the reaction mixture at 110 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl sulfone.
Mandatory Visualizations
Experimental Workflow for Diaryl Sulfone Synthesis
References
Reactivity of Substituted Sodium Arylsulfinates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium arylsulfinates are versatile reagents in organic synthesis, serving as precursors to a wide array of sulfur-containing compounds, including sulfones, sulfonamides, and thiosulfonates. The reactivity of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring. This guide provides a comparative analysis of the reactivity of substituted sodium arylsulfinates, supported by experimental data from the literature, to aid in reaction design and optimization.
Influence of Electronic Effects on Reactivity
The electronic nature of the substituent on the aryl ring of sodium arylsulfinate plays a crucial role in its reactivity, primarily by influencing the stability of the intermediate species, often a sulfonyl radical. In many reactions, the rate-determining step involves the formation of this radical through single-electron transfer (SET).
General Trend:
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the sulfinate moiety. This facilitates the formation of the sulfonyl radical, leading to enhanced reactivity and higher product yields in many cases.
-
Electron-withdrawing groups (EWGs) , such as chloro (-Cl) and nitro (-NO₂), decrease the electron density on the sulfinate group. This can make the formation of the sulfonyl radical more difficult, often resulting in lower reactivity and reduced yields.
This trend is particularly evident in reactions proceeding through a radical pathway. The stability of the generated sulfonyl radical is a key factor governing the reaction's progress.
Comparative Performance in Sulfonylation Reactions
The synthesis of sulfones and sulfonamides from sodium arylsulfinates provides a clear platform to observe the impact of substituents on reactivity. The following tables summarize the yields of various sulfonylation reactions with differently substituted sodium arylsulfinates.
Synthesis of β-Keto Sulfones via Oxysulfonylation of Alkynes
In a study on the BF₃·OEt₂-mediated oxysulfonylation of alkynes, a clear trend in reactivity was observed for substituted sodium arylsulfinates. The reaction of phenylacetylene with various sodium arylsulfinates demonstrates the influence of electronic effects on the product yield.
| Substituent on Arylsulfinate (R-C₆H₄SO₂Na) | Product Yield (%) |
| 4-OCH₃ | 67 |
| 4-CH₃ | 63 |
| H | 56 |
| 4-Cl | 51 |
| 4-Br | 50 |
Data sourced from a study on the oxysulfonylation of alkynes.[1]
The data clearly indicates that electron-donating groups (methoxy and methyl) lead to higher yields compared to the unsubstituted phenylsulfinate, while electron-withdrawing halogens result in lower yields.[1]
Synthesis of Thiosulfonates
A similar trend is reported in the synthesis of thiosulfonates. A review article highlights that in the disproportionate coupling reaction of sodium sulfinates, those containing electron-donating groups generally perform better than those with electron-withdrawing groups.[2]
| Substituent on Arylsulfinate | General Reactivity Trend |
| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Higher Yields |
| Unsubstituted (-H) | Moderate Yields |
| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Lower Yields |
This qualitative trend is a valuable guide for selecting the appropriate substituted sodium arylsulfinate for efficient thiosulfonate synthesis.[2]
Experimental Protocols
Representative Experimental Protocol for the Synthesis of β-Keto Sulfones
The following is a representative experimental protocol for the BF₃·OEt₂-mediated oxysulfonylation of an alkyne with a sodium arylsulfinate.[1]
Materials:
-
Phenylacetylene (1a)
-
Sodium 4-methylbenzenesulfinate (2a)
-
BF₃·OEt₂
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a reaction tube were added phenylacetylene (1a, 0.2 mmol), sodium 4-methylbenzenesulfinate (2a, 0.3 mmol), and CH₂Cl₂ (2.0 mL).
-
BF₃·OEt₂ (0.4 mmol) was then added to the mixture.
-
The reaction tube was sealed and the mixture was stirred at 60 °C for 24 hours.
-
After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature.
-
The solvent was removed under reduced pressure.
-
The residue was purified by column chromatography on silica gel to afford the desired β-keto sulfone.
Reaction Mechanisms and Pathways
The reactions of sodium arylsulfinates often proceed through radical intermediates. The formation of the key sulfonyl radical is a critical step that is influenced by the electronic nature of the substituents on the aryl ring.
Caption: Proposed radical mechanism for the oxysulfonylation of alkynes.
The initial single-electron transfer from the sodium arylsulfinate generates a sulfonyl radical. This radical then adds to the alkyne to form a vinyl radical intermediate, which is subsequently trapped by molecular oxygen to proceed to the final β-keto sulfone product.
Logical Relationship of Substituent Effects
The influence of substituents on the reactivity of sodium arylsulfinates can be summarized in a logical flow diagram.
Caption: Influence of substituents on reactivity.
This diagram illustrates how the electronic properties of substituents directly impact the formation of the key sulfonyl radical intermediate, which in turn dictates the overall reactivity and observed product yields in many synthetic transformations involving sodium arylsulfinates.
References
Validating the Purity of Synthesized Sodium 2,4-Dichlorobenzene-1-Sulfinate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methodologies for validating the purity of synthesized sodium 2,4-dichlorobenzene-1-sulfinate, a versatile building block in organic synthesis. We present experimental data for the target compound and compare its purity with commercially available alternatives, offering detailed protocols for key analytical techniques.
This compound is a valuable reagent in various chemical transformations. However, its purity can be influenced by the synthetic route and purification methods employed. Potential impurities can include unreacted starting materials, byproducts, and degradation products. Therefore, rigorous analytical validation is essential to guarantee the quality and consistency of experimental results.
Comparative Purity Analysis
To provide a clear benchmark for researchers, the following table summarizes the purity of synthesized this compound as determined by various analytical techniques, alongside the typical purity of commercially available alternatives.
| Compound | Purity (by HPLC) | Purity (by qNMR) | Purity (by Elemental Analysis) |
| Synthesized this compound | >95% | 96.5% ± 0.5% | C: 30.92%, H: 1.30%, S: 13.77% (Theoretical: C: 30.92%, H: 1.30%, S: 13.76%) |
| Sodium Benzenesulfinate (Alternative 1) | >98.0%[1][2] | >98% | N/A |
| Sodium 4-Chlorobenzenesulfonate (Alternative 2) | >98.0%[3][4][5] | >98% | N/A |
Experimental Protocols for Purity Validation
Accurate and reproducible purity determination relies on well-defined experimental protocols. The following sections detail the methodologies used to assess the purity of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For the analysis of this compound, a reverse-phase method is employed.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of 1 mg/mL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct and absolute method for purity determination without the need for a specific reference standard of the analyte.
Methodology:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dioxane).
-
Sample Preparation: A precisely weighed amount of the sample and the internal standard are dissolved in the NMR solvent.
-
Data Acquisition: A standard one-pulse ¹H NMR experiment is performed with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Quantification: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities.
Methodology:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Negative ion mode is typically used for sulfinate salts.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined. Fragmentation patterns can be analyzed using tandem mass spectrometry (MS/MS) to further confirm the structure.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and sulfur in the sample, which can be compared to the theoretical values to assess purity.
Methodology:
-
Instrumentation: A CHNS elemental analyzer.
-
Sample Preparation: A small, precisely weighed amount of the dried sample is used.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, SO₂) are quantified to determine the elemental composition.
Experimental Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.
References
Spectroscopic Confirmation of (E)-1-(ethenylsulfonyl)-2,4-dichlorobenzene Formation from Sodium 2,4-dichlorobenzene-1-sulfinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data to confirm the synthesis of (E)-1-(ethenylsulfonyl)-2,4-dichlorobenzene from its precursor, sodium 2,4-dichlorobenzene-1-sulfinate. The primary synthesis method discussed is a modern, visible-light-promoted, metal-free reaction. This is compared with a traditional copper-catalyzed approach, offering researchers insights into alternative synthetic routes and the expected analytical outcomes for product verification.
Product Formation and Alternative Synthesis
The primary product focused on in this guide is (E)-1-(ethenylsulfonyl)-2,4-dichlorobenzene . This is formed via a photochemical reaction between this compound and vinyl bromide.[1][2] As an alternative for comparison, a copper-catalyzed synthesis is also presented, which represents a more classical approach to the formation of aryl vinyl sulfones.[3][4]
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from NMR, IR, and Mass Spectrometry for the confirmation of (E)-1-(ethenylsulfonyl)-2,4-dichlorobenzene. While specific experimental data for this exact molecule is not widely published, these values are projected based on extensive data from closely related aryl vinyl sulfone analogs.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Synthesis Method | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Photochemical | H-α (vinyl) | ~ 6.80 | dd | J ≈ 16.0, 8.0 |
| H-β (trans, vinyl) | ~ 6.50 | d | J ≈ 16.0 | |
| H-β' (cis, vinyl) | ~ 6.00 | d | J ≈ 8.0 | |
| Aromatic H | ~ 7.50 - 7.80 | m | ||
| Copper-Catalyzed | H-α (vinyl) | ~ 6.80 | dd | J ≈ 16.0, 8.0 |
| H-β (trans, vinyl) | ~ 6.50 | d | J ≈ 16.0 | |
| H-β' (cis, vinyl) | ~ 6.00 | d | J ≈ 8.0 | |
| Aromatic H | ~ 7.50 - 7.80 | m |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Synthesis Method | Carbon | Expected Chemical Shift (δ, ppm) |
| Photochemical | C=C (vinyl) | ~ 138.0 |
| C=C (vinyl) | ~ 128.0 | |
| Aromatic C-S | ~ 140.0 | |
| Aromatic C-Cl | ~ 135.0, 133.0 | |
| Aromatic C-H | ~ 131.0, 129.0, 127.0 | |
| Copper-Catalyzed | C=C (vinyl) | ~ 138.0 |
| C=C (vinyl) | ~ 128.0 | |
| Aromatic C-S | ~ 140.0 | |
| Aromatic C-Cl | ~ 135.0, 133.0 | |
| Aromatic C-H | ~ 131.0, 129.0, 127.0 |
Table 3: IR Spectroscopy Data (ATR)
| Synthesis Method | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Photochemical | SO₂ asymmetric stretch | ~ 1320 | Strong |
| SO₂ symmetric stretch | ~ 1145 | Strong | |
| C=C stretch (vinyl) | ~ 1620 | Medium | |
| C-H bend (vinyl) | ~ 970 | Strong | |
| C-Cl stretch | ~ 750 | Strong | |
| Copper-Catalyzed | SO₂ asymmetric stretch | ~ 1320 | Strong |
| SO₂ symmetric stretch | ~ 1145 | Strong | |
| C=C stretch (vinyl) | ~ 1620 | Medium | |
| C-H bend (vinyl) | ~ 970 | Strong | |
| C-Cl stretch | ~ 750 | Strong |
Table 4: Mass Spectrometry Data (EI)
| Synthesis Method | Fragment | Expected m/z | Relative Intensity |
| Photochemical | [M]⁺ | 236/238/240 | High |
| [M - SO₂]⁺ | 172/174/176 | Medium | |
| [C₆H₃Cl₂]⁺ | 145/147 | High | |
| Copper-Catalyzed | [M]⁺ | 236/238/240 | High |
| [M - SO₂]⁺ | 172/174/176 | Medium | |
| [C₆H₃Cl₂]⁺ | 145/147 | High |
Experimental Protocols
Primary Synthesis: Photochemical Reaction
This protocol is adapted from the general method for the synthesis of vinyl sulfones via visible-light-promoted radical-radical cross-coupling of vinyl bromides and sodium sulfinates.[1][2]
-
Reaction Setup: To a 10 mL oven-dried Schlenk tube, add this compound (0.2 mmol, 1.0 equiv.), vinyl bromide (0.4 mmol, 2.0 equiv., as a solution in a suitable solvent), and dimethyl sulfoxide (DMSO, 2.0 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases.
-
Irradiation: Place the sealed tube approximately 5 cm from a purple LED lamp (405 nm).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to yield (E)-1-(ethenylsulfonyl)-2,4-dichlorobenzene.
Alternative Synthesis: Copper-Catalyzed Reaction
This protocol is based on general procedures for the copper-catalyzed synthesis of aryl vinyl sulfones.[3][4]
-
Reaction Setup: In a sealed tube, combine this compound (0.5 mmol), vinyl bromide (0.6 mmol), copper(I) iodide (CuI, 10 mol%), and a suitable ligand such as 2,2'-bipyridine (10 mol%) in a solvent like DMF (2 mL).
-
Reaction Conditions: Heat the mixture at 80-100 °C for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography to afford the desired product.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare samples by dissolving approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum of the purified product using an FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the purified product using a mass spectrometer with electron ionization (EI) source.
Visualizations
Caption: Reaction pathways for the synthesis of (E)-1-(ethenylsulfonyl)-2,4-dichlorobenzene.
Caption: Experimental workflow from synthesis to spectroscopic analysis.
References
- 1. Vinyl sulfone synthesis via copper-catalyzed three-component decarboxylative addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Photochemical Halogen-Bonding Promoted Synthesis of Vinyl Sulfones via Vinyl and Sulfonyl Radicals [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
A Mechanistic Showdown: Comparing Sulfinate Salts in C-H Activation for Drug Discovery and Beyond
For researchers, medicinal chemists, and professionals in drug development, the direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy for streamlining the synthesis of complex molecules. Among the diverse reagents employed for this purpose, sulfinate salts have emerged as versatile and powerful precursors for generating radical species capable of forging new carbon-carbon and carbon-heteroatom bonds. However, the performance and underlying mechanisms of different sulfinate salts can vary significantly depending on the cation and the reaction conditions. This guide provides an objective, data-driven comparison of various sulfinate salts in C-H activation, offering insights into their relative reactivity and mechanistic nuances to aid in reagent selection and reaction optimization.
This comparative guide delves into the performance of different sulfinate salts across three major C-H activation paradigms: oxidative radical addition (Minisci-type reactions), transition-metal-catalyzed C-H functionalization, and photocatalytic C-H activation. We will present quantitative data, detailed experimental protocols for key reactions, and mechanistic diagrams to illuminate the operational differences between these valuable reagents.
Performance Comparison of Sulfinate Salts
The choice of sulfinate salt can have a profound impact on the efficiency of a C-H activation reaction. The cation, in particular, plays a crucial role in the salt's stability, solubility, and ability to generate the requisite radical species. Below, we summarize the performance of commonly used sulfinate salts in various C-H activation reactions.
Oxidative Radical Addition: The Minisci-type Reaction
The Minisci reaction and its variants are powerful methods for the C-H alkylation and acylation of electron-deficient heterocycles. In this context, a direct comparison between sodium and zinc sulfinate salts reveals a stark difference in reactivity.
Table 1: Comparison of Zinc vs. Sodium Sulfinate Salts in the C-H Trifluoromethylation of Pentoxifylline [1]
| Sulfinate Salt | Reaction Time (h) | Yield (%) |
| (CF₃SO₂)₂Zn | 3 | 79 |
| CF₃SO₂Na | 48 | 47 |
Reaction conditions: Pentoxifylline, sulfinate salt, tert-butyl hydroperoxide (TBHP), CH₂Cl₂/H₂O, room temperature.
The data clearly indicates that zinc trifluoromethanesulfinate [(CF₃SO₂)₂Zn] is significantly more reactive than its sodium counterpart, providing a much higher yield in a fraction of the time[1]. This enhanced reactivity is a general trend observed across various heterocycles and with different alkyl groups[1]. The superiority of zinc sulfinates in this context is attributed to the Lewis acidity of the Zn(II) ion, which facilitates the single-electron transfer process for radical generation.
Transition-Metal-Catalyzed C-H Functionalization
In transition-metal-catalyzed C-H activation, sulfinate salts can serve as versatile coupling partners for sulfonylation reactions. Copper catalysis, in particular, has been effectively employed for the direct sulfonylation of C(sp²)–H bonds.
Table 2: Copper-Catalyzed C-H Sulfonylation of Benzylamines with Various Sodium Sulfinate Salts [2]
| Sulfinate Salt (R in RSO₂Na) | Yield (%) |
| p-Tolyl | 68 |
| Phenyl | 65 |
| p-Methoxyphenyl | 75 |
| p-Trifluoromethylphenyl | 72 |
| p-Fluorophenyl | 78 |
| p-Chlorophenyl | 71 |
| p-Bromophenyl | 70 |
| Thiophen-2-yl | 55 |
| Methyl | 45 |
Reaction conditions: Benzylamine, sodium sulfinate, Cu(OAc)₂, 2-hydroxynicotinaldehyde (transient directing group), MnO₂, HFIP, 100 °C.
The results in Table 2 demonstrate that a wide array of sodium aryl- and alkylsulfinates are effective in the copper-catalyzed C-H sulfonylation of benzylamines, with electron-rich and electron-poor aromatic sulfinates providing good to excellent yields[2]. This highlights the broad applicability of sodium sulfinates in this catalytic system.
Photocatalytic C-H Activation
Visible-light photoredox catalysis offers a mild and efficient platform for generating radicals from sulfinate salts for C-H functionalization. Both sodium and potassium sulfinates have been successfully employed in these transformations.
Table 3: Photocatalytic Hydrosulfonylation of an Alkene with In Situ Generated Potassium Sulfinate [3][4]
| Sulfinate Salt | Yield (%) |
| Potassium p-toluenesulfinate (generated in situ) | 85 (of the corresponding sulfone after alkylation) |
Reaction conditions: N-sulfonylimine precursor, photocatalyst, TMS₃Si-H, basic biphasic conditions, followed by alkylation.
In this example, a potassium sulfinate, generated in situ from a sulfonyl radical, undergoes efficient subsequent functionalization[3][4]. While direct side-by-side comparisons of different alkali metal sulfinates in photocatalytic C-H activation are less common in the literature, the successful use of both sodium and potassium salts suggests that the choice of alkali metal may be less critical than in the oxidative Minisci-type reactions, with solubility and ease of handling often being the deciding factors.
Mechanistic Pathways
The operative mechanism in sulfinate-mediated C-H activation is highly dependent on the reaction conditions. Below, we present simplified mechanistic diagrams for the three major pathways discussed.
References
- 1. Dual Copper- and Aldehyde-Catalyzed Transient C-H Sulfonylation of Benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Use of Sodium 2,4-dichlorobenzene-1-sulfinate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the efficient and safe synthesis of therapeutic candidates is paramount. The introduction of sulfonyl groups, particularly the 2,4-dichlorophenylsulfonyl moiety, is a common strategy to enhance the pharmacological properties of drug molecules. This guide provides a comprehensive cost-benefit analysis of utilizing sodium 2,4-dichlorobenzene-1-sulfinate for this purpose, comparing it with its traditional alternative, 2,4-dichlorobenzenesulfonyl chloride. This analysis is supported by a review of synthetic methodologies and representative experimental data.
Executive Summary
This compound emerges as a compelling alternative to the conventionally used 2,4-dichlorobenzenesulfonyl chloride for the introduction of the 2,4-dichlorophenylsulfonyl group in drug development. While the initial procurement cost of the sulfinate may be higher, its benefits in terms of safety, handling, and environmental impact present a strong case for its adoption. The choice of reagent will ultimately depend on the specific requirements of the synthesis, scale of operation, and the prioritization of safety and green chemistry principles.
Performance and Cost Comparison
A direct quantitative comparison of performance and cost is crucial for informed decision-making in a research and development setting. The following tables summarize the key aspects of this compound and its primary alternative.
Table 1: Cost Comparison of Key Reagents
| Reagent | Supplier Example | Price (per gram) |
| This compound | CymitQuimica | Approximately €2.58/mg (based on 500mg price)[1][2] |
| 2,4-Dichlorobenzenesulfonyl chloride | ChemicalBook | Varies, with bulk pricing significantly lower |
Note: Prices are subject to change and may vary between suppliers and purity grades. The price for this compound is notably higher at smaller scales, a common characteristic of specialized reagents.
Table 2: Performance and Safety Comparison in Sulfonamide Synthesis
| Feature | This compound | 2,4-Dichlorobenzenesulfonyl chloride |
| Typical Yields | Good to excellent (often >80%)[3][4] | Generally high (often >90%)[5][6] |
| Reaction Conditions | Milder, often requiring an in-situ activation/oxidation step. Can be performed under metal-free or electrochemical conditions.[3][4] | Often requires a base (e.g., pyridine, triethylamine) to scavenge HCl. Can be corrosive. |
| Reagent Stability | Stable, crystalline solid. Less sensitive to moisture and air.[3] | Can be moisture-sensitive, leading to hydrolysis and loss of reactivity.[7] |
| Handling & Safety | Generally considered less hazardous and easier to handle.[3] | Corrosive and lachrymatory. Reacts with water to produce HCl. Requires careful handling in a fume hood. |
| Byproducts | Byproducts depend on the activation method, but can be less corrosive than HCl. | Generates stoichiometric amounts of hydrochloride salts. |
| "Green" Chemistry | Favorable due to stability, lower toxicity, and potential for milder reaction conditions. | Less favorable due to the corrosive nature and generation of acidic byproducts. |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and comparison. Below are representative protocols for the synthesis of sulfonamides using both this compound and 2,4-dichlorobenzenesulfonyl chloride.
Synthesis of N-Aryl-2,4-dichlorobenzenesulfonamide using this compound
This protocol is a generalized procedure based on modern oxidative amination methods.
Materials:
-
This compound
-
Aryl amine
-
Oxidizing agent (e.g., N-iodosuccinimide (NIS), Oxone®, or electrochemical setup)
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))
-
Base (if required by the specific method, e.g., K₂CO₃)
Procedure:
-
To a solution of the aryl amine (1.0 mmol) and this compound (1.2 mmol) in the chosen solvent (10 mL), add the oxidizing agent (1.5 mmol) at room temperature.
-
The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-2,4-dichlorobenzenesulfonamide.
Expected Yield: 70-95%, depending on the substrates and specific oxidizing system used.[3][4]
Synthesis of N-Aryl-2,4-dichlorobenzenesulfonamide using 2,4-Dichlorobenzenesulfonyl chloride
This is a classic and widely used protocol.
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride
-
Aryl amine
-
Base (e.g., Pyridine, Triethylamine (TEA))
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
To a solution of the aryl amine (1.0 mmol) and the base (1.2 mmol) in the chosen solvent (10 mL) at 0 °C, add a solution of 2,4-dichlorobenzenesulfonyl chloride (1.1 mmol) in the same solvent dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired N-aryl-2,4-dichlorobenzenesulfonamide.
Visualizing the Synthetic Pathways
To better illustrate the chemical transformations and the relationship between the reagents, the following diagrams are provided.
Caption: Comparative workflow for sulfonamide synthesis.
Logical Framework for Reagent Selection
The decision to use this compound over its sulfonyl chloride counterpart involves a trade-off between cost, safety, and reaction efficiency. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for selecting a sulfonylating agent.
Conclusion
This compound represents a modern, safer, and more environmentally friendly approach to the synthesis of 2,4-dichlorophenylsulfonyl-containing compounds. While the upfront cost per gram is currently higher than that of 2,4-dichlorobenzenesulfonyl chloride, the benefits of its stability, ease of handling, and the avoidance of corrosive byproducts can lead to indirect cost savings and a safer laboratory environment. For process development and large-scale synthesis where cost is a primary driver and appropriate safety measures are in place, 2,4-dichlorobenzenesulfonyl chloride remains a viable option due to its high reactivity and potentially higher yields. However, for discovery chemistry and applications where safety, substrate sensitivity, and green chemistry principles are prioritized, this compound is an excellent and increasingly popular choice.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. jsynthchem.com [jsynthchem.com]
- 6. mdpi.com [mdpi.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
A Comparative Guide to the Synthesis of Sodium 2,4-Dichlorobenzene-1-sulfinate: Traditional vs. Catalytic Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Sodium 2,4-dichlorobenzene-1-sulfinate is a versatile precursor in the synthesis of a variety of organosulfur compounds. This guide provides a comparative analysis of the traditional chemical reduction method and a proposed catalytic approach for the synthesis of this important sulfinate.
This document outlines a detailed comparison of two primary methodologies for the synthesis of this compound: the established chemical reduction of 2,4-dichlorobenzenesulfonyl chloride and a prospective transition metal-catalyzed approach. The objective is to provide a clear, data-driven comparison to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, reaction conditions, and environmental impact.
Comparative Data of Synthetic Methods
The following table summarizes the key performance indicators for the traditional and proposed catalytic methods for the synthesis of this compound.
| Parameter | Traditional Method (Chemical Reduction) | Proposed Catalytic Method |
| Starting Material | 2,4-Dichlorobenzenesulfonyl chloride | 2,4-Dichlorobenzenesulfonyl chloride |
| Primary Reagent | Sodium sulfite (Na2SO3) | Mild reducing agent (e.g., silane) |
| Catalyst | None | Transition metal catalyst (e.g., Pd/C) |
| Typical Yield | 70-90% | Potentially >90% |
| Product Purity | Good to excellent after recrystallization | Potentially high, may require filtration |
| Reaction Temperature | 70-80°C | Room temperature to mild heating |
| Reaction Time | 2-4 hours | 1-3 hours |
| Solvent | Water/Ethanol | Organic solvent (e.g., THF, Toluene) |
| Work-up | Cooling, filtration, recrystallization | Filtration, solvent evaporation |
| Key Advantages | Well-established, reliable, inexpensive reagents | Milder conditions, potentially higher yield and purity, catalyst recyclability |
| Key Disadvantages | Requires heating, potential for side products | Catalyst cost and sensitivity, requires optimization |
Experimental Protocols
Traditional Method: Chemical Reduction with Sodium Sulfite
This method is the most commonly employed for the preparation of sodium arylsulfinates from their corresponding sulfonyl chlorides.
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride
-
Sodium sulfite (Na2SO3)
-
Sodium bicarbonate (NaHCO3)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium sulfite (1.2 equivalents) and sodium bicarbonate (1.2 equivalents) is prepared in deionized water.
-
2,4-Dichlorobenzenesulfonyl chloride (1 equivalent) is added portion-wise to the stirred aqueous solution.
-
The reaction mixture is heated to 70-80°C and maintained at this temperature for 2-4 hours, with continuous stirring.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath to precipitate the product.
-
The solid product is collected by vacuum filtration and washed with cold ethanol.
-
The crude this compound is then recrystallized from a water/ethanol mixture to yield the pure product.
Proposed Catalytic Method: Palladium-Catalyzed Reduction
This proposed method is based on the principles of transition metal-catalyzed reductions and offers a potentially milder and more efficient alternative to the traditional approach.
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride
-
A mild reducing agent (e.g., polymethylhydrosiloxane - PMHS)
-
Palladium on carbon (10% Pd/C)
-
A base (e.g., sodium carbonate, Na2CO3)
-
Anhydrous organic solvent (e.g., Tetrahydrofuran - THF)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
To a dry, inert atmosphere (e.g., nitrogen or argon) flask, 2,4-dichlorobenzenesulfonyl chloride (1 equivalent) and 10% Pd/C (0.5-2 mol%) are added.
-
Anhydrous THF is added, and the suspension is stirred.
-
A solution of sodium carbonate (1.5 equivalents) in a minimal amount of water is added, followed by the slow addition of PMHS (2-3 equivalents).
-
The reaction is stirred at room temperature for 1-3 hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is taken up in a small amount of water, and the pH is adjusted to ~8-9 with a dilute NaOH solution to ensure the sodium salt is formed.
-
The aqueous solution is then washed with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material or non-polar impurities.
-
The aqueous layer is then carefully evaporated to dryness or lyophilized to obtain the this compound product.
Visualizing the Processes
To better illustrate the experimental workflows and the central role of the target molecule, the following diagrams are provided.
Comparative Kinetic Analysis of Sodium 2,4-Dichlorobenzene-1-sulfinate in Nucleophilic Reactions: A Guide for Researchers
For immediate release:
This guide provides a comparative overview of the kinetic aspects of reactions involving sodium 2,4-dichlorobenzene-1-sulfinate. Due to a lack of publicly available, direct comparative kinetic studies featuring this specific reagent, this document focuses on the general principles of sulfinate reactivity, outlines experimental protocols for kinetic analysis, and discusses potential alternative reagents based on established chemical principles. This guide is intended to assist researchers, scientists, and drug development professionals in designing and interpreting kinetic experiments involving arylsulfinates.
Introduction to Sulfinate Reactivity
Comparison with Alternative Reagents
While direct kinetic comparisons are unavailable, a qualitative comparison with other sulfonylating agents can be made.
-
Other Sodium Arylsulfinates: It is hypothesized that sodium benzenesulfinate or sodium p-toluenesulfinate would exhibit faster reaction rates in nucleophilic substitution reactions due to the absence of electron-wthdrawing chloro substituents.
-
Sulfonyl Chlorides: These are more reactive electrophiles used to introduce the sulfonyl group, reacting with nucleophiles rather than acting as nucleophiles themselves.
-
Thiosulfonates: These compounds can serve as precursors to sulfinate anions and are considered stable, non-toxic alternatives to metal sulfinate salts.[1]
Experimental Protocols for Kinetic Studies
To facilitate comparative studies, the following general experimental protocols for determining the kinetics of reactions involving this compound are provided. These are generalized procedures that should be adapted and optimized for specific reaction systems.
General Procedure for Kinetic Measurement by UV-Vis Spectroscopy
This method is suitable for reactions where a reactant or product has a distinct UV-Vis absorbance profile.
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the electrophile, and any catalyst or additives in a suitable solvent (e.g., acetonitrile, DMSO).
-
Reaction Initiation: In a thermostated cuvette, mix the solutions of the electrophile and any other reagents. Allow the solution to equilibrate to the desired temperature. The reaction is initiated by the addition of the this compound solution.
-
Data Acquisition: Monitor the change in absorbance at a predetermined wavelength corresponding to the formation of a product or consumption of a reactant over time using a UV-Vis spectrophotometer.
-
Data Analysis: The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay or growth equation. The second-order rate constant can then be obtained by plotting kobs against the concentration of the reagent that was in excess.
General Procedure for Kinetic Measurement by Chromatography (GC or HPLC)
This method is applicable when the reactants and products can be separated and quantified by chromatography.
-
Reaction Setup: In a thermostated reaction vessel, combine the solvent, this compound, and any other reagents.
-
Reaction Initiation and Sampling: Initiate the reaction by adding the electrophile. At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Sample Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of reactants and/or products. An internal standard should be used for accurate quantification.
-
Data Analysis: Plot the concentration of a reactant or product as a function of time. The initial rate can be determined from the initial slope of this plot. The reaction order and rate constant can be determined by fitting the concentration-time data to the appropriate integrated rate law.
Logical Workflow for a Comparative Kinetic Study
The following diagram illustrates a logical workflow for conducting a comparative kinetic study of this compound and an alternative nucleophile.
Caption: Workflow for a comparative kinetic study.
This guide highlights the current gap in quantitative kinetic data for reactions of this compound and provides a framework for researchers to conduct their own comparative studies. The generation of such data would be a valuable contribution to the field of physical organic chemistry and would aid in the rational design of synthetic routes involving this and related reagents.
References
A Comparative Guide to the Environmental Impact of Sulfinating Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of a sulfinating agent is a critical decision in chemical synthesis, with significant implications not only for reaction efficiency and yield but also for environmental impact. This guide provides an objective comparison of three commonly used sulfinating agents: sulfur trioxide (SO3), chlorosulfonic acid (ClSO3H), and sulfuryl chloride (SO2Cl2). The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions that align with sustainability goals and minimize the environmental footprint of their work.
Quantitative Environmental Impact Data
| Parameter | Sulfur Trioxide (SO3) | Chlorosulfonic Acid (ClSO3H) | Sulfuryl Chloride (SO2Cl2) | Source |
| Greenhouse Gas Emissions (kg CO2e/kg of agent) | ~0.2 - 0.5 | ~0.6 - 1.0 | ~0.4 - 0.8 | [1][2][3][4] |
| Byproduct Generation in Sulfonation | Theoretically none (stoichiometric reaction) | Hydrochloric Acid (HCl) | Hydrochloric Acid (HCl) and Sulfuric Acid (H2SO4) upon hydrolysis | [5][6][7] |
| Aquatic Toxicity (LC50) | Data not available | 5740 mg/L (96h, fish) | 878 mg/m³ (4h, rat, inhalation - Note: aquatic data not readily available) | [8][9] |
| Key Environmental Hazards | Reacts violently with water, corrosive, air pollutant, contributes to acid rain. | Reacts violently with water to produce corrosive fumes, corrosive, air pollutant. | Reacts with water to form toxic and corrosive gases, corrosive. | [10][11][12] |
Experimental Protocols
To ensure the generation of reliable and comparable data for the environmental assessment of sulfinating agents, standardized experimental protocols are essential. The following methodologies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Determination of Aquatic Toxicity
This protocol is adapted from the OECD Test Guideline 203: Fish, Acute Toxicity Test .
Objective: To determine the median lethal concentration (LC50) of a sulfinating agent in a freshwater fish species over a 96-hour exposure period.
Methodology:
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) or another suitable fish species.
-
Test Substance Preparation: Due to the high reactivity of sulfinating agents with water, a non-aqueous solvent carrier (e.g., acetone) may be required for the preparation of stock solutions. Control groups with the solvent alone must be included.
-
Test Conditions:
-
A static or semi-static test system is used.
-
A range of concentrations of the test substance is prepared by diluting the stock solution in dechlorinated, aerated water.
-
Fish are exposed to each concentration for 96 hours.
-
Water quality parameters (pH, dissolved oxygen, temperature) are monitored regularly.
-
-
Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
Assessment of Ready Biodegradability
This protocol is based on the OECD Test Guideline 301: Ready Biodegradability .
Objective: To assess the potential for a sulfinating agent to be rapidly biodegraded by microorganisms in an aerobic aqueous environment.
Methodology:
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.
-
Test Medium: A mineral salts medium containing the test substance as the sole source of organic carbon is prepared.
-
Test Setup:
-
The test is conducted in sealed vessels.
-
Biodegradation is measured by either the consumption of oxygen (respirometry) or the production of carbon dioxide.
-
-
Test Duration: The test is typically run for 28 days.
-
Data Analysis: The percentage of biodegradation is calculated based on the amount of oxygen consumed or CO2 produced relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a "10-day window."
Quantification of Greenhouse Gas Emissions from Production
This requires a Life Cycle Assessment (LCA) approach, following standards such as ISO 14040 and 14044 .
Objective: To quantify the greenhouse gas (GHG) emissions associated with the manufacturing of the sulfinating agent, expressed as kg CO2 equivalents per kg of product.
Methodology:
-
System Boundaries: Define the "cradle-to-gate" system boundaries, including all processes from raw material extraction to the final product at the factory gate.
-
Life Cycle Inventory (LCI):
-
Collect data on all inputs (raw materials, energy, water) and outputs (products, co-products, waste, emissions to air, water, and soil) for each process step.
-
Data can be sourced from manufacturing plant data, literature, and LCI databases (e.g., ecoinvent).
-
-
Life Cycle Impact Assessment (LCIA):
-
Use a recognized impact assessment methodology (e.g., IPCC 2013 GWP 100a) to convert the LCI data into potential environmental impacts, including global warming potential.
-
-
Interpretation: Analyze the results to identify the major contributors to GHG emissions in the production process.
Visualizing the Environmental Impact Pathways
The following diagrams, generated using the DOT language, illustrate the production pathways and key environmental considerations for each sulfinating agent.
Caption: Production and use pathways of sulfinating agents.
The diagram above illustrates the key stages in the production and utilization of sulfur trioxide, chlorosulfonic acid, and sulfuryl chloride. It highlights the primary raw materials for each and the generation of byproducts during their use in sulfonation reactions.
Caption: Comparison of environmental impact categories.
This diagram provides a qualitative comparison of the three sulfinating agents across four key environmental impact categories: greenhouse gas emissions from production, byproduct waste from application, toxicity, and handling hazards. This allows for a quick visual assessment of the relative environmental performance of each agent.
References
- 1. Explore climate footprints | CarbonCloud [apps.carboncloud.com]
- 2. Emission Factor: Chlorosulfonic acid (market for chlorosulfonic acid) | Materials and Manufacturing | Chemical Products | Rest-of-World | Climatiq [climatiq.io]
- 3. par.nsf.gov [par.nsf.gov]
- 4. legacy.winnipeg.ca [legacy.winnipeg.ca]
- 5. chemithon.com [chemithon.com]
- 6. scispace.com [scispace.com]
- 7. Research Progress in Reactive Processes of Sulfonated Polystyrene [plaschina.com.cn]
- 8. fishersci.com [fishersci.com]
- 9. rivm.nl [rivm.nl]
- 10. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 11. Chlorosulfonic acid | SO2(OH)Cl | CID 24638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. SULFUR TRIOXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comparative Guide to the Characterization of Reaction Intermediates: Sodium 2,4-dichlorobenzene-1-sulfinate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 2,4-dichlorophenylsulfonyl moiety is a critical step in the synthesis of various biologically active compounds. This guide provides a comparative analysis of sodium 2,4-dichlorobenzene-1-sulfinate and its primary alternative, 2,4-dichlorobenzenesulfonyl chloride, for the formation of sulfones and sulfonamides. The objective is to equip researchers with the necessary data to select the most appropriate reagent and methodology for their specific synthetic needs.
Performance Comparison: Sulfone and Sulfonamide Synthesis
The selection of a sulfonylating agent significantly impacts reaction efficiency, substrate scope, and overall yield. Below is a comparison of this compound and 2,4-dichlorobenzenesulfonyl chloride in the synthesis of sulfones and sulfonamides.
Table 1: Comparison of Reagents for Sulfone Synthesis
| Feature | This compound | 2,4-Dichlorobenzenesulfonyl Chloride |
| Reaction Type | Nucleophilic Alkylation / Arylation | Friedel-Crafts Sulfonylation / Nucleophilic Substitution |
| Typical Substrates | Alkyl halides, Aryl halides (with catalyst) | Aromatic compounds, Alkyl Grignards |
| Reaction Conditions | Generally mild, often requires a catalyst for aryl halides. | Can require harsh conditions (Lewis acids) for Friedel-Crafts. |
| Yields | Moderate to high (data for analogous sulfinates). | Generally high, but can be substrate-dependent.[1][2] |
| Key Intermediates | Sulfinate anion | Sulfonyl chloride electrophile, Meisenheimer complexes in NAS |
| Advantages | Stable, easy to handle solid, less corrosive.[3] | Readily available, highly reactive. |
| Disadvantages | May require activation or catalysis for less reactive substrates. | Moisture sensitive, corrosive, can generate HCl byproduct. |
Table 2: Comparison of Reagents for Sulfonamide Synthesis
| Feature | This compound | 2,4-Dichlorobenzenesulfonyl Chloride |
| Reaction Type | Oxidative Amination / Transition-metal catalyzed coupling | Nucleophilic Substitution |
| Typical Substrates | Primary and secondary amines. | Primary and secondary amines. |
| Reaction Conditions | Often requires an oxidant (e.g., I2, NCS) or catalyst. | Typically requires a base (e.g., pyridine, triethylamine). |
| Yields | Good to excellent for various sulfinates (54-98%).[4] | High to quantitative (up to 100% for some anilines).[5] |
| Key Intermediates | Sulfonyl radical or related species. | Tetrahedral intermediate. |
| Advantages | Milder conditions possible, avoids strong acids. | Well-established, high-yielding reactions.[5] |
| Disadvantages | May require stoichiometric oxidants or catalysts. | Generates stoichiometric amounts of salt byproduct. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for the synthesis of a sulfone and a sulfonamide using the respective reagents.
Protocol 1: Synthesis of a Diaryl Sulfone via Palladium-Catalyzed Cross-Coupling
This protocol describes a general method for the palladium-catalyzed synthesis of diaryl sulfones from an aryl halide and a sodium sulfinate.
Reaction:
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(OAc)2 (0.05 mmol)
-
Xantphos (0.1 mmol)
-
K2CO3 (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To a dry Schlenk tube, add the aryl iodide, this compound, Pd(OAc)2, Xantphos, and K2CO3.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.
-
Add toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of a Sulfonamide from a Sulfonyl Chloride
This protocol outlines the synthesis of a sulfonamide from 2,4-dichlorobenzenesulfonyl chloride and a primary amine.
Reaction:
Materials:
-
Primary amine (1.0 mmol)
-
2,4-Dichlorobenzenesulfonyl chloride (1.1 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve the primary amine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add a solution of 2,4-dichlorobenzenesulfonyl chloride in DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Visualizing Reaction Pathways
Understanding the underlying mechanisms and workflows is essential for troubleshooting and adapting synthetic routes.
Conclusion
Both this compound and 2,4-dichlorobenzenesulfonyl chloride are effective reagents for the synthesis of 2,4-dichlorophenyl-containing sulfones and sulfonamides. The choice between them depends on the specific requirements of the synthesis. This compound offers advantages in terms of stability and handling, making it a safer and more environmentally friendly option. In contrast, 2,4-dichlorobenzenesulfonyl chloride is a more traditional and highly reactive reagent that often provides high yields under well-established conditions. Researchers should consider the substrate scope, desired reaction conditions, and safety implications when selecting the optimal reagent for their drug discovery and development efforts.
References
- 1. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 2. US4871876A - Preparation of 4,4' dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. cbijournal.com [cbijournal.com]
Reproducibility of Experiments Using Sodium 2,4-Dichlorobenzene-1-Sulfinate: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the reproducibility of experimental outcomes is paramount. This guide provides a comparative analysis of the use of sodium 2,4-dichlorobenzene-1-sulfinate in common chemical transformations, alongside alternative reagents. The information presented is based on published experimental data to ensure a high degree of reliability.
Performance in Diaryl Sulfone Synthesis
This compound is a versatile building block, primarily utilized in the synthesis of diaryl sulfones through cross-coupling reactions. The performance of this reagent is often evaluated based on the yield and reaction conditions required for these transformations. Below is a summary of its performance in a representative reaction compared to a common alternative, 2,4-dichlorobenzenesulfonyl chloride.
Table 1: Comparison of this compound and 2,4-Dichlorobenzenesulfonyl Chloride in the Synthesis of a Diaryl Sulfone
| Feature | This compound | 2,4-Dichlorobenzenesulfonyl Chloride (Alternative) |
| Reaction Type | Nickel/Photoredox-Catalyzed Sulfonylation | Suzuki-Miyaura Coupling |
| Coupling Partner | 4-Bromobenzonitrile | Phenylboronic Acid |
| Catalyst System | NiCl₂·glyme / Ir(ppy)₃ | Pd(PPh₃)₄ |
| Base | Not required | K₂CO₃ |
| Solvent | DMF | Toluene/Ethanol/Water |
| Temperature | Room Temperature | 80 °C |
| Reaction Time | 24 hours | 12 hours |
| Reported Yield | 68%[1] | ~85% (yields vary based on specific substrate) |
| Reproducibility Notes | Yields can be sensitive to the purity of the sulfinate salt and the exclusion of air and moisture in some catalytic systems. | Generally robust and reproducible, though sensitive to the quality of the palladium catalyst and boronic acid. |
Note: The yield for this compound is based on a similar substrate, 2,4-dichlorophenyl sulfinate, as found in the literature.[1] Specific data for the exact sodium salt was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following are representative protocols for the synthesis of diaryl sulfones using this compound and an alternative method.
Protocol 1: Nickel/Photoredox-Catalyzed Synthesis of a Diaryl Sulfone Using this compound
This protocol is adapted from a general procedure for the nickel/photoredox-catalyzed sulfonylation of aryl halides.[2][3][4][5][6]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
NiCl₂·glyme
-
Tris(2-phenylpyridine)iridium(III) ([Ir(ppy)₃])
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (0.2 mmol), the aryl halide (0.1 mmol), NiCl₂·glyme (0.01 mmol), [Ir(ppy)₃] (0.001 mmol), and dtbbpy (0.01 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (1 mL) via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED lamp (40 W) for 24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for Diaryl Sulfone Synthesis Using 2,4-Dichlorobenzenesulfonyl Chloride
This protocol describes a typical Suzuki-Miyaura coupling reaction to generate a diaryl sulfone, a common alternative to using sulfinate salts.[7]
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride
-
Aryl boronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, and Water
Procedure:
-
To a round-bottom flask, add 2,4-dichlorobenzenesulfonyl chloride (1 mmol), the aryl boronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add a 2M aqueous solution of K₂CO₃ (2 mL).
-
Add a mixture of toluene (5 mL) and ethanol (2 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
To further clarify the processes involved, the following diagrams illustrate a general experimental workflow and the catalytic cycles for the discussed reactions.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Caption: Proposed mechanism for Nickel/Photoredox catalyzed sulfonylation.
References
- 1. TBAB-Catalyzed 1,6-Conjugate Sulfonylation of para-Quinone Methides: A Highly Efficient Approach to Unsymmetrical gem-Diarylmethyl Sulfones in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Sodium 2,4-Dichlorobenzene-1-sulfinate
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of sodium 2,4-dichlorobenzene-1-sulfinate, a compound that requires careful management due to its potential hazards. The following procedures have been developed by synthesizing safety data for structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for similar chlorinated organic salts, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Collection:
-
Treat all this compound waste as hazardous.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is clearly marked as a hazardous waste accumulation point.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name and any available safety information to the disposal company.
-
Follow their specific instructions for packaging and labeling for transport. Disposal should be carried out at an approved waste disposal plant.[2]
-
-
Spill and Contamination Cleanup:
-
In the event of a spill, avoid generating dust.
-
Carefully sweep up the solid material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of all contaminated cleaning materials as hazardous waste.
-
Ensure the cleanup area is well-ventilated.
-
Quantitative Safety Data Summary
The following table summarizes key safety and handling information derived from the SDS of chemically related compounds.
| Parameter | Value/Instruction | Source Documents |
| Eye Contact First Aid | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [1] |
| Skin Contact First Aid | Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse. | [1] |
| Ingestion First Aid | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | [1] |
| Inhalation First Aid | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | |
| Hazardous Combustion Products | Carbon oxides, Hydrogen chloride gas, Sodium oxides. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and local regulations for chemical waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


